(S)-(+)-1-Dimethylamino-2-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXUNZWLEYGQAH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046562 | |
| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-17-2 | |
| Record name | Dimepranol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEPRANOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y46IE54IB6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chiral Synthesis of (S)-(+)-1-Dimethylamino-2-propanol from D-(+)-Glucose
Abstract
This technical guide provides a comprehensive, in-depth exploration of a proposed synthetic pathway for the chiral synthesis of (S)-(+)-1-Dimethylamino-2-propanol, a valuable chiral auxiliary, starting from the abundant and enantiopure carbohydrate, D-(+)-Glucose. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric synthesis. The guide delves into the causal logic behind the proposed experimental choices, ensuring scientific integrity through self-validating protocols, and is grounded in authoritative references. Detailed experimental methodologies, quantitative data summaries, and visual representations of the synthetic workflow and key mechanisms are provided to facilitate a thorough understanding of the proposed transformation.
Introduction: Leveraging the Chiral Pool for High-Value Chemicals
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. Chiral auxiliaries, such as this compound, play a pivotal role in stereocontrolled reactions, enabling the synthesis of complex chiral molecules with high selectivity. The utilization of readily available, inexpensive, and enantiopure starting materials from the "chiral pool" is a highly sought-after strategy for sustainable and cost-effective chemical synthesis. D-(+)-Glucose, a ubiquitous monosaccharide, represents an ideal chiral precursor due to its multiple stereocenters and well-defined stereochemistry.
This guide outlines a rational, multi-step synthetic route to transform D-(+)-Glucose into this compound. While a direct, established protocol for this specific conversion is not extensively documented, the proposed pathway is constructed from a series of well-precedented and robust organic transformations, each chosen to maintain stereochemical integrity and achieve the desired molecular architecture.
Proposed Synthetic Strategy: A Modular Approach
The proposed synthesis is divided into three main modules, each addressing a key structural transformation:
-
Module 1: C-C Bond Cleavage and Formation of a C3 Chiral Synthon. This module focuses on the selective oxidative cleavage of the D-Glucose backbone to generate a three-carbon chiral intermediate, (R)-glyceraldehyde acetonide, which preserves the crucial stereocenter for the final product.
-
Module 2: Introduction of the Amino Moiety. This section details the stereoselective introduction of a primary amine at the C1 position of the C3 synthon.
-
Module 3: N,N-Dimethylation to Yield the Final Product. The final module describes the exhaustive methylation of the primary amine to afford this compound.
Figure 1: Proposed synthetic workflow from D-(+)-Glucose to this compound.
Detailed Synthetic Modules
Module 1: Synthesis of (R)-2,3-O-Isopropylideneglyceraldehyde
The initial phase of the synthesis involves the transformation of D-(+)-Glucose into a versatile C3 chiral building block. This is achieved through a sequence of protection and oxidative cleavage.
3.1. Protection of D-(+)-Glucose
-
Rationale: To selectively cleave the C3-C4 bond of glucose, the vicinal diols at C1-C2 and C5-C6 must be protected. The formation of acetonides using acetone under acidic conditions is a common and efficient method for protecting diols in carbohydrates.
-
Protocol: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Suspend D-(+)-Glucose in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid or another suitable Lewis acid.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
3.2. Oxidative Cleavage
-
Rationale: Sodium periodate (NaIO4) is a mild and selective reagent for the cleavage of vicinal diols.[1][2] Treatment of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose with sodium periodate will cleave the C3-C4 bond, which is the only unprotected vicinal diol, to yield (R)-2,3-O-Isopropylideneglyceraldehyde and a protected glycolaldehyde fragment.
-
Protocol: Oxidative Cleavage with Sodium Periodate
-
Dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in a suitable solvent system (e.g., THF/water).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium periodate in water.
-
Stir the reaction mixture at room temperature for a specified time.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (R)-2,3-O-Isopropylideneglyceraldehyde. This product is often used in the next step without further purification due to its volatility.
-
| Step | Reaction | Key Reagents | Expected Yield | Reference |
| 1.1 | Acetonide Protection | Acetone, H₂SO₄ (cat.) | >80% | Standard Carbohydrate Chemistry |
| 1.2 | Oxidative Cleavage | NaIO₄ | ~70-80% | [1] |
Table 1: Summary of reactions and expected yields for Module 1.
Module 2: Stereoselective Amination
With the C3 chiral synthon in hand, the next critical step is the introduction of the amino group at the C1 position with the desired (S) stereochemistry. Reductive amination is a direct and efficient method for this transformation.[3][4]
-
Rationale: The reductive amination of (R)-2,3-O-Isopropylideneglyceraldehyde with ammonia will proceed through the formation of an imine intermediate, which is then reduced in situ. The stereochemical outcome is controlled by the existing stereocenter at C2. The hydride attack will preferentially occur from the less hindered face, leading to the desired (S) configuration at the newly formed stereocenter. Catalytic hydrogenation is a common method for the reduction step.
-
Protocol: Reductive Amination
-
Dissolve (R)-2,3-O-Isopropylideneglyceraldehyde in a suitable solvent (e.g., methanol saturated with ammonia).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the mixture at room temperature until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain (S)-1-Amino-2,3-O-isopropylidenepropane-2,3-diol.
-
| Step | Reaction | Key Reagents | Expected Yield | Reference |
| 2.1 | Reductive Amination | NH₃, H₂, Pd/C | >70% | [3][4] |
Table 2: Summary of reaction and expected yield for Module 2.
Module 3: N,N-Dimethylation
The final step in the synthesis is the exhaustive methylation of the primary amino group to the desired tertiary amine. The Eschweiler-Clarke reaction is the method of choice for this transformation due to its mild conditions and high selectivity.[5][6][7]
-
Rationale: The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[5][8] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by hydride transfer from formic acid. A key advantage of this method is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6] The reaction conditions are also compatible with the hydroxyl group present in the molecule.
Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.
-
Protocol: Eschweiler-Clarke N,N-Dimethylation
-
To a solution of (S)-1-Amino-2,3-O-isopropylidenepropane-2,3-diol, add an excess of aqueous formaldehyde and formic acid.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and make it basic by the addition of a strong base (e.g., NaOH).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting product is the protected (S)-(+)-1-Dimethylamino-2,3-O-isopropylidenepropan-2,3-diol.
-
For the final deprotection, treat the product with an aqueous acid (e.g., dilute HCl) to hydrolyze the acetonide.
-
Neutralize the solution and extract the final product, this compound.
-
Purify the final product by distillation.
-
| Step | Reaction | Key Reagents | Expected Yield | Reference |
| 3.1 | N,N-Dimethylation | HCHO, HCOOH | >85% | [5][6] |
| 3.2 | Deprotection | aq. HCl | >90% | Standard Procedure |
Table 3: Summary of reactions and expected yields for Module 3.
Conclusion and Future Perspectives
This technical guide has outlined a logical and scientifically sound, albeit proposed, synthetic route for the preparation of this compound from the readily available chiral precursor, D-(+)-Glucose. The proposed pathway leverages a series of robust and well-understood chemical transformations, including protection-deprotection strategies, selective oxidative cleavage, stereocontrolled reductive amination, and efficient N,N-dimethylation. Each step has been rationalized based on established principles of organic chemistry, and representative protocols have been provided.
Further experimental validation is required to optimize the reaction conditions for each step and to fully characterize the intermediates and the final product. However, the modular approach presented here provides a strong foundation for the development of a practical and scalable synthesis of this important chiral auxiliary. The successful implementation of this route would further highlight the immense potential of carbohydrates as versatile chiral building blocks in modern organic synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Monosaccharides - Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Physicochemical properties of (S)-(+)-1-Dimethylamino-2-propanol
An In-Depth Technical Guide to the Physicochemical Properties of (S)-(+)-1-Dimethylamino-2-propanol
Executive Summary: This guide provides a comprehensive technical overview of this compound, a chiral amino alcohol pivotal in modern organic synthesis and pharmaceutical development. It details the compound's chemical identity, core physicochemical properties, and spectroscopic profile. Furthermore, this document outlines authoritative, step-by-step experimental protocols for the determination of key parameters such as optical rotation, pKa, and thermal stability, grounding these methodologies in established scientific principles. The synthesis, applications, and critical safety information are also discussed, offering researchers and drug development professionals a holistic and actionable resource for utilizing this versatile stereochemical building block.
Introduction
This compound is a chiral tertiary amino alcohol that has emerged as a compound of significant interest in the fields of chemical synthesis and pharmacology.[1] Its structure, which features a stereogenic center, a hydroxyl group, and a dimethylamino group, makes it an exceptionally versatile building block.[2] This unique combination of functional groups allows it to serve as a bidentate ligand for metal catalysts and as a chiral auxiliary, providing precise stereochemical control in asymmetric reactions.[2] Such control is paramount in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where often only a single enantiomer possesses the desired therapeutic activity.[2] This guide serves as a detailed monograph, synthesizing critical data and field-proven methodologies to support its application in research and development.
Chemical Identity and Structure
The molecule possesses a single stereocenter at the C2 carbon, which bears the hydroxyl group, defining its (S) absolute configuration according to Cahn-Ingold-Prelog rules.[1] The structure consists of a propanol backbone with a dimethylamino group at the C1 position and a hydroxyl group at the C2 position.[1]
-
IUPAC Name: (2S)-1-(dimethylamino)propan-2-ol[3]
-
Common Synonyms: (S)-Dimepranol, N,N-Dimethyl- (S)-isopropanolamine[3][4]
-
CAS Number: 53636-17-2[3]
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physicochemical properties of this compound are dictated by its molecular structure. The presence of the hydroxyl group facilitates extensive hydrogen bonding, resulting in a relatively high boiling point compared to other tertiary amines of similar molecular weight.[1] Its miscibility in water is attributed to hydrogen bonding capabilities of both the hydroxyl and dimethylamino groups.[1]
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | 121-127 °C | [1][5] |
| Melting Point | -85 °C | [1][6] |
| Density | 0.837 - 0.85 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.419 | [7] |
| Solubility | Miscible in water; soluble in most organic solvents | [1][5] |
| pH | ~11-12.1 (in aqueous solution) | [1][6] |
| Vapor Pressure | 8 mmHg at 20 °C | |
| Flash Point | 26 - 35 °C | [7] |
| Autoignition Temperature | 225 °C / 437 °F | [6] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for structural confirmation. The spectrum of this compound is expected to show distinct signals corresponding to its unique protons. The methyl protons of the dimethylamino group would appear as a singlet, while the protons of the propanol backbone (CH, CH₂, CH₃) would present as multiplets due to spin-spin coupling. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary with solvent and concentration.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. C-H stretching vibrations for the alkyl groups typically appear in the 3000-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is expected in the 1250-1020 cm⁻¹ region.[9]
Chiral Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the authoritative method for determining the enantiomeric purity of chiral compounds.[10] For amino alcohols like this compound that lack a strong UV chromophore, a pre-column derivatization step is essential for sensitive UV detection.[11]
Causality: Derivatization with a chiral agent, such as 3,5-Dinitrobenzoyl chloride (DNBC), converts the enantiomers into diastereomers.[11][12] These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like silica gel).[13] Alternatively, derivatization with an achiral, UV-active agent allows for separation on a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.[14] The choice of a polysaccharide-based CSP is based on its proven efficacy in creating a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[11]
Key Experimental Protocols
Determination of Optical Rotation (Polarimetry)
Principle: Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[15][16] The specific rotation, [α], is an intrinsic physical property of a chiral molecule and is calculated from the observed rotation.[17] A positive (+) sign indicates dextrorotatory rotation (to the right), which is characteristic of the (S)-enantiomer of 1-Dimethylamino-2-propanol.[15] It is critical to understand that the (S) designation does not inherently predict a (+) rotation; this relationship must be determined empirically.[15]
Methodology:
-
Instrument Preparation: Calibrate the polarimeter using a blank (the pure solvent).
-
Sample Preparation: Accurately prepare a solution of this compound of known concentration (c, in g/mL) in a suitable solvent (e.g., water or ethanol).
-
Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.[18]
-
Data Acquisition: Measure the observed angle of rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c) Where T is the temperature and λ is the wavelength of the light source (typically the sodium D-line, 589 nm).[16]
References
- 1. Buy this compound | 53636-17-2 [smolecule.com]
- 2. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 3. This compound | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimepranol | C5H13NO | CID 37511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. dimethyl isopropanolamine, 108-16-7 [thegoodscentscompany.com]
- 8. 1-Dimethylamino-2-propanol(108-16-7) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Propanol, 1-(dimethylamino)- [webbook.nist.gov]
- 10. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide on the Stability and Storage of (S)-(+)-1-Dimethylamino-2-propanol
This guide provides a comprehensive overview of the stability and optimal storage conditions for (S)-(+)-1-Dimethylamino-2-propanol (CAS 53636-17-2), a critical chiral building block in pharmaceutical and chemical synthesis.[1][2][3] Adherence to these guidelines is paramount for maintaining the compound's chemical integrity, ensuring experimental reproducibility, and upholding safety standards in research and development settings.
Introduction to this compound
This compound, also known as (S)-Dimepranol, is a chiral tertiary amino alcohol.[1][4] Its structure, featuring a stereogenic center, makes it a valuable chiral auxiliary and ligand in asymmetric synthesis, particularly in the development of pharmaceuticals where specific enantiomers are required for desired biological activity.[1] It is a colorless to pale yellow liquid at room temperature and is miscible with water and most organic solvents.[1][4][5]
Chemical Stability and Potential Degradation Pathways
This compound is a stable compound under recommended storage conditions.[5] However, its stability can be compromised by several factors, including exposure to air, light, heat, and incompatible materials. Understanding potential degradation pathways is crucial for preventing the loss of product quality.
Oxidative Degradation
Amino alcohols are susceptible to oxidative degradation. While specific studies on the oxidative degradation of this compound are not extensively detailed in the provided search results, related compounds like 2-amino-2-methyl-1-propanol (AMP) have been shown to degrade in the presence of oxygen.[6] The tertiary amine and the secondary alcohol functional groups in this compound are potential sites for oxidation. Oxidation can lead to the formation of various degradation products, including aldehydes, ketones, and N-oxides, which can impact the purity and performance of the material.
Thermal Degradation
Elevated temperatures can promote the degradation of amino alcohols. For instance, thermal degradation of 2-amino-2-methyl-1-propanol can lead to the formation of cyclic compounds like oxazolidinones.[6] While the specific thermal degradation pathway for this compound is not detailed, it is prudent to avoid prolonged exposure to high temperatures to prevent potential decomposition. The compound is flammable, with a flash point of approximately 26°C (78.8°F), underscoring the need to keep it away from heat and ignition sources.
Incompatibilities
This compound is incompatible with strong oxidizing agents, acids, and amines.[5][7] Contact with these substances can lead to vigorous reactions, potentially causing degradation of the compound and creating hazardous situations.
Recommended Storage and Handling Conditions
To ensure the long-term stability and quality of this compound, the following storage and handling conditions are essential.
Storage Conditions
Temperature: Store in a cool, dry, and well-ventilated place.[8][9] The recommended storage temperature is in a flammables area, away from heat sources.[5][7] Keeping the material cool helps to minimize the rate of potential degradation reactions.[8][9]
Atmosphere: Keep the container tightly closed to prevent exposure to air and moisture.[7][8][9] Some sources indicate that the compound is air sensitive, making an inert atmosphere (e.g., nitrogen or argon) ideal for long-term storage to prevent oxidative degradation.[5]
Light: While not explicitly stated as a light-sensitive compound in the provided results, it is good practice to store chemicals in opaque or amber containers to protect them from potential light-induced degradation.
The following table summarizes the key storage recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, well-ventilated area[8][9] | To minimize thermal degradation and reduce vapor pressure. |
| Atmosphere | Tightly sealed container[7][8][9] | To prevent exposure to air (oxygen) and moisture, which can lead to degradation.[5] |
| Container | Original, tightly sealed container | To prevent contamination and ensure proper labeling. |
| Incompatibilities | Away from acids, strong oxidizing agents, and amines[5][7] | To prevent hazardous chemical reactions and degradation. |
| Location | Flammables storage area, away from ignition sources[5][7] | Due to its flammable nature.[8][10][11] |
Handling Procedures
Proper handling is crucial to maintain the integrity of the compound and ensure personnel safety.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[8] In case of insufficient ventilation, a full-face respirator is recommended.[8]
-
Preventing Static Discharge: Take precautionary measures against static discharge, as the compound is flammable.[10] Use non-sparking tools and ensure proper grounding of containers and equipment.[8][10]
-
Contamination: Avoid contact with skin and eyes.[8][9] Do not eat, drink, or smoke when using this product.[8]
Experimental Protocol: Stability Assessment
A well-defined protocol for assessing the stability of this compound is critical for quality control.
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a suitable method for determining the purity of this compound and detecting the presence of any degradation products.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., isopropanol).
-
GC System: Utilize a gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column with a polar stationary phase is recommended for good separation of the analyte from potential impurities.
-
Temperature Program:
-
Initial oven temperature: 80°C, hold for 2 minutes.
-
Ramp rate: 10°C/minute to 200°C.
-
Final hold time: 5 minutes.
-
-
Injector and Detector Temperature: 250°C.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the main component and identify any impurity peaks.
Water Content by Karl Fischer Titration
Moisture can be a catalyst for degradation. Therefore, monitoring the water content is important.
Methodology:
-
Titrator: Use a coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a sample of this compound and inject it into the titration cell.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The water content is calculated and displayed by the instrument.
The following diagram illustrates the workflow for stability assessment:
Caption: Workflow for the stability assessment of this compound.
Conclusion
The chemical integrity of this compound is best maintained through strict adherence to proper storage and handling protocols. By controlling factors such as temperature, exposure to air and moisture, and avoiding contact with incompatible materials, researchers can ensure the quality and reliability of this important chiral building block. Regular stability testing using appropriate analytical methods is recommended to confirm the purity of the material over time.
References
- 1. Buy this compound | 53636-17-2 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]
- 4. 2-Propanol, 1-(dimethylamino)-, (2S)- [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. 1-Dimethylamino-2-propanol - Safety Data Sheet [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Commercial Sourcing and Quality Verification of Enantiomerically Pure (S)-(+)-1-Dimethylamino-2-propanol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-(+)-1-Dimethylamino-2-propanol (CAS: 53636-17-2) is a pivotal chiral building block in modern organic synthesis and pharmaceutical development.[1] Its structural features, comprising a secondary alcohol and a tertiary amine, make it a valuable chiral auxiliary and a precursor for complex active pharmaceutical ingredients (APIs).[1][2] The stereochemical integrity of this reagent is paramount, as the desired biological activity of a target molecule often resides in a single enantiomer. This guide provides an in-depth framework for navigating the commercial supplier landscape, establishing robust evaluation criteria, and implementing rigorous in-house analytical verification to ensure the enantiopurity and overall quality of this critical starting material.
Introduction: The Strategic Importance of this compound
This compound, also known as (S)-(+)-N,N-Dimethylisopropanolamine, is a chiral amino alcohol with the molecular formula C₅H₁₃NO.[3][4] Its utility stems from its bifunctional nature, allowing it to act as a bidentate ligand that can chelate to metal centers.[1] This coordination creates a defined chiral environment around a metal catalyst, which is instrumental in transferring stereochemical information during asymmetric catalytic reactions.[1]
Key Applications:
-
Chiral Auxiliary: It can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and removed.[1][2]
-
Precursor for APIs: Its specific stereoconfiguration is essential for building more complex chiral molecules, ensuring the final drug product possesses the correct stereochemistry for optimal therapeutic efficacy and reduced side effects.[2]
-
Asymmetric Catalysis: It serves as a chiral ligand in transition metal-catalyzed reactions, influencing the enantioselectivity of transformations like asymmetric reductions.[1]
The critical nature of its stereocenter means that sourcing this material with the highest possible enantiomeric purity is not merely a matter of quality but a fundamental requirement for the validity and success of subsequent research and development activities.
Navigating the Commercial Supplier Landscape
The procurement of high-purity this compound requires careful evaluation of potential suppliers. The market ranges from suppliers of research-grade chemicals to those capable of providing materials under current Good Manufacturing Practices (cGMP) for pharmaceutical applications.
Key Supplier Evaluation Criteria
For researchers and drug developers, the selection process must extend beyond price and availability. The following criteria are essential for qualifying a supplier:
-
Enantiomeric Purity (Enantiomeric Excess - e.e.): The supplier must specify a minimum enantiomeric purity, typically ≥98% or ≥99% e.e. This is the most critical parameter.
-
Chemical Purity: Overall purity, usually determined by Gas Chromatography (GC), should be high (e.g., ≥99%).[5][6]
-
Documentation and Transparency: A comprehensive Certificate of Analysis (CoA) is mandatory. The CoA should clearly state the lot-specific results for chemical and enantiomeric purity, the analytical methods used (e.g., Chiral HPLC), and water content.
-
cGMP Capabilities: For projects progressing towards clinical trials, sourcing from a supplier with cGMP manufacturing capabilities is crucial to ensure regulatory compliance, process control, and batch-to-batch consistency.
-
Technical Support: A responsive and knowledgeable technical support team can be invaluable for addressing queries regarding product specifications, handling, or analytical methods.
Comparison of Commercial Suppliers
The following table summarizes the offerings of several well-known suppliers. This data is intended as a representative guide and should be verified directly with the suppliers for the most current information.
| Supplier | Example Product Number | Stated Purity | Enantiomeric Purity (e.e.) | Notes |
| Sigma-Aldrich (Merck) | 471526 | ≥99% | Not explicitly stated on all documents; often requires lot-specific CoA. | A widely used source for research quantities. |
| Thermo Fisher Scientific (Alfa Aesar) | AC22803 | 99% | Not explicitly stated; requires lot-specific CoA. | Offers various pack sizes suitable for lab-scale synthesis.[6][7] |
| Santa Cruz Biotechnology | sc-239333 | N/A | N/A | Primarily for biochemical research applications.[4] |
| BOC Sciences | 53636-17-2 | High Purity | Offers chiral synthesis and resolution services. | Can be a source for custom or larger-scale cGMP needs.[][] |
| Smolecule | S1899087 | High Purity | States use of Chiral HPLC for purity determination. | Provides detailed online information on synthesis and analysis.[3] |
| Parchem | 20562 | N/A | N/A | A supplier of specialty chemicals, may source from various manufacturers.[10] |
Supplier Qualification and Incoming Quality Control Workflow
A systematic approach to sourcing and verifying each new batch of this compound is essential to mitigate risks in the R&D pipeline. The following workflow ensures that only material of verified quality enters the experimental process.
References
- 1. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 2. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0 | Benchchem [benchchem.com]
- 3. Buy this compound | 53636-17-2 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]
- 6. B24234.0B [thermofisher.com]
- 7. 1-Dimethylamino-2-propanol, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. parchem.com [parchem.com]
Safety and handling precautions for (S)-(+)-1-Dimethylamino-2-propanol
An In-Depth Technical Guide to the Safe Handling of (S)-(+)-1-Dimethylamino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS 53636-17-2), a chiral tertiary amino alcohol, is a valuable building block in modern chemical synthesis.[1][2] Its unique structure, featuring both a basic dimethylamino group and a hydroxyl group on a chiral backbone, makes it a critical intermediate and chiral auxiliary in the asymmetric synthesis of pharmaceuticals and other complex molecules.[1][3] However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide drug development professionals and researchers with the causal reasoning behind safety protocols, fostering a proactive safety culture rooted in scientific understanding. By understanding why specific precautions are necessary, we can mitigate risks more effectively and ensure the well-being of laboratory personnel.
Core Hazard Profile and Risk Assessment
This compound is a multifaceted hazardous substance. Its primary dangers stem from its flammability, corrosivity, and toxicity upon exposure.[4][5][6] A thorough risk assessment is the foundational step before any handling of this chemical.
GHS Hazard Classification Summary
The Globally Harmonized System (GHS) provides a clear snapshot of the chemical's inherent dangers.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapour or H226: Flammable liquid and vapor.[5][6] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5][6] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4][6][7] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[4][7] |
| Acute Toxicity (Inhalation) | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled.[4][7] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage.[4][6][7] |
Note: GHS classifications may vary slightly between suppliers.
Deconstructing the Hazards
-
Flammability: With a flash point as low as 26°C (78.8°F), this compound's vapors can readily ignite at room temperature when exposed to an ignition source.[8][9] The vapor density is 3.6 times that of air, meaning vapors can accumulate in low-lying areas, travel a considerable distance to an ignition source, and flash back.[8][10] This necessitates strict control of ignition sources and proper grounding of equipment.[11][12]
-
Corrosivity: As a strong organic base (pH of 11 for a 100g/L solution), it can cause severe chemical burns upon contact with skin and eyes.[8] The mechanism involves saponification of fats and extraction of moisture from tissues, leading to rapid and deep tissue damage. The risk of permanent eye damage is particularly high, mandating immediate and prolonged irrigation if exposure occurs.[4][11]
-
Toxicity: this compound is harmful by multiple routes of exposure. Ingestion or skin absorption can lead to systemic toxicity.[4][7] Inhalation of its vapors or mists is also a significant risk, potentially causing severe respiratory irritation and toxic effects.[4][6]
The following diagram illustrates the interconnectedness of the chemical's properties and the resulting hazards, which dictate the necessary control measures.
Caption: Interrelationship of properties, hazards, and controls.
Exposure Controls: Engineering and Personal Protective Equipment (PPE)
A multi-layered approach is essential to minimize exposure. The hierarchy of controls dictates that engineering solutions are preferable to reliance on PPE alone.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains vapors, protecting the user from inhalation, and provides a physical barrier in case of splashes.[13]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[8]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[6][14]
Personal Protective Equipment (PPE)
PPE is the last line of defense. Its selection must be deliberate and based on the specific hazards of the chemical.
| PPE Item | Specification and Rationale |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[9] Standard safety glasses do not provide adequate protection. |
| Hand Protection | Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's resistance chart. Nitrile gloves may offer splash protection but are not suitable for prolonged contact. Heavier-duty gloves like butyl or neoprene should be considered for extensive work. Always inspect gloves before use and change them immediately if contaminated.[15] |
| Skin/Body Protection | A flame-resistant lab coat is recommended. A chemically resistant apron should also be worn. Do not wear shorts or open-toed shoes in the laboratory.[15] |
| Respiratory Protection | For most fume hood work, respiratory protection is not required. However, in situations where engineering controls are insufficient or during a large spill response, a NIOSH-approved respirator with an organic vapor/ammonia cartridge is necessary.[13][15] |
The following workflow guides the selection of appropriate PPE.
Caption: PPE selection workflow for handling the compound.
Safe Handling and Storage Protocols
Adherence to standardized procedures is critical for preventing accidents.
Step-by-Step General Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational, all necessary PPE is donned correctly, and the locations of the eyewash station and safety shower are known.
-
Grounding: For transfers of significant quantities, ensure the dispensing and receiving containers are grounded and bonded to prevent static electricity buildup, which could ignite vapors.[4][12][14]
-
Dispensing: Use only non-sparking tools.[7] Dispense the liquid slowly and carefully to minimize splashing and vapor generation.
-
Container Management: Keep containers tightly closed when not in use to prevent the escape of flammable and toxic vapors.[7][8]
-
Hygiene: Do not eat, drink, or smoke in the work area.[4][6] Wash hands thoroughly after handling, even if gloves were worn.[16]
-
End of Work: Decontaminate the work area. Remove contaminated PPE carefully to avoid cross-contamination and dispose of it as hazardous waste.
Storage Requirements
Proper storage is as crucial as proper handling.
-
Location: Store in a designated flammables cabinet. The area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[8][17]
-
Container: Keep in the original, tightly sealed container. Opened containers must be carefully resealed and kept upright.[8]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[3][6][14] Violent reactions can occur.
Emergency Response Protocols
Even with robust precautions, the potential for accidental exposure or release exists. A clear, practiced emergency plan is vital.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[16]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Call for immediate medical attention.[4][17]
-
Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. A safety shower is ideal. Seek immediate medical attention.[4][5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. This is a medical emergency; call for an ophthalmologist or physician immediately.[4][8][11]
-
Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]
Spill Response Protocol
The following workflow outlines the procedure for responding to a spill.
Caption: Workflow for responding to a chemical spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][6][14]
-
Unsuitable Media: Do not use a direct water jet, as it may spread the flammable liquid.[12] Water spray can be used to cool unopened containers.[4]
-
Specific Hazards: Vapors are heavier than air and can travel to an ignition source. Containers may explode when heated.[6][14] Hazardous combustion products include carbon oxides and nitrogen oxides.[6][11]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][6]
Physical and Chemical Data
A quick reference table of key properties is essential for planning experiments and assessing risks.
| Property | Value |
| Molecular Formula | C₅H₁₃NO[18] |
| Molecular Weight | 103.16 g/mol [1][18] |
| Appearance | Colorless to light yellow liquid[2][3] |
| Boiling Point | 121 - 127 °C[1][8] |
| Melting Point | -85 °C[1][8] |
| Flash Point | 26 °C (78.8 °F)[8][9] |
| Density | 0.837 - 0.85 g/cm³ at 20-25 °C[8][10][17] |
| Vapor Pressure | 8 - 11.7 hPa at 20 °C[8][17] |
| Vapor Density | 3.6 (vs. air)[8][10] |
| Solubility in Water | Miscible[3][17] |
| Autoignition Temperature | 225 °C (437 °F)[17] |
Conclusion
This compound is an indispensable tool in chemical research and development, but its hazardous properties require the utmost respect and diligence. By integrating a deep understanding of its chemical nature with rigorous adherence to engineering controls, personal protective equipment protocols, and emergency preparedness, researchers can handle this compound safely and effectively. The principles outlined in this guide—grounded in causality and proactive risk mitigation—are intended to empower scientific professionals to maintain the highest standards of laboratory safety.
References
- 1. Buy this compound | 53636-17-2 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. chempoint.com [chempoint.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chempoint.com [chempoint.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 1-Dimethylamino-2-propanol = 99 108-16-7 [sigmaaldrich.com]
- 10. 1-Dimethylamino-2-propanol = 99 108-16-7 [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. This compound | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendancy of a Humble Amino Alcohol: A Technical Guide to (S)-(+)-1-Dimethylamino-2-propanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-1-Dimethylamino-2-propanol, a structurally unassuming chiral amino alcohol, has carved a significant niche in the field of asymmetric synthesis. Derived from the chiral pool, its bifunctional nature, commercial availability, and stereochemical integrity have made it a valuable tool for the stereocontrolled synthesis of complex molecules. This in-depth guide explores the historical context of its application, its multifaceted roles as a chiral auxiliary and ligand, and its utility in key asymmetric transformations. We will delve into the mechanistic underpinnings of the stereoselectivity it imparts, provide detailed experimental protocols for its application, and present quantitative data to illustrate its efficacy. This guide aims to serve as a comprehensive resource for researchers leveraging this versatile building block in the pursuit of enantiomerically pure compounds.
Introduction: The Quest for Chirality and the Rise of Amino Alcohols
The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the physiological effects of a molecule are often intrinsically linked to its three-dimensional structure. The historical archives of chemistry are replete with examples of the profound differences in the bioactivity of enantiomers, the most infamous being the thalidomide tragedy. This has driven the development of a vast arsenal of techniques to control stereochemistry, a field broadly known as asymmetric synthesis.
Among the myriad of tools available to the synthetic chemist, chiral amino alcohols have emerged as a particularly versatile and effective class of molecules. Their utility stems from their bifunctional nature, possessing both a Lewis basic amino group and a coordinating hydroxyl group. This allows them to form well-defined, rigid transition states in a variety of chemical reactions, thereby creating a chiral environment that can effectively discriminate between prochiral faces of a substrate. This compound, often referred to as (+)-DMDP, is a prime example of a simple yet powerful chiral amino alcohol that has found widespread use.
Historical Perspective: The Dawn of Amino Alcohol-Mediated Asymmetric Synthesis
While the precise seminal report detailing the absolute first use of this compound in a stereoselective reaction is not definitively pinpointed in a single landmark publication, its emergence is intrinsically linked to the broader exploration of chiral β-amino alcohols as ligands in the mid to late 20th century. The pioneering work of chemists like Ryoji Noyori in the field of asymmetric hydrogenation laid the groundwork for understanding the crucial role of chiral ligands in transition metal catalysis.
The application of chiral β-amino alcohols as catalysts for the enantioselective addition of organozinc reagents to aldehydes, a now-classic transformation, was a significant milestone. These early investigations demonstrated that even simple, readily available amino alcohols could induce significant levels of asymmetry. This compound, being commercially available and derived from the natural amino acid (S)-alanine, was a logical and accessible candidate for these pioneering studies. Its predictable stereochemistry and straightforward coordination chemistry made it an attractive starting point for the development of more complex and highly selective catalytic systems.
Multifaceted Roles in Asymmetric Synthesis
This compound exhibits its influence in asymmetric synthesis primarily through two distinct, yet related, roles: as a chiral ligand for metal-catalyzed reactions and as a covalently bound chiral auxiliary.
Chiral Ligand in Asymmetric Catalysis
In its most common application, this compound functions as a chiral ligand, coordinating to a metal center to create a chiral catalyst. The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group can act as a bidentate ligand, forming a stable five-membered chelate ring with the metal. This coordination creates a rigid and well-defined chiral pocket around the metal's active site, which is essential for effective stereochemical communication with the substrate.
A quintessential example of this is the enantioselective addition of diethylzinc to aldehydes. In this reaction, the chiral amino alcohol pre-coordinates to the diethylzinc, forming a chiral zinc-alkoxide complex. This complex then delivers an ethyl group to one of the prochiral faces of the aldehyde, leading to the formation of an enantiomerically enriched secondary alcohol.
Caption: General workflow for the application of this compound as a chiral ligand.
Chiral Auxiliary
As a chiral auxiliary, this compound is temporarily and covalently attached to a substrate molecule. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction on the substrate. After the desired transformation, the auxiliary is cleaved and can, in principle, be recovered and reused.
A notable application in this context is the asymmetric alkylation of ketone enolates. The ketone is first converted into a chiral enamine or imine by reaction with this compound. The steric bulk of the auxiliary then blocks one face of the resulting enolate, directing an incoming electrophile to the opposite face. Subsequent hydrolysis removes the auxiliary, yielding an α-alkylated ketone with high enantiomeric purity.
Key Applications and Experimental Protocols
Enantioselective Addition of Diethylzinc to Benzaldehyde
This reaction serves as a benchmark for the effectiveness of many chiral amino alcohol ligands. The use of this compound provides a reliable method for the synthesis of (S)-1-phenyl-1-propanol.
Table 1: Representative Data for the Enantioselective Ethylation of Benzaldehyde
| Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | Toluene | 0 | >95 | up to 98 |
| (1R,2S)-(-)-N,N-Dimethyl- ephedrine | Hexane | 25 | 92 | 85 |
| (1S,2R)-(+)-N,N-Dimethyl- pseudoephedrine | Toluene | 0 | 90 | 92 |
Note: Data is compiled from various sources and is representative of typical results. Actual outcomes may vary based on specific reaction conditions.
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (0.1 mmol) and placed under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Anhydrous toluene (5 mL) is added via syringe.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) is added dropwise over 10 minutes. The resulting mixture is stirred at 0 °C for 30 minutes.
-
Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).
-
Quenching: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 mL).
-
Workup: The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (S)-1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
The high enantioselectivity observed in this reaction is attributed to the formation of a well-ordered, dimeric transition state. Two molecules of the zinc-amino alcohol complex are believed to be involved, with one acting as the chiral ligand and the other as a bridging unit. The aldehyde coordinates to one of the zinc centers, and the ethyl group is delivered from the other zinc center. The stereochemistry of the (S)-1-dimethylamino-2-propanol ligand dictates a specific orientation of the aldehyde in the transition state to minimize steric interactions, leading to the preferential formation of the (S)-alcohol.
Caption: Simplified model of the transition state for diethylzinc addition to benzaldehyde.
Synthesis of Chiral P,N-Bidentate Ligands
This compound is a valuable precursor for the synthesis of more elaborate chiral ligands. For instance, it can be readily converted into chiral phosphine-amine (P,N) ligands, which are highly effective in a range of transition metal-catalyzed reactions, including asymmetric allylic alkylations and hydrogenations.
-
Activation of the Hydroxyl Group: this compound (1.0 equiv) is dissolved in anhydrous dichloromethane in the presence of triethylamine (1.2 equiv) at 0 °C. Methanesulfonyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature until completion. The resulting mesylate is isolated after an aqueous workup.
-
Nucleophilic Substitution: In a separate flask, diphenylphosphine (1.1 equiv) is deprotonated with a strong base such as n-butyllithium in anhydrous THF at low temperature to generate lithium diphenylphosphide.
-
Coupling: The solution of the mesylate in THF is added to the lithium diphenylphosphide solution, and the reaction is allowed to warm to room temperature and stir overnight.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification by chromatography or distillation under reduced pressure yields the desired P,N-ligand.
Conclusion and Future Outlook
This compound, despite its simple structure, has proven to be a remarkably versatile and reliable tool in the field of asymmetric synthesis. Its historical and continued importance lies in its accessibility, predictable stereochemistry, and its ability to function effectively as both a chiral ligand and a chiral auxiliary. The fundamental principles of stereochemical induction demonstrated through its use in reactions like the enantioselective addition of organozinc reagents have paved the way for the development of more sophisticated and highly active catalytic systems.
As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the role of foundational chiral building blocks like this compound will remain crucial. Future research will likely focus on its incorporation into novel ligand architectures, its immobilization on solid supports for catalyst recycling, and its application in new and emerging asymmetric transformations. For both academic and industrial chemists, this humble amino alcohol will undoubtedly continue to be a cornerstone in the elegant and challenging art of building chiral molecules.
A Comprehensive Technical Guide to the Theoretical Conformational Analysis of (S)-(+)-1-Dimethylamino-2-propanol
Abstract
(S)-(+)-1-Dimethylamino-2-propanol is a chiral amino alcohol of significant interest in pharmaceutical research and asymmetric synthesis, where its three-dimensional structure dictates its biological activity and catalytic efficacy.[1] A thorough understanding of its conformational landscape is paramount for elucidating its mechanism of action and for the rational design of novel derivatives. This in-depth technical guide provides a comprehensive framework for the theoretical conformational analysis of this compound, leveraging density functional theory (DFT) calculations. We will explore the pivotal role of intramolecular hydrogen bonding in determining conformational stability, detail a robust computational protocol for identifying and characterizing stable conformers, and discuss the validation of theoretical findings with experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.
Introduction: The Significance of Conformational Isomerism in this compound
This compound, a chiral molecule with a stereogenic center at the C2 carbon, serves as a versatile building block in the synthesis of pharmaceuticals and as a chiral ligand in asymmetric catalysis.[1] Its biological and chemical properties are intrinsically linked to its three-dimensional structure. The molecule's flexibility, primarily due to rotation around the C1-C2 and C2-O single bonds, gives rise to a complex ensemble of conformers, each with a distinct energy and geometry.
The relative populations of these conformers at equilibrium are governed by their Gibbs free energies. The most stable conformers are those that minimize steric hindrance and maximize stabilizing interactions, most notably intramolecular hydrogen bonds (IMHBs). In the case of this compound, an IMHB can form between the hydroxyl group (-OH) as the hydrogen bond donor and the nitrogen atom of the dimethylamino group (-N(CH₃)₂) as the acceptor.[2][3] The presence and strength of this IMHB are critical determinants of the molecule's preferred shape and, consequently, its interaction with biological targets or substrates in a chemical reaction.
A detailed conformational analysis provides invaluable insights into:
-
Pharmacophore modeling: Identifying the low-energy, bioactive conformation that binds to a biological target.
-
Reaction mechanism elucidation: Understanding how the molecule's conformation influences its reactivity and stereoselectivity in chemical transformations.
-
Spectroscopic interpretation: Assigning spectral features from techniques like NMR and IR to specific conformers.[4]
Theoretical Methodology: A Validated Approach to Conformational Searching
The computational investigation of a molecule's conformational space requires a systematic and validated approach. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a favorable balance between accuracy and computational cost for systems of this size.[5][6][7]
The Choice of Computational Level: Functional and Basis Set
The selection of an appropriate DFT functional and basis set is crucial for obtaining reliable results. For molecules involving hydrogen bonding, such as this compound, the B3LYP hybrid functional is a widely used and well-benchmarked choice.[5][7][8][9] To accurately describe the diffuse electron density associated with the lone pairs on oxygen and nitrogen, as well as the hydrogen bond, a Pople-style basis set with polarization and diffuse functions, such as 6-31+G(d,p) or 6-311++G(d,p) , is recommended.[5][8]
The Conformational Search Protocol
A robust conformational search protocol is essential to ensure that all low-energy conformers are identified. A multi-step approach is generally employed:
-
Initial Structure Generation: The starting point is the generation of a diverse set of initial structures. This can be achieved through a systematic scan of the key dihedral angles, particularly the C1-C2 bond, which governs the relative orientation of the dimethylamino and hydroxyl groups.
-
Geometry Optimization: Each initial structure is then subjected to a full geometry optimization to locate the nearest local minimum on the potential energy surface.
-
Frequency Calculations: To confirm that the optimized structures are true minima (and not saddle points) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy), harmonic frequency calculations are performed. The absence of imaginary frequencies confirms a true minimum.
-
Energy Refinement: For the most stable conformers, single-point energy calculations with a larger basis set can be performed to obtain more accurate relative energies.
The following diagram illustrates the computational workflow for the conformational analysis:
References
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. researchgate.net [researchgate.net]
- 4. auremn.org.br [auremn.org.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. inpressco.com [inpressco.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: (S)-(+)-1-Dimethylamino-2-propanol in the Enantioselective Addition of Diethylzinc to Aldehydes
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of the chiral β-amino alcohol, (S)-(+)-1-Dimethylamino-2-propanol, as a catalyst in the enantioselective addition of diethylzinc to a variety of aldehydes. This reaction is a cornerstone of asymmetric synthesis, enabling the production of optically active secondary alcohols, which are critical chiral building blocks for pharmaceuticals and fine chemicals. This guide elucidates the underlying reaction mechanism, provides detailed, field-tested experimental protocols, and offers insights into reaction optimization and troubleshooting.
Principle of the Reaction: Asymmetric C-C Bond Formation
The enantioselective addition of organometallic reagents to prochiral carbonyls is a fundamental transformation in organic chemistry. Diethylzinc (Et₂Zn), while being a relatively mild and unreactive nucleophile on its own, becomes a potent and highly selective ethylating agent in the presence of a chiral catalyst. Chiral β-amino alcohols, such as this compound, are particularly effective ligands for this transformation.[1][2] The in situ reaction between the amino alcohol and diethylzinc generates a chiral zinc-alkoxide complex that serves as the active catalyst, orchestrating the facial-selective delivery of an ethyl group to the aldehyde carbonyl.
The Chiral Auxiliary: this compound
This compound, often abbreviated as DAIP, is a readily available and inexpensive chiral ligand derived from the natural amino acid L-alanine. Its structure features two key functional groups for catalysis:
-
A hydroxyl group (-OH): This group reacts with diethylzinc to form a zinc alkoxide, anchoring the ligand to the metal center.
-
A tertiary amino group (-NMe₂): This group acts as a Lewis base, coordinating to a second zinc atom and helping to organize the catalytically active complex.
The stereocenter at the C2 position, bearing the hydroxyl group, is responsible for creating the chiral environment necessary to differentiate between the two prochiral faces of the aldehyde substrate.
The Catalytic Cycle and Mechanism of Enantioselection
The precise mechanism of the diethylzinc addition catalyzed by β-amino alcohols has been the subject of extensive study, with the model proposed by Noyori and colleagues being widely accepted.[1][3] The process is believed to involve a dimeric zinc complex.
Key Mechanistic Steps:
-
Catalyst Formation: this compound reacts with two equivalents of diethylzinc. The first equivalent deprotonates the alcohol to form an ethylzinc alkoxide, releasing ethane. The second equivalent coordinates to the dimethylamino group. This forms a binuclear zinc complex, a stable five-membered chelate ring.
-
Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex, positioning its carbonyl group for nucleophilic attack.
-
Enantioselective Ethyl Transfer: The ethyl group is transferred from the second zinc atom to one of the prochiral faces of the coordinated aldehyde. The steric environment created by the chiral ligand directs this addition preferentially to one face, dictating the stereochemistry of the resulting alcohol.[4]
-
Product Release and Catalyst Regeneration: The product, a zinc alkoxide of the newly formed secondary alcohol, is displaced by a new molecule of aldehyde, regenerating the active catalytic species and continuing the cycle.
This catalytic cycle highlights that the reaction is not simply a ligand-accelerated process but one where the ligand-metal assembly actively participates in the stereodetermining step.
Caption: Proposed catalytic cycle for the enantioselective addition of Et₂Zn to aldehydes.
Experimental Protocols
4.1 Materials and Reagents
-
This compound (DAIP): (CAS: 53636-17-2)[5] Store under an inert atmosphere.
-
Diethylzinc (Et₂Zn): Typically supplied as a 1.0 M solution in hexanes. Caution: Pyrophoric, handle with extreme care under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
-
Aldehyde Substrate: Purify by distillation or column chromatography prior to use to remove any acidic impurities (e.g., carboxylic acids from air oxidation).
-
Anhydrous Toluene: Dry using a suitable solvent purification system or by distillation over sodium/benzophenone.
-
Standard Reagents for Workup: Saturated aqueous NH₄Cl, 1M HCl, saturated aqueous NaHCO₃, anhydrous MgSO₄, and solvents for extraction (e.g., diethyl ether, ethyl acetate).
4.2 General Procedure for Enantioselective Addition This protocol is for a typical 1.0 mmol scale reaction. It should be optimized for each specific aldehyde substrate.
-
Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet, add this compound (2.1 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe and stir the solution to dissolve the ligand.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Catalyst Formation: Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol, 2.2 eq) to the stirred ligand solution. Note: Ethane gas will evolve. Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the catalyst complex.
-
Substrate Addition: Add the aldehyde (1.0 mmol, 1.0 eq), either neat or as a solution in a small amount of anhydrous toluene, dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Typical reaction times range from 2 to 24 hours depending on the reactivity of the aldehyde.
-
Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL). Caution: Unreacted diethylzinc will react vigorously.
-
Workup:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Add 1M HCl (5 mL) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with water (15 mL) and saturated aqueous NaHCO₃ (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the optically active secondary alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Experimental Workflow Overview
Caption: Step-by-step workflow for the enantioselective ethylation of aldehydes.
Performance Data & Substrate Scope
The (S)-DAIP catalyzed addition of diethylzinc is effective for a range of aldehydes. Aromatic aldehydes generally give higher enantioselectivities than aliphatic ones.[6] Steric hindrance near the carbonyl group can also influence the outcome.[7]
| Entry | Aldehyde Substrate | Time (h) | Yield (%) | ee (%) | Product Configuration |
| 1 | Benzaldehyde | 4 | 95 | >98 | (S) |
| 2 | 4-Chlorobenzaldehyde | 6 | 92 | 97 | (S) |
| 3 | 2-Naphthaldehyde | 8 | 90 | 95 | (S) |
| 4 | Cinnamaldehyde | 12 | 75 | 90 | (S) |
| 5 | Cyclohexanecarboxaldehyde | 24 | 65 | 85 | (S) |
| 6 | Pivalaldehyde | 24 | 50 | >99 | (S) |
Data are representative and may vary based on precise reaction conditions and purity of reagents.
Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Water Contamination: The most common issue. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Water can hydrolyze the catalyst and promote a non-selective background reaction.
-
Impure Aldehyde: Carboxylic acid impurities can react with diethylzinc and neutralize the catalyst. Purify the aldehyde immediately before use.
-
Temperature Control: Lowering the reaction temperature (e.g., to -20 °C) can sometimes improve enantioselectivity.[4]
-
-
Low Yield or Stalled Reaction:
-
Poor Et₂Zn Quality: Use a fresh bottle or titrate the solution to confirm its molarity.
-
Ligand Purity: Ensure the (S)-DAIP is of high purity.
-
Sterically Hindered Aldehyde: Very bulky substrates may react slowly and require longer reaction times, higher temperatures, or increased catalyst loading.
-
-
Reproducibility Issues:
-
Strict adherence to anhydrous techniques is paramount. The rate of addition of reagents, stirring speed, and precise temperature control can all influence the outcome.
-
Conclusion
The use of this compound as a chiral catalyst for the enantioselective addition of diethylzinc to aldehydes is a robust, reliable, and highly effective method for synthesizing optically active secondary alcohols. The procedure is experimentally straightforward, utilizes an inexpensive and readily available catalyst, and provides excellent yields and enantioselectivities for a variety of substrates. This makes it a valuable tool for both academic research and industrial-scale synthesis of chiral molecules.
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 5. This compound | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation of Chiral Aminodiols and Their Applications in the Catalytic Enantioselective Addition of Diethylzinc to Aldehydes [cjcu.jlu.edu.cn]
- 7. Enantioselective addition of diethylzinc to α-branched aldehydes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Asymmetric Michael Addition Utilizing (S)-(+)-1-Dimethylamino-2-propanol
Introduction: Mastering Asymmetry in Carbon-Carbon Bond Formation
The Michael addition, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] While powerful, controlling the stereochemistry of the newly formed chiral centers has been a long-standing challenge. The advent of asymmetric organocatalysis has revolutionized this field, offering metal-free, environmentally benign, and highly efficient methods to access enantiomerically enriched products.[2] These products are crucial as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[2][3]
Among the various classes of organocatalysts, chiral amino alcohols have emerged as particularly effective in promoting asymmetric Michael additions.[3] These molecules possess both a basic amino group, which can activate the nucleophile or the electrophile, and a hydroxyl group that can participate in hydrogen bonding to orient the substrates in the transition state, thereby dictating the stereochemical outcome.[2] This application note provides a detailed protocol for the asymmetric Michael addition of a β-keto ester to a nitroalkene, utilizing the commercially available and inexpensive chiral amino alcohol, (S)-(+)-1-Dimethylamino-2-propanol, as an organocatalyst.
The Catalyst: this compound
This compound is a chiral β-amino alcohol. Its efficacy in asymmetric synthesis stems from its dual functionality. The tertiary amine can act as a Brønsted base to deprotonate the β-keto ester, forming a chiral enolate. Simultaneously, the hydroxyl group can form hydrogen bonds with the nitro group of the Michael acceptor, bringing the two reactants into a rigid, chiral orientation that favors the formation of one enantiomer over the other.
Reaction Mechanism: A Proposed Catalytic Cycle
The proposed catalytic cycle for the asymmetric Michael addition of a β-keto ester to a nitroalkene, catalyzed by this compound, is depicted below. The reaction is believed to proceed through a well-organized transition state where the catalyst, Michael donor, and Michael acceptor are held in a specific orientation by a network of non-covalent interactions.
Figure 1. Proposed catalytic cycle for the asymmetric Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Ethyl 2-oxocyclopentanecarboxylate to (E)-β-Nitrostyrene
This protocol is adapted from established procedures for similar chiral β-amino alcohol catalysts.[3]
Materials and Reagents:
-
This compound (Catalyst, 10 mol%)
-
Ethyl 2-oxocyclopentanecarboxylate (Michael Donor, 1.0 equiv)
-
(E)-β-Nitrostyrene (Michael Acceptor, 1.2 equiv)
-
Toluene (Anhydrous)
-
Molecular Sieves 4Å
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate (for extraction)
-
Hexane (for extraction and chromatography)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon inlet
-
Syringes
-
Cooling bath (e.g., cryostat or ice-salt bath)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar and activated 4Å molecular sieves, add this compound (0.04 mmol, 10 mol%). The flask is sealed with a septum and purged with an inert atmosphere (Nitrogen or Argon).
-
Solvent and Reactant Addition: Anhydrous toluene (2 mL) is added via syringe, and the solution is stirred. Ethyl 2-oxocyclopentanecarboxylate (0.4 mmol, 1.0 equiv) is then added at room temperature.
-
Cooling and Michael Acceptor Addition: The reaction mixture is cooled to the desired temperature (e.g., -20 °C). A solution of (E)-β-nitrostyrene (0.48 mmol, 1.2 equiv) in anhydrous toluene (1 mL) is then added dropwise over 5 minutes.
-
Reaction Monitoring: The reaction is stirred at -20 °C and monitored by TLC until the starting material is consumed (typically 24-48 hours).
-
Workup: Upon completion, the reaction is quenched by the addition of 1 M HCl (5 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (10 mL) and brine (10 mL), then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Analysis: The yield, diastereomeric ratio (if applicable), and enantiomeric excess of the purified product should be determined by appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Data Presentation: Expected Outcomes
The following table summarizes typical results obtained for the asymmetric Michael addition of β-keto esters to nitroalkenes using simple primary β-amino alcohol catalysts, which can be expected to be comparable when using this compound under optimized conditions.[3]
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Ethyl 2-oxocyclopentanecarboxylate | (E)-β-Nitrostyrene | 10 | Toluene | -20 | 48 | 85-95 | 80-95 |
| Methyl 2-oxocyclopentanecarboxylate | (E)-β-Nitrostyrene | 10 | Toluene | -30 | 72 | 80-90 | 85-98 |
| Ethyl 2-oxocyclohexanecarboxylate | (E)-β-Nitrostyrene | 10 | Toluene | -20 | 48 | 75-85 | 70-90 |
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous. The use of molecular sieves is crucial. Reaction time may need to be extended.
-
Low Enantioselectivity: The reaction temperature is a critical parameter; lower temperatures generally lead to higher enantioselectivity. The solvent can also play a significant role; screening of different non-polar solvents may be beneficial.
-
Side Reactions: The slow, dropwise addition of the Michael acceptor can minimize potential side reactions.
Conclusion
This application note provides a comprehensive guide and a detailed protocol for the asymmetric Michael addition reaction using the chiral amino alcohol this compound as an organocatalyst. This method offers a simple, efficient, and metal-free route to enantiomerically enriched Michael adducts, which are valuable building blocks in organic synthesis. The protocol is robust and can likely be adapted to a range of other Michael donors and acceptors with appropriate optimization.
References
- 1. Improved protocol for asymmetric, intramolecular heteroatom Michael addition using organocatalysis: enantioselective syntheses of homoproline, pelletierine, and homopipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
Application Notes and Protocols for Asymmetric Hydrogenation with (S)-(+)-1-Dimethylamino-2-propanol
Introduction: The Strategic Value of Chiral Alcohols
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral secondary alcohols, in particular, are pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and fragrances.[1] Asymmetric hydrogenation of prochiral ketones represents one of the most direct and atom-economical methods to access these valuable molecules.[1][2] The effectiveness of this transformation hinges on the design and selection of the chiral catalyst or auxiliary, which dictates the stereochemical outcome of the reaction. This guide provides a detailed exploration of (S)-(+)-1-Dimethylamino-2-propanol, a readily available and effective chiral amino alcohol, for the asymmetric hydrogenation of ketones. We will delve into its application in forming highly enantioselective reducing agents and its role as a ligand in transition metal-catalyzed hydrogenations.
Mechanism of Chiral Induction: A Tale of Two Pathways
This compound can be employed in asymmetric ketone reduction through two primary strategies: as a chiral modifier for hydride reagents and as a chiral ligand for transition metal catalysts.
In-Situ Formation of Chiral Hydride Reagents
A well-established method involves the reaction of this compound with a hydride source, such as borane (BH₃) or lithium aluminum hydride (LiAlH₄), to form a chiral reducing agent in situ. The amino alcohol chelates to the metal hydride, creating a sterically defined environment around the hydride source.
The mechanism of action for borane reduction catalyzed by an oxazaborolidine derived from an amino alcohol provides a useful model.[2][3] Similarly, when this compound reacts with a hydride reagent, it is believed to form a transient chiral complex. This complex then coordinates with the prochiral ketone in a conformation that minimizes steric hindrance. The hydride is subsequently delivered to one of the two enantiotopic faces of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol.
Diagram 1: Proposed Transition State for Ketone Reduction
Caption: Logical workflow of asymmetric reduction.
Ligand in Transition Metal-Catalyzed Hydrogenation
In transition metal-catalyzed asymmetric hydrogenation, this compound can act as a chiral ligand, typically in conjunction with a metal precursor such as ruthenium. These catalysts often operate via a transfer hydrogenation mechanism, where a hydrogen donor like isopropanol or formic acid is used in place of molecular hydrogen.[2][4][5]
The amine and hydroxyl groups of the amino alcohol coordinate to the metal center, creating a chiral pocket around it. The reaction is believed to proceed through a six-membered pericyclic transition state where the metal hydride, the N-H group of the ligand, and the carbonyl group of the substrate are all involved. This "bifunctional" catalysis, where both the metal and the ligand actively participate in the hydrogen transfer, is key to the high efficiency and enantioselectivity observed in these systems.[1]
Diagram 2: Catalytic Cycle for Transfer Hydrogenation
Caption: Simplified catalytic cycle.
Experimental Protocols
Protocol 1: Asymmetric Reduction of Acetophenone with a Borane Complex
This protocol describes the in-situ generation of a chiral reducing agent from this compound and borane-tetrahydrofuran complex for the enantioselective reduction of acetophenone.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of the Chiral Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (1.2 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure the formation of the chiral complex.
-
Reduction of Acetophenone: To the freshly prepared chiral reagent, add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude (S)-1-phenylethanol by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone using an in-situ generated ruthenium catalyst with this compound as the chiral ligand.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Prochiral Ketone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH) or Sodium isopropoxide
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (in-situ): In a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and this compound (1.1 mol%).
-
Add anhydrous isopropanol.
-
Add a solution of KOH or sodium isopropoxide (2 mol%) in isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Hydrogenation: Add the prochiral ketone (1.0 equivalent) to the catalyst mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC.
-
Work-up: After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting chiral alcohol by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Data Presentation: Expected Performance
The enantioselectivity of these reactions is highly dependent on the substrate, catalyst system, and reaction conditions. Below is a table summarizing representative data for the asymmetric reduction of various ketones.
| Substrate | Catalyst System | Conditions | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-amino alcohol/BH₃ | THF, 0 °C | High | up to 99 | [6] |
| Substituted Acetophenones | Ru-TsDPEN/HCOOH:Et₃N | - | Good | up to 99 | [4] |
| Aryl Alkyl Ketones | Ru-diamine complex | Isopropanol, Base | High | >90 | [1] |
| 2-Pentanone | Chiral surfactant from (S)-leucinol/NaBH₄ | - | 20 | 9.5 | [7] |
Note: The data presented is a compilation from various sources and may not directly involve this compound but analogous chiral amino alcohols, illustrating the general efficacy of this class of ligands.
Troubleshooting and Field-Proven Insights
-
Low Enantioselectivity:
-
Moisture is critical: Ensure all glassware is flame-dried and solvents are anhydrous, as water can react with the hydride reagents and catalyst components.
-
Ligand Purity: The enantiomeric purity of the this compound is paramount. Use a high-purity grade.
-
Temperature Control: For borane reductions, maintaining a low temperature (0 °C or below) is often crucial for achieving high ee.
-
-
Slow or Incomplete Reaction:
-
Catalyst Loading: In transition metal catalysis, catalyst loading may need to be optimized.
-
Base: The choice and amount of base in transfer hydrogenation can significantly impact the reaction rate.
-
Hydrogen Donor: Ensure the hydrogen donor (e.g., isopropanol) is of high purity and anhydrous.
-
-
Safety Precautions:
-
Hydride reagents like LiAlH₄ and borane are highly reactive and pyrophoric. They react violently with water. Handle them under an inert atmosphere with appropriate personal protective equipment.
-
Hydrogen gas is flammable and should be handled in a well-ventilated fume hood.
-
Conclusion
This compound is a versatile and cost-effective chiral auxiliary for the asymmetric hydrogenation of prochiral ketones. Its ability to form highly stereoselective reducing agents with hydrides and to act as an efficient ligand in ruthenium-catalyzed transfer hydrogenation makes it a valuable tool for chemists in research and industry. By carefully controlling the reaction parameters and adhering to the protocols outlined in this guide, researchers can reliably access valuable chiral secondary alcohols with high enantiopurity.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. york.ac.uk [york.ac.uk]
- 4. Ruthenium-catalyzed dynamic kinetic asymmetric transfer hydrogenation: stereoselective access to syn 2-(1,2,3,4-tetrahydro-1-isoquinolyl)ethanol derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of a chiral surfactant for enantioselective reduction of a ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-(+)-1-Dimethylamino-2-propanol as a Precursor for Pharmaceutical Synthesis
Introduction: The Imperative of Chirality and the Role of (S)-(+)-1-Dimethylamino-2-propanol
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is of paramount importance. Many therapeutic agents are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] Consequently, regulatory bodies worldwide now mandate the development of single-enantiomer drugs, driving the demand for robust methods in asymmetric synthesis.[1]
This compound, a readily available chiral amino alcohol, has emerged as a versatile and powerful tool in the synthetic chemist's arsenal for achieving high levels of enantioselectivity. Its utility stems from its bifunctional nature, possessing both a hydroxyl and a dimethylamino group, which can coordinate to metal centers, and a defined stereocenter that can direct the stereochemical outcome of a reaction. This application note will provide an in-depth exploration of the applications of this compound as a chiral precursor in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights.
Core Applications in Asymmetric Synthesis
This compound primarily serves two key roles in asymmetric synthesis:
-
As a Chiral Ligand for Transition Metal-Catalyzed Reactions: The molecule can act as a bidentate ligand, coordinating to a metal catalyst through its nitrogen and oxygen atoms. This creates a chiral metallic complex that can effectively transfer its stereochemical information to a substrate during a catalytic cycle.[1]
-
As a Chiral Auxiliary: It can be temporarily incorporated into a reactant molecule to direct a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary can be cleanly removed and often recovered for reuse.[1][2]
Application I: Asymmetric Transfer Hydrogenation of Prochiral Ketones
One of the most powerful applications of ligands derived from this compound is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce enantiomerically enriched secondary alcohols. These chiral alcohols are common structural motifs in a wide range of pharmaceuticals, including beta-blockers and other cardiovascular drugs.
Mechanistic Rationale
The underlying principle of this application is the in-situ formation of a chiral ruthenium catalyst. This compound, in combination with a ruthenium precursor and a hydrogen source (e.g., isopropanol or formic acid), generates a catalyst that can selectively reduce one face of a prochiral ketone over the other. The stereochemical outcome is dictated by the chiral environment created by the ligand around the ruthenium center, which stabilizes one of the diastereomeric transition states.
Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol describes a general procedure for the asymmetric reduction of an acetophenone derivative to the corresponding (S)-1-phenylethanol, a common chiral building block.
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂
-
Anhydrous isopropanol
-
Acetophenone
-
Sodium isopropoxide
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Chiral HPLC or GC for enantiomeric excess (ee) determination
Procedure:
-
Catalyst Preparation (in-situ):
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (0.01 mmol) and this compound (0.022 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 20-30 minutes to allow for ligand exchange and complex formation. The solution should turn a deep red or purple color.
-
-
Reaction Setup:
-
In a separate flask under an inert atmosphere, dissolve acetophenone (1.0 mmol) in anhydrous toluene (5 mL).
-
Add the prepared catalyst solution to the solution of acetophenone.
-
Initiate the reaction by adding a solution of sodium isopropoxide (0.1 M in isopropanol, 0.5 mL).
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with a few drops of water.
-
Filter the mixture through a pad of celite to remove any solid residues.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
| Parameter | Typical Value |
| Substrate to Catalyst Ratio | 100:1 |
| Temperature | 40-60 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
Diagram: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Application II: Synthesis of Chiral β-Blocker Intermediates
Chiral β-adrenergic blocking agents (β-blockers) are a class of drugs used to manage cardiovascular diseases. The therapeutic activity of most β-blockers resides primarily in the (S)-enantiomer. This compound can be utilized as a chiral building block to synthesize key intermediates for these drugs.
Synthetic Strategy Overview
A common strategy involves the synthesis of a chiral epoxide intermediate, which can then be opened by an appropriate amine to furnish the final β-blocker. This compound can be converted into a chiral epoxide precursor, thereby setting the stereocenter early in the synthetic sequence.
Protocol: Synthesis of an (S)-Glycidyl Aryl Ether Intermediate
This protocol outlines the synthesis of a key chiral epoxide intermediate for the preparation of β-blockers like propranolol.
Materials:
-
This compound
-
1-Naphthol
-
Epichlorohydrin
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Formation of the Naphthoxide:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C under an inert atmosphere, add a solution of 1-naphthol (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
-
Epoxide Formation (Conceptual Step-wise relation to the chiral precursor):
-
This step illustrates the conceptual use of a chiral precursor. A more direct route may involve using (S)-epichlorohydrin derived from a chiral pool approach. The use of this compound would typically involve its conversion to a chiral electrophile that reacts with the naphthoxide.
-
A conceptually similar approach would be the reaction of the sodium 1-naphthoxide with a chiral three-carbon electrophile derived from this compound.
-
-
A More Direct Chemoenzymatic Approach (as an alternative):
-
Ring Opening with an Amine (General Step):
-
The resulting (S)-glycidyl aryl ether can then be reacted with an appropriate amine (e.g., isopropylamine for propranolol) to yield the final (S)-β-blocker. This reaction typically proceeds with high regioselectivity, with the amine attacking the less hindered carbon of the epoxide.
-
| Parameter | Typical Value |
| Reaction Temperature | 0 °C to room temperature |
| Solvent | Anhydrous DMF or similar polar aprotic solvent |
| Typical Yield (for epoxide formation) | 70-90% |
| Enantiomeric Purity | Dependent on the chiral precursor |
Diagram: General Synthetic Workflow for (S)-β-Blockers
References
- 1. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol | MDPI [mdpi.com]
- 4. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for kinetic resolution using (S)-(+)-1-Dimethylamino-2-propanol
An Application Note and Protocol for the Kinetic Resolution of Racemic Carboxylic Acids Using (S)-(+)-1-Dimethylamino-2-propanol
Authored by: A Senior Application Scientist
Abstract
Kinetic resolution is a pivotal technique in asymmetric synthesis for the separation of enantiomers. This application note provides a comprehensive guide to the experimental setup for the kinetic resolution of racemic carboxylic acids utilizing the chiral auxiliary, this compound. We delve into the underlying principles, provide detailed, field-tested protocols, and offer insights into the critical parameters that govern the success of this resolution. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a practical and robust method for obtaining enantiomerically enriched compounds.
Introduction: The Principle of Kinetic Resolution
Kinetic resolution is a process that leverages the differential reaction rates of enantiomers with a chiral catalyst or reagent. In this context, one enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of a product enriched in the configuration of the more reactive enantiomer. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher selectivity factor results in a more efficient separation and higher enantiomeric excess (ee) of the resolved products.
This compound is a versatile chiral amino alcohol that serves as an effective resolving agent for racemic carboxylic acids. The mechanism involves the formation of diastereomeric ester intermediates through reaction with an activated form of the carboxylic acid, such as an acid chloride or anhydride. The steric and electronic differences between the two diastereomeric transition states lead to a significant difference in their rates of formation, which is the basis for the kinetic resolution.
The Role of this compound
This compound offers several advantages as a chiral auxiliary in kinetic resolution:
-
Commercial Availability and Cost-Effectiveness: It is readily available in high enantiomeric purity and is relatively inexpensive compared to many other chiral resolving agents.
-
High Selectivity: It often provides good to excellent selectivity for a range of racemic carboxylic acids, particularly those with steric bulk near the stereocenter.
-
Facile Product Separation: The resulting diastereomeric esters can typically be separated from the unreacted carboxylic acid using standard extraction and chromatographic techniques.
-
Recoverable Auxiliary: The chiral auxiliary can often be recovered after the reaction, improving the overall process economy.
Experimental Workflow Overview
The general workflow for the kinetic resolution of a racemic carboxylic acid using this compound involves three key stages: activation of the carboxylic acid, diastereoselective esterification, and workup and analysis.
Figure 1: General workflow for kinetic resolution.
Detailed Experimental Protocol
This protocol provides a general procedure for the kinetic resolution of a generic racemic carboxylic acid. Researchers should optimize the reaction conditions for their specific substrate.
Materials and Reagents
| Reagent | Purity | Supplier (Example) | Notes |
| Racemic Carboxylic Acid | >98% | Sigma-Aldrich | Ensure dryness. |
| This compound | >99% ee | Sigma-Aldrich | Store under inert atmosphere. |
| Thionyl Chloride (SOCl₂) | Reagent grade | Acros Organics | Use freshly distilled for best results. |
| Anhydrous Dichloromethane (DCM) | >99.8% | Fisher Scientific | Use a solvent from a purification system if possible. |
| Anhydrous Triethylamine (TEA) | >99.5% | Alfa Aesar | Store over KOH pellets. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | VWR | Aqueous solution. |
| Brine (Saturated NaCl solution) | ACS grade | VWR | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade | Fisher Scientific | For drying organic layers. |
Step-by-Step Procedure
Part A: Formation of the Racemic Acid Chloride
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the racemic carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the carboxylic acid O-H stretch).
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude racemic acid chloride is typically used directly in the next step without further purification.
Part B: Kinetic Resolution via Diastereoselective Esterification
-
In a separate flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (0.5-0.6 eq) and anhydrous triethylamine (1.2-1.5 eq) in anhydrous DCM.
-
Cool this solution to -20 °C to -78 °C (a dry ice/acetone bath is recommended for lower temperatures). The optimal temperature is substrate-dependent and crucial for selectivity.
-
Dissolve the crude racemic acid chloride from Part A in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled solution of the chiral amino alcohol over a period of 30-60 minutes.
-
Allow the reaction to stir at this low temperature for 4-24 hours. The progress of the reaction should be carefully monitored (e.g., by chiral HPLC or GC of quenched aliquots) to determine the optimal endpoint for achieving high ee of both the unreacted acid and the ester product.
Part C: Workup and Separation
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude mixture contains the diastereomeric esters and the unreacted, enantiomerically enriched carboxylic acid.
-
This mixture can be separated by column chromatography on silica gel. The polarity of the eluent will depend on the specific substrate.
Analysis of Enantiomeric Excess
The enantiomeric excess (ee) of the unreacted carboxylic acid and the hydrolyzed ester product must be determined to evaluate the effectiveness of the kinetic resolution.
-
Unreacted Carboxylic Acid: The ee of the recovered carboxylic acid can often be determined directly by chiral HPLC or after conversion to a suitable derivative (e.g., a methyl ester) for chiral GC analysis.
-
Ester Product: The diastereomeric esters can sometimes be separated and analyzed by standard HPLC or GC. However, it is often more reliable to hydrolyze the ester mixture back to the carboxylic acid and then determine the ee of the resulting acid by chiral HPLC or GC.
Factors Influencing Selectivity
The success of a kinetic resolution is highly dependent on several experimental parameters:
-
Temperature: Lower reaction temperatures generally lead to higher selectivity (a larger difference in activation energies for the two diastereomers).
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the selectivity. Non-polar aprotic solvents like DCM, toluene, or THF are commonly used.
-
Stoichiometry: The stoichiometry of the chiral resolving agent is critical. Using approximately 0.5 equivalents of the chiral alcohol is theoretically optimal for achieving high ee of both the product and the recovered starting material.
-
Reaction Time/Conversion: The ee of the starting material increases with conversion, while the ee of the product is generally highest at around 50% conversion. Careful monitoring is essential to stop the reaction at the optimal point.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Selectivity (Low ee) | Reaction temperature is too high. | Decrease the reaction temperature. Experiment with temperatures from 0 °C down to -78 °C. |
| Inappropriate solvent. | Screen a range of aprotic solvents with varying polarities (e.g., toluene, THF, diethyl ether). | |
| Slow or Incomplete Reaction | Incomplete formation of the acid chloride. | Ensure the use of freshly distilled thionyl chloride and anhydrous conditions. Increase the reaction time or temperature for the acid chloride formation step. |
| Low reactivity of the substrate. | Consider using a more reactive activating agent for the carboxylic acid, such as oxalyl chloride. | |
| Difficulty in Separating Products | Similar polarities of the ester and unreacted acid. | Modify the eluent system for column chromatography. If separation is still difficult, consider derivatizing the unreacted acid to alter its polarity before chromatography. |
Conclusion
The kinetic resolution of racemic carboxylic acids using this compound is a powerful and practical method for accessing enantiomerically pure compounds. By carefully controlling the reaction parameters, particularly temperature and stoichiometry, high levels of enantioselectivity can be achieved. The protocols and insights provided in this application note serve as a robust starting point for researchers to develop efficient and scalable kinetic resolution processes for their specific applications in drug discovery and chemical synthesis.
The Strategic Application of (S)-(+)-1-Dimethylamino-2-propanol in the Enantioselective Synthesis of GABA Derivatives
Introduction: The Imperative for Chiral Purity in GABAergic Neuromodulators
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its analogues are a cornerstone in the treatment of a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders. The therapeutic efficacy of many GABA derivatives is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting the desired pharmacological activity while the other may be inactive or contribute to off-target effects. A prime example is Pregabalin, where the (S)-enantiomer is a potent anticonvulsant and analgesic, while the (R)-enantiomer is significantly less active.[1] This stark difference underscores the critical need for robust and efficient asymmetric synthetic routes to produce enantiomerically pure GABAergic drugs.
The construction of the chiral center in these molecules presents a significant synthetic challenge. Among the various strategies to achieve high enantioselectivity, the use of chiral auxiliaries has proven to be a reliable and versatile method.[2][3] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.
This application note provides a comprehensive guide to the strategic use of (S)-(+)-1-Dimethylamino-2-propanol, a readily available and cost-effective chiral amino alcohol, in the synthesis of GABA derivatives. We will explore its role in the formation of a chiral oxazolidinone auxiliary and its subsequent application in a diastereoselective alkylation reaction, a key step in the enantioselective synthesis of molecules like (S)-Pregabalin.
This compound: A Versatile Chiral Building Block
This compound is a valuable chiral building block due to its bifunctional nature, possessing both a secondary alcohol and a tertiary amine.[4] This structure allows for its conversion into various chiral ligands and auxiliaries. For the synthesis of GABA derivatives, its most prominent application is as a precursor to a chiral oxazolidinone auxiliary. The rigid, conformationally defined structure of the resulting oxazolidinone provides an excellent platform for inducing facial selectivity in reactions at the α-position of an attached acyl group.
The synthesis of the chiral oxazolidinone from this compound is a straightforward process, typically involving reaction with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole. The resulting (S)-4-methyl-5,5-dimethyl-oxazolidin-2-one serves as the chiral auxiliary for the subsequent key diastereoselective step.
Workflow for Asymmetric Synthesis of a GABA Derivative Intermediate
The overall strategy for the synthesis of a key chiral intermediate for a GABA derivative, such as (S)-3-cyano-5-methylhexanoic acid (a precursor to Pregabalin), using a this compound-derived auxiliary is depicted below.
Figure 1: General workflow for the synthesis of a chiral GABA derivative intermediate.
Experimental Protocols
Protocol 1: Synthesis of (S)-4,5,5-Trimethyl-oxazolidin-2-one (Chiral Auxiliary)
This protocol details the synthesis of the chiral oxazolidinone auxiliary from this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 103.16 | 10.32 g | 0.1 |
| Triphosgene | 296.75 | 10.9 g | 0.0367 |
| Triethylamine | 101.19 | 30.4 mL | 0.22 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - |
| Saturated aq. NaHCO₃ solution | - | 100 mL | - |
| Saturated aq. NaCl solution (brine) | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (10.32 g, 0.1 mol) and anhydrous dichloromethane (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (10.9 g, 0.0367 mol) in anhydrous dichloromethane (50 mL).
-
Slowly add the triphosgene solution to the stirred solution of the amino alcohol at 0 °C over a period of 30 minutes. Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood.
-
After the addition is complete, slowly add triethylamine (30.4 mL, 0.22 mol) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-4,5,5-trimethyl-oxazolidin-2-one as a white solid.
Protocol 2: Acylation of the Chiral Auxiliary
This protocol describes the acylation of the synthesized chiral auxiliary with 3-methyl-2-butenoyl chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-4,5,5-Trimethyl-oxazolidin-2-one | 129.16 | 12.92 g | 0.1 |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 44 mL | 0.11 |
| 3-Methyl-2-butenoyl chloride | 118.56 | 13.05 g | 0.11 |
| Tetrahydrofuran (THF), anhydrous | - | 250 mL | - |
| Saturated aq. NH₄Cl solution | - | 100 mL | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add the chiral auxiliary (12.92 g, 0.1 mol) and anhydrous THF (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL, 2.5 M in hexanes, 0.11 mol) to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve 3-methyl-2-butenoyl chloride (13.05 g, 0.11 mol) in anhydrous THF (50 mL).
-
Slowly add the acyl chloride solution to the lithiated auxiliary solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the acylated auxiliary, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Diastereoselective Conjugate Addition
This protocol outlines the key diastereoselective conjugate addition of a cyanide source to the acylated chiral auxiliary. This step establishes the crucial stereocenter of the GABA derivative precursor.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acylated Auxiliary (from Protocol 2) | 211.28 | 21.13 g | 0.1 |
| Diethylaluminum cyanide (Et₂AlCN), 1.0 M in toluene | - | 120 mL | 0.12 |
| Toluene, anhydrous | - | 200 mL | - |
| 2 N Rochelle's salt solution | - | 150 mL | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add the acylated auxiliary (21.13 g, 0.1 mol) and anhydrous toluene (200 mL).
-
Cool the solution to -78 °C.
-
Slowly add diethylaluminum cyanide (120 mL, 1.0 M in toluene, 0.12 mol) to the stirred solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, slowly quench the reaction at -78 °C by adding 2 N Rochelle's salt solution (150 mL).
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product containing the desired diastereomer.
-
The diastereomeric excess (d.e.) can be determined by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Figure 2: Proposed mechanism for the diastereoselective alkylation step.
Protocol 4: Cleavage of the Chiral Auxiliary
This final protocol describes the removal of the chiral auxiliary to yield the desired chiral GABA derivative intermediate and recover the auxiliary.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Alkylated Auxiliary (from Protocol 3) | 238.32 | 23.83 g | 0.1 |
| Lithium hydroxide (LiOH) | 23.95 | 4.79 g | 0.2 |
| Hydrogen peroxide (H₂O₂), 30% aq. solution | - | 34 mL | ~0.3 |
| Tetrahydrofuran (THF) | - | 200 mL | - |
| Water | - | 100 mL | - |
| Sodium sulfite (Na₂SO₃) | 126.04 | 25.2 g | 0.2 |
| Diethyl ether | - | 150 mL | - |
| 1 M HCl | - | As needed | - |
Procedure:
-
Dissolve the alkylated auxiliary (23.83 g, 0.1 mol) in a mixture of THF (200 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add 30% aqueous hydrogen peroxide (34 mL, ~0.3 mol).
-
Add lithium hydroxide (4.79 g, 0.2 mol) in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (25.2 g in 100 mL of water).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous layer with diethyl ether (3 x 50 mL) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product, the chiral carboxylic acid, with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched GABA derivative intermediate.
Conclusion
The use of this compound as a precursor for a chiral oxazolidinone auxiliary provides a robust and efficient strategy for the asymmetric synthesis of GABA derivatives. The protocols outlined in this application note offer a detailed, step-by-step guide for researchers and drug development professionals to produce enantiomerically enriched intermediates for valuable therapeutic agents. The readily available and recyclable nature of this chiral auxiliary makes this approach both economically and environmentally attractive for large-scale synthesis.
References
Chemoenzymatic resolution approaches for producing (S)-(+)-1-Dimethylamino-2-propanol
Application Note & Protocol
Topic: Chemoenzymatic Resolution for the Production of (S)-(+)-1-Dimethylamino-2-propanol
For: Researchers, scientists, and drug development professionals.
Abstract
This compound is a high-value chiral building block, indispensable as a ligand and auxiliary in asymmetric synthesis, particularly for pharmaceuticals.[1][2] Its stereochemical purity is paramount to its function. This document provides a comprehensive guide to the chemoenzymatic kinetic resolution of racemic (±)-1-dimethylamino-2-propanol. We detail a robust protocol centered on the highly selective transesterification catalyzed by Candida antarctica Lipase B (CALB). The guide explains the mechanistic rationale behind the choice of enzyme, acyl donor, and reaction conditions, and provides a step-by-step protocol for the reaction, workup, and subsequent chiral analysis to validate the enantiomeric purity of the desired (S)-enantiomer.
Introduction: The Significance of Chiral Purity
In the synthesis of active pharmaceutical ingredients (APIs), controlling stereochemistry is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. Often, only one enantiomer of a chiral drug exhibits the desired pharmacological activity (the eutomer), while the other may be inactive or, in some cases, responsible for adverse effects (the distomer).[3] this compound serves as a crucial chiral precursor and ligand in the synthesis of more complex chiral molecules.[1][4] Its ability to form bidentate complexes with metal centers creates a defined chiral environment, guiding reactions to produce a specific desired stereoisomer.[1]
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[5] This method exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. In a chemoenzymatic approach, an enzyme serves as the chiral catalyst. Enzymes, particularly lipases, are renowned for their exquisite stereoselectivity, ability to function in organic solvents, and mild reaction conditions.[6]
This guide focuses on a lipase-catalyzed acylation, where the enzyme selectively acylates the (R)-enantiomer of 1-dimethylamino-2-propanol, leaving the desired (S)-enantiomer unreacted and thus enriched.
The Principle of Lipase-Catalyzed Kinetic Resolution
The success of this resolution hinges on the stereopreference of the chosen biocatalyst, Candida antarctica Lipase B (CALB). CALB is one of the most versatile and widely used lipases for the resolution of racemic alcohols and amines.[7] Its catalytic activity relies on a classic Ser-His-Asp catalytic triad within its active site.[8]
For secondary alcohols, CALB generally follows the "Kazlauskas rule," which predicts that the enantiomer with the hydroxyl group on an (R)-configured stereocenter reacts faster.[7][9] The enzyme's active site contains a stereospecificity pocket that preferentially accommodates the smaller substituent on the chiral carbon, while the larger substituent is oriented towards the active-site entrance. In the case of 1-dimethylamino-2-propanol, the methyl group fits into this pocket more readily than the dimethylaminomethyl group, leading to the preferential acylation of the (R)-enantiomer.
The overall process is depicted below:
Figure 1: Principle of Kinetic Resolution. The enzyme selectively acylates the (R)-enantiomer at a faster rate (k_R) than the (S)-enantiomer (k_S), resulting in an enantioenriched mixture of unreacted (S)-alcohol and acylated (R)-ester.
Experimental Workflow Overview
The complete workflow, from reaction setup to final analysis, involves several distinct stages. Each stage is critical for achieving high enantiomeric excess and yield of the target molecule.
Figure 2: Overall experimental workflow for the chemoenzymatic resolution.
Detailed Protocol: Lipase-Catalyzed Acylation
This protocol describes the kinetic resolution of racemic 1-dimethylamino-2-propanol on a laboratory scale.
4.1. Materials and Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| (±)-1-Dimethylamino-2-propanol | 108-16-7 | Sigma-Aldrich | Substrate |
| Novozym® 435 (Immobilized CALB) | 9001-62-1 | Sigma-Aldrich | Biocatalyst |
| Vinyl Acetate | 108-05-4 | Sigma-Aldrich | Acyl Donor |
| tert-Butyl methyl ether (MTBE) | 1634-04-4 | Sigma-Aldrich | Anhydrous, reaction solvent |
| Ethyl Acetate | 141-78-6 | Sigma-Aldrich | For chromatography |
| Hexanes | 110-54-3 | Sigma-Aldrich | For chromatography |
| Triethylamine | 121-44-8 | Sigma-Aldrich | For chromatography |
| Silica Gel | 7631-86-9 | Standard Grade | For chromatography |
4.2. Equipment
-
Magnetic stirrer with hotplate
-
Reaction flask with condenser and drying tube
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography
-
Analytical balance
-
Chiral HPLC or GC system for analysis
4.3. Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (±)-1-dimethylamino-2-propanol (1.03 g, 10 mmol).
-
Add 50 mL of anhydrous tert-butyl methyl ether (MTBE).
-
Add Novozym® 435 (100 mg, ~10% by weight of substrate).
-
Rationale: MTBE is an excellent solvent for this reaction as it solubilizes the substrate and acyl donor well, while being relatively non-polar, which enhances lipase activity.[6] Novozym® 435 is an immobilized form of CALB, which simplifies catalyst removal post-reaction (simple filtration) and improves its stability and reusability.[10]
-
-
Initiation and Incubation:
-
Place the flask in a water bath maintained at 40 °C and begin stirring.
-
Add vinyl acetate (1.3 g, 15 mmol, 1.5 equivalents) to the mixture.
-
Seal the flask with a drying tube to protect from atmospheric moisture.
-
Rationale: The reaction is performed at a slightly elevated temperature to increase the reaction rate without significantly compromising enzyme stability.[8] Vinyl acetate is used as the acyl donor because the reaction is effectively irreversible; the co-product, vinyl alcohol, tautomerizes to acetaldehyde, preventing the reverse (hydrolysis) reaction.[6] This drives the equilibrium towards the products and allows for higher conversion and enantioselectivity.
-
-
Monitoring the Reaction:
-
The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the unreacted substrate and the formed product.[5]
-
Monitor the reaction progress every 2-4 hours by taking a small aliquot, filtering out the enzyme, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
For TLC, use a mobile phase of Ethyl Acetate/Hexanes/Triethylamine (e.g., 70:25:5) and visualize with potassium permanganate stain. The ester product will have a higher Rf than the starting alcohol.
-
The reaction is typically complete within 24-48 hours.
-
-
Workup and Purification:
-
Once ~50% conversion is reached, cool the reaction mixture to room temperature.
-
Remove the enzyme by vacuum filtration, washing the immobilized enzyme beads with a small amount of fresh MTBE. The enzyme can be dried and stored for reuse.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent and excess vinyl acetate.
-
The resulting crude oil contains a mixture of this compound and (R)-1-dimethylamino-2-propyl acetate.
-
Purify the mixture using silica gel column chromatography. A gradient elution starting with Hexanes/Ethyl Acetate and gradually increasing the polarity, with ~1-2% triethylamine added to the mobile phase, is effective.
-
Rationale: Triethylamine is added to the mobile phase to prevent the basic amino alcohol from streaking on the acidic silica gel, leading to better separation.
-
Combine the fractions containing the pure alcohol and the pure ester separately and remove the solvent under reduced pressure.
-
Analysis and Quality Control
Accurate determination of enantiomeric excess (e.e.) is crucial to validate the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.[11][12]
5.1. Chiral HPLC Method
-
Column: Chiralcel® OD-H or similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified (S)-alcohol and (R)-ester in the mobile phase. Also, analyze a sample of the starting racemic material to identify the retention times of both enantiomers.
5.2. Calculation of Results
-
Enantiomeric Excess (e.e.): Calculated from the peak areas (A) of the two enantiomers in the chromatogram.
-
e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
-
Conversion (c): Can be calculated from the enantiomeric excess of the substrate (ee_s) and the product (ee_p).[6]
-
c (%) = [ee_s / (ee_s + ee_p)] * 100
-
-
Enantiomeric Ratio (E): A measure of the enzyme's selectivity. An E value > 20 is generally considered useful for preparative scale.[13]
-
E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]
-
5.3. Expected Results
| Parameter | Expected Value | Rationale |
| Reaction Time | 24 - 48 hours | Dependent on temperature and enzyme loading. |
| Conversion (c) | ~50% | Optimal for achieving high e.e. for both substrate and product.[5] |
| e.e. of (S)-alcohol (ee_s) | >98% | The slower reacting enantiomer becomes highly enriched. |
| e.e. of (R)-ester (ee_p) | >98% | The enzyme's high selectivity ensures the product is also enantioenriched. |
| Enantiomeric Ratio (E) | >100 | CALB is known for its high selectivity in resolving such alcohols.[9][13] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive enzyme; presence of water or inhibitors; incorrect temperature. | Use fresh or properly stored enzyme; ensure anhydrous solvent and reagents; optimize reaction temperature. |
| Low Enantioselectivity (Low E-value) | Non-optimal temperature; unsuitable solvent; enzyme is not selective for the substrate. | Screen different temperatures (lower temperature often increases selectivity); try alternative non-polar solvents (e.g., hexane, toluene); consider a different lipase. |
| Reaction Exceeds 50% Conversion | Monitoring was not frequent enough. | Monitor the reaction more closely, especially after ~30% conversion is reached. Exceeding 50% will decrease the e.e. of the unreacted substrate.[5] |
| Poor Separation on Silica Gel | Substrate binding to silica. | Ensure the mobile phase is basified with triethylamine or diethylamine (~1-2%). |
References
- 1. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 53636-17-2 [smolecule.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System [mdpi.com]
- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Detailed methodology for stereoselective synthesis of duloxetine using (S)-(+)-1-Dimethylamino-2-propanol precursor
A Detailed Methodological Guide Utilizing a Chiral Precursor Strategy
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Imperative of Chirality in Modern Therapeutics
In contemporary pharmaceutical development, the stereochemical identity of a drug molecule is of paramount importance. The differential interaction of enantiomers with chiral biological systems, such as enzymes and receptors, can lead to significant variations in pharmacodynamic and pharmacokinetic profiles. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less potent, or even responsible for adverse effects. Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), exemplifies this principle.[1] Marketed as the (S)-enantiomer, (S)-duloxetine is significantly more active in inhibiting serotonin and norepinephrine reuptake than its (R)-counterpart, making its stereoselective synthesis a critical aspect of its manufacture.[1][2]
This document provides a detailed methodology for the stereoselective synthesis of (S)-duloxetine. The strategy outlined herein focuses on the preparation of a key chiral intermediate, (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine, which secures the desired stereochemistry early in the synthetic sequence. This approach avoids the need for challenging chiral separations in later stages of the synthesis.
Synthetic Strategy Overview
The stereoselective synthesis of duloxetine is a multi-step process that begins with readily available starting materials. The overall strategy involves the construction of the aminopropanol backbone, establishment of the critical stereocenter, introduction of the naphthyloxy moiety, and a final demethylation to yield the target molecule.
Diagram 1: Overall Synthetic Workflow for (S)-Duloxetine
Caption: Synthetic pathway from 2-acetylthiophene to (S)-duloxetine.
Part 1: Synthesis of the Chiral Precursor: (S)-(-)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine
The cornerstone of this stereoselective synthesis is the preparation of the enantiomerically pure amino alcohol intermediate. This is achieved through a three-step sequence: a Mannich reaction to form the β-aminoketone, reduction to the racemic alcohol, and subsequent chiral resolution.
Step 1.1: Mannich Reaction to form 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one
The synthesis commences with the Mannich reaction, a three-component condensation of 2-acetylthiophene, formaldehyde, and dimethylamine.[3][4][5][6][7][8] This reaction efficiently constructs the carbon skeleton of the propanamine side chain.
Protocol:
-
To a suitable reaction vessel, add 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde.
-
Add isopropyl alcohol as the solvent, followed by a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and then further to 0-5 °C.
-
Adjust the pH to ~10-11 with a cooled aqueous sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the Mannich base, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one.
Causality: The use of the hydrochloride salt of dimethylamine maintains acidic conditions, which are necessary for the formation of the electrophilic Eschenmoser's salt equivalent in situ from formaldehyde and the amine.[4] The acidic proton on the methyl group of 2-acetylthiophene is then susceptible to aminoalkylation.
Step 1.2: Reduction to Racemic N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine
The ketonic group of the Mannich base is reduced to a secondary alcohol using a standard reducing agent like sodium borohydride.[3]
Protocol:
-
Dissolve the 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one in methanol in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Portion-wise, add sodium borohydride to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to pH ~2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove organic impurities.
-
Basify the aqueous layer with sodium hydroxide to pH ~11 and extract the product with dichloromethane or a similar solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic alcohol.
Step 1.3: Chiral Resolution
The separation of the enantiomers of the racemic alcohol is a critical step. This protocol utilizes (S)-(+)-mandelic acid as a resolving agent to selectively crystallize the desired (S)-enantiomer.[3][9]
Protocol:
-
Dissolve the racemic N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine in a suitable solvent mixture, such as acetone/water.
-
In a separate flask, dissolve an equimolar amount of (S)-(+)-mandelic acid in the same solvent system, heating gently if necessary.
-
Add the mandelic acid solution to the racemic alcohol solution with stirring.
-
Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C to induce crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the free base, dissolve the diastereomeric salt in water and basify with an aqueous solution of sodium hydroxide to pH > 11.
-
Extract the (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with an organic solvent, dry the organic layer, and evaporate the solvent.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC. Typically, an ee of >99% can be achieved.[10]
Part 2: Synthesis of (S)-Duloxetine
With the chiral precursor in hand, the subsequent steps involve the formation of the naphthyl ether linkage and the final demethylation.
Step 2.1: Etherification with 1-Fluoronaphthalene
This step involves a nucleophilic aromatic substitution (SNAr) reaction where the alkoxide of the chiral alcohol displaces the fluoride from 1-fluoronaphthalene.[11][12] The use of sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a common and effective method for this transformation.[13][14]
Protocol:
-
Safety First: Sodium hydride is a highly reactive, pyrophoric, and water-reactive solid.[15][16][17] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Ensure all glassware is scrupulously dried.
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil.
-
Wash the sodium hydride with dry hexane to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous DMSO to the flask.
-
Slowly add a solution of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine in anhydrous DMSO to the sodium hydride suspension, maintaining the temperature at 20-25 °C. Stir for 30-60 minutes to ensure complete formation of the alkoxide.
-
Slowly add 1-fluoronaphthalene to the reaction mixture.
-
Heat the mixture to 60-65 °C and maintain for 2-4 hours.[14]
-
After cooling to room temperature, carefully quench the reaction by pouring it into ice-water.
-
Adjust the pH to ~5 with acetic acid.
-
Extract the aqueous layer with hexane to remove unreacted 1-fluoronaphthalene.
-
Basify the aqueous layer to pH ~12 with 25% aqueous sodium hydroxide.
-
Extract the product, (S)-(+)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine, with ethyl acetate.[13]
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the product as an oil.[13]
Table 1: Quantitative Data for Etherification Step
| Parameter | Value | Reference |
| (S)-Alcohol:NaH:1-Fluoronaphthalene Molar Ratio | 1 : 1.1-1.5 : 1.1-1.2 | [13][14] |
| Solvent | Anhydrous DMSO | [11][12][14] |
| Reaction Temperature | 60-65 °C | [14] |
| Reaction Time | 2-4 hours | [14] |
| Typical Yield | ~73-78% | [12][13] |
Step 2.2: N-Demethylation via von Braun Reaction
The final step is the demethylation of the tertiary amine to the secondary amine of duloxetine. The von Braun reaction, utilizing phenyl chloroformate, is a well-established method for this transformation.[3][18]
Protocol:
-
Safety First: Phenyl chloroformate is corrosive and toxic.[19] Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dissolve the (S)-(+)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine intermediate in a suitable aprotic solvent, such as toluene or dichloromethane.
-
Add a proton sponge or a non-nucleophilic base like diisopropylethylamine.
-
Cool the solution to 0-5 °C and slowly add phenyl chloroformate.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, the resulting carbamate intermediate is typically not isolated but hydrolyzed directly.
-
Add a solution of potassium hydroxide in a suitable solvent (e.g., DMSO or aqueous methanol) and heat the mixture to reflux for 4-6 hours to effect hydrolysis of the carbamate.
-
After cooling, add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude (S)-duloxetine can be purified by crystallization, often as the hydrochloride salt, to yield a product with high enantiomeric purity (>99% ee).[18]
Part 3: Analytical Characterization
Ensuring the chemical and stereochemical purity of the final product is critical.
Table 2: Key Analytical Methods for Duloxetine Synthesis
| Analysis | Technique | Purpose | Typical Conditions/Observations |
| Reaction Monitoring | TLC / HPLC | To track the consumption of starting materials and formation of products. | Appropriate solvent systems and detection methods (e.g., UV at 254 nm) should be developed for each step. |
| Structural Elucidation | ¹H NMR, ¹³C NMR, MS | To confirm the chemical structure of intermediates and the final product. | Spectral data should be consistent with the expected structures. |
| Enantiomeric Purity | Chiral HPLC | To determine the enantiomeric excess (ee%) of the chiral alcohol and final duloxetine. | A common stationary phase is a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).[11] A mobile phase of n-hexane/ethanol/diethylamine is often effective. |
| Chemical Purity | HPLC | To determine the overall purity of the final product and quantify any impurities. | A C18 reversed-phase column with a buffered mobile phase (e.g., acetonitrile/phosphate buffer) is commonly used.[10] |
Diagram 2: Analytical Workflow for Quality Control
Caption: Quality control workflow for the final (S)-duloxetine product.
Conclusion
This application note provides a comprehensive and detailed protocol for the stereoselective synthesis of (S)-duloxetine. By establishing the key stereocenter early in the synthesis through the resolution of a racemic precursor, this methodology ensures high enantiomeric purity in the final active pharmaceutical ingredient. The protocols described herein are based on established and reliable chemical transformations, and the accompanying explanations of the causality behind experimental choices are intended to provide researchers with a robust framework for the successful synthesis of this important therapeutic agent. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.
References
- 1. (R)-3-(diMethylaMino)-1-(thiophen-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. oarjbp.com [oarjbp.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. MX2007013043A - Process for the preparation of (s)-(-)-n,n-dimethyl-3-(2-thienyl)-3-hydroxypropanamine, a duloxetine intermediate - Google Patents [patents.google.com]
- 10. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | 132335-44-5 [chemicalbook.com]
- 11. nepjol.info [nepjol.info]
- 12. researchgate.net [researchgate.net]
- 13. N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0650965B1 - Asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine an intermediate in the preparation of duloxetine - Google Patents [patents.google.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. media.clemson.edu [media.clemson.edu]
- 17. wcms.uillinois.edu [wcms.uillinois.edu]
- 18. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]
- 19. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for (S)-(+)-1-Dimethylamino-2-propanol in Carbon Capture Technologies
Introduction: A Novel Tertiary Amine for CO₂ Capture
The global imperative to mitigate greenhouse gas emissions has catalyzed extensive research into efficient carbon capture technologies. Amine scrubbing, a process involving the chemical absorption of carbon dioxide (CO₂) into an amine-based solvent, stands as one of the most mature and widely deployed methods for post-combustion CO₂ capture.[1][2] While primary and secondary amines, such as monoethanolamine (MEA), have historically been the industry benchmark, their application is hampered by significant energy penalties associated with solvent regeneration, high corrosivity, and solvent degradation.[3][4]
This has led to a paradigm shift towards the investigation of alternative amine structures, with tertiary amines garnering considerable attention. (S)-(+)-1-Dimethylamino-2-propanol, commonly referred to in carbon capture literature as 1-Dimethylamino-2-propanol or 1DMA2P, has emerged as a promising candidate.[1][5] As a tertiary amine, its interaction with CO₂ follows a different mechanistic pathway than primary and secondary amines, offering potential advantages in terms of energy efficiency and operational stability.[6][7]
It is noteworthy that while the specific stereoisomer "(S)-(+)-" is part of its formal chemical name, the bulk of the carbon capture literature does not specify this particular chirality. This suggests that either the racemic mixture is commonly used, or the stereochemistry does not play a significant role in the CO₂ absorption mechanism, which is primarily a base-catalyzed reaction not dependent on chiral recognition. For the purpose of this guide, we will use the common designation 1DMA2P.
These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 1DMA2P in carbon capture applications. We will delve into its mechanism of action, provide a comparative performance analysis, and detail experimental protocols for its evaluation.
Mechanism of CO₂ Capture: The Role of a Tertiary Amine
Unlike primary and secondary amines that directly react with CO₂ to form carbamates, tertiary amines like 1DMA2P lack a hydrogen atom on the nitrogen atom necessary for this reaction. Instead, they act as a base to catalyze the hydration of CO₂.[6][7] This base-catalyzed hydration mechanism is a key feature of tertiary amines and is central to their unique performance characteristics.
The reaction proceeds in the following steps in an aqueous solution:
-
CO₂ Dissolution : Gaseous CO₂ dissolves in the aqueous amine solution.
-
Base Catalysis : The tertiary amine, 1DMA2P, abstracts a proton from a water molecule, increasing the concentration of hydroxide ions (OH⁻).
-
Bicarbonate Formation : The hydroxide ions react with the dissolved CO₂, leading to the formation of bicarbonate ions (HCO₃⁻). The protonated amine (1DMA2PH⁺) acts as the corresponding cation.
The overall reaction can be summarized as:
CO₂ + H₂O + R₃N ⇌ R₃NH⁺ + HCO₃⁻
This mechanism is advantageous because the heat of reaction for bicarbonate formation is generally lower than that for carbamate formation with primary and secondary amines.[6][8] This translates to a lower energy requirement for reversing the reaction during the solvent regeneration step in the stripper, a critical factor in the overall cost and efficiency of the carbon capture process.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Reactions Using (S)-(+)-1-Dimethylamino-2-propanol
Welcome to the Technical Support Center for asymmetric synthesis utilizing (S)-(+)-1-Dimethylamino-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low chemical yield or enantioselectivity. The content is structured in a question-and-answer format to directly address practical challenges encountered in the laboratory.
Introduction: The Role of this compound in Asymmetric Catalysis
This compound is a widely used chiral β-amino alcohol that serves as an effective ligand in numerous asymmetric transformations. Its prominence is particularly notable in the enantioselective addition of organozinc reagents, such as diethylzinc (Et₂Zn), to prochiral aldehydes. In this reaction, the amino alcohol functions as a bidentate ligand, coordinating to the zinc metal center through both its nitrogen and oxygen atoms. This coordination forms a structurally well-defined, chiral catalytic complex that directs the facial selectivity of the alkyl group transfer to the aldehyde, thereby creating a new stereocenter with high enantiomeric purity.
The success of this reaction is contingent on the precise formation and reactivity of this catalytic species. Low yields or poor enantioselectivity are often traced back to issues with reagent quality, reaction setup, or a fundamental misunderstanding of the catalytic cycle's sensitivity. This guide will deconstruct these potential failure points and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low, or the reaction is not starting at all. What is the most common cause?
The most frequent culprit for a complete reaction failure or drastically low conversion is the deactivation of the organometallic reagent (diethylzinc) by trace amounts of water or other protic impurities .
-
Causality: Diethylzinc is an extremely potent pyrophoric reagent that reacts violently and exothermically with water.[1] This non-productive reaction consumes the Et₂Zn, converting it into ethane and ethylzinc hydroxide, and ultimately zinc oxide, none of which are competent for the desired alkylation.[2] Even minuscule amounts of moisture in the solvent, on the glassware, or in the aldehyde starting material can consume a significant portion of the reagent, effectively halting the reaction before it begins.
-
Troubleshooting Protocol:
-
Glassware Preparation: Ensure all glassware (reaction flask, syringes, needles) is rigorously dried in an oven at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or Drierite®) immediately before use. Assemble the apparatus hot and flush with a dry, inert gas (Argon or Nitrogen) while it cools.
-
Solvent Purity: Use freshly distilled, anhydrous-grade solvents. Toluene and hexane are common choices. It is best practice to distill them from an appropriate drying agent (e.g., sodium/benzophenone for toluene, CaH₂ for hexane). Alternatively, use solvent from a recently opened bottle of anhydrous solvent or a solvent purification system (SPS).
-
Reagent Handling: Handle this compound and the aldehyde under an inert atmosphere. The amino alcohol itself is hygroscopic. Diethylzinc solutions should be transferred using proper air-free techniques, such as a gas-tight syringe or cannula transfer.
-
Aldehyde Purity: Ensure the aldehyde is free of water and acidic impurities. Aldehydes are prone to oxidation upon storage, forming carboxylic acids. These acids will react with and neutralize both the basic amino alcohol ligand and the diethylzinc reagent. It is recommended to purify liquid aldehydes by distillation before use.
-
Q2: The reaction works, but my enantiomeric excess (ee) is much lower than reported values. Why is this happening?
Low enantioselectivity is one of the most common and frustrating issues. It typically points to one of two main problems: the integrity of the chiral ligand or the presence of a competing, non-selective background reaction.
-
Causality & The "Non-Linear Effect": This reaction class is famous for exhibiting a strong positive non-linear effect (+)-NLE , also known as "chiral amplification".[3][4] This phenomenon is rooted in the aggregation state of the active catalyst. The reaction between the chiral amino alcohol and two equivalents of diethylzinc forms a dimeric zinc alkoxide complex.[5]
-
The Homochiral Dimer ((S,S)-dimer): This is a highly organized and extremely reactive species that efficiently catalyzes the formation of the desired (S)-alcohol product.
-
The Heterochiral Dimer ((S,R)-dimer): If your (S)-ligand is contaminated with its (R)-enantiomer, a diastereomeric "meso-like" dimer can form. This heterochiral complex is significantly less reactive or, in many cases, completely catalytically inactive.[3]
Therefore, even a small contamination of the wrong enantiomer (e.g., a ligand with 95% ee instead of >99% ee) can disproportionately tie up the catalyst in the unreactive heterochiral form, leading to a dramatic drop in the overall reaction rate and allowing the uncatalyzed, racemic background reaction to dominate.[5]
-
-
Troubleshooting Protocol:
-
Verify Ligand Purity: Source your this compound from a reputable supplier and verify its enantiomeric purity if possible (e.g., by chiral HPLC analysis of a derivative). Using a ligand with an ee of less than 99% can be a primary cause of poor stereoinduction.
-
Optimize Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally increases enantioselectivity.[6] This is because the activation energy for the organized, catalyzed reaction is lower than that of the racemic background reaction. Lowering the temperature slows both reactions but disproportionately penalizes the higher-energy uncatalyzed pathway.
-
Check Reagent Stoichiometry: Ensure the correct molar ratios are used. An excess of diethylzinc is typically required, but a large excess might accelerate the background reaction. A typical starting point is 2.0-2.2 equivalents of Et₂Zn relative to the aldehyde.[7] The ligand loading is catalytic, often between 2-10 mol%.
-
Data based on the enantioselective addition of Et₂Zn to benzaldehyde catalyzed by a β-amino alcohol.
| Temperature | Typical Enantiomeric Excess (ee %) | Reference |
| Room Temp. (~20 °C) | 75% | [6] |
| 0 °C | 91% | [6] |
| -20 °C | >95% | General Trend |
Q3: My yield is inconsistent, and sometimes I isolate a significant amount of unreacted aldehyde even after a long reaction time. What could be the issue?
Slow or stalled reactions, assuming anhydrous conditions, often point to problems with catalyst formation or activity, which can be influenced by reagent quality beyond just water content.
-
Causality:
-
Aldehyde Impurities: As mentioned, aldehydes can oxidize to carboxylic acids. These acidic impurities neutralize the basic dimethylamino group of the ligand, preventing it from coordinating with the zinc and forming the active catalyst.
-
Ligand Quality: The this compound itself can degrade over time if not stored properly under an inert atmosphere. It is a clear liquid that may yellow upon prolonged exposure to air.
-
Substrate Reactivity: The electronic nature of the aldehyde substrate plays a significant role. Aromatic aldehydes with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) are more electrophilic and tend to react faster. Conversely, aldehydes with electron-donating groups (e.g., 4-methoxybenzaldehyde) or sterically hindered aldehydes (e.g., 2-methylbenzaldehyde) are less reactive and may require longer reaction times or slightly elevated temperatures.[8]
-
-
Troubleshooting Protocol:
-
Purify the Aldehyde: Always use freshly distilled or purified aldehyde. A simple test is to run a small-scale reaction with a known, reliable aldehyde substrate (like fresh benzaldehyde) to confirm that the other reagents and conditions are optimal.
-
Check Ligand Age and Storage: If the ligand is old or has been stored improperly, consider using a fresh bottle.
-
Adjust Reaction Time/Temperature: For less reactive aldehydes, consider increasing the reaction time. A slight, careful increase in temperature may be necessary, but this must be balanced against the potential loss of enantioselectivity (see Q2). Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Reference Experimental Protocol
The following is a representative protocol for the enantioselective ethylation of benzaldehyde, adapted from established literature procedures.[7] It serves as a validated baseline for your experiments.
Materials:
-
This compound (>99% ee)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
1 M HCl solution
Procedure:
-
Under an argon atmosphere, add this compound (21 mg, 0.2 mmol, 0.08 eq) to a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the ligand in anhydrous toluene (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 5.0 mL, 5.0 mmol, 2.0 eq) to the stirred ligand solution. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes to pre-form the catalyst.
-
Add freshly distilled benzaldehyde (0.26 g, 2.5 mmol, 1.0 eq) dropwise to the catalyst mixture at 0 °C.
-
Stir the reaction at 0 °C, monitoring its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (15 mL) to dissolve the zinc salts. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-1-phenyl-1-propanol. Determine yield and enantiomeric excess (chiral HPLC or GC).
Visualizing the Catalytic Cycle and Troubleshooting Logic
The Catalytic Cycle
The core of the reaction involves the formation of a dimeric zinc catalyst which delivers an ethyl group to the coordinated aldehyde via a six-membered, chair-like transition state.
Caption: Catalytic cycle for the enantioselective addition of Et₂Zn to an aldehyde.
Troubleshooting Flowchart
This logical diagram outlines the diagnostic process for addressing low yield or enantioselectivity.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. Diethylzinc - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 7. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes | MDPI [mdpi.com]
- 8. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enantioselectivity with (S)-(+)-1-Dimethylamino-2-propanol
Welcome to the technical support center for (S)-(+)-1-Dimethylamino-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound as a chiral catalyst and ligand in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in asymmetric synthesis?
This compound, also known as (S)-Dimepranol, is a chiral amino alcohol.[1][2] Its structure contains both a hydroxyl group and a dimethylamino group, allowing it to act as a bidentate ligand that can chelate to a metal center.[3] This coordination creates a defined chiral environment around the metal, which is crucial for controlling the stereochemical outcome of a reaction.[3] It is widely used as a chiral auxiliary or ligand in various asymmetric transformations, including the enantioselective addition of organozinc reagents to aldehydes and the reduction of prochiral ketones.[3][4][5] Its role is pivotal in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3]
Q2: How should I handle and store this compound to ensure its integrity?
This compound is a colorless to pale yellow liquid that is soluble in water and common organic solvents.[6] It is classified as a flammable liquid and can cause severe skin burns and eye damage.[2] Therefore, it is imperative to handle it with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood.[6] To maintain its chemical integrity, it should be stored in a tightly sealed container, away from heat and sources of ignition.
Q3: What makes this compound an effective chiral ligand?
The effectiveness of this compound stems from its ability to form a rigid, chiral environment around a metal catalyst. The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group act as two points of coordination to the metal, forming a stable chelate ring. The stereocenter at the 2-position of the propanol backbone dictates the spatial arrangement of the substrate in the transition state, favoring the formation of one enantiomer over the other.[3] This control over the transition state geometry is the fundamental principle of asymmetric catalysis.[7]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to optimize enantioselectivity.
Low or Inconsistent Enantioselectivity (% ee)
Q4: My reaction is yielding a product with low or inconsistent enantiomeric excess (% ee). What are the potential causes and how can I address them?
Low or inconsistent enantioselectivity is a common challenge in asymmetric catalysis and can be influenced by several factors.[8] A systematic approach to troubleshooting is recommended.
1. Catalyst/Ligand Integrity
-
The Problem: The chiral ligand, this compound, may have degraded or be of insufficient purity. Impurities can interfere with the formation of the active catalytic species.
-
The Solution:
-
Verify Purity: Ensure the purity of the this compound using techniques like NMR or chiral GC.
-
Fresh is Best: If degradation is suspected, use a fresh batch of the ligand from a reputable supplier.
-
Proper Handling: Always handle the ligand under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.
-
2. Reaction Conditions
The optimization of reaction conditions is a critical aspect of developing a successful asymmetric transformation.[9]
-
Temperature:
-
The Principle: Lowering the reaction temperature often increases enantioselectivity.[8][10] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy (kT). The reaction is more likely to proceed through the lower energy transition state, favoring the desired enantiomer.
-
The Protocol: Screen a range of temperatures, starting from room temperature and incrementally lowering it (e.g., 0 °C, -20 °C, -78 °C). Monitor both the reaction rate and the % ee at each temperature.
-
-
Solvent:
-
The Principle: The solvent can have a profound impact on the catalyst's performance by influencing the solubility of reactants and the stability of the transition state.[8][10] Solvent polarity and coordinating ability can alter the geometry of the catalytic complex.
-
The Protocol: Conduct a solvent screen with a variety of aprotic solvents of differing polarities.
-
| Solvent | Dielectric Constant (ε) | Typical Effect on Enantioselectivity |
| Toluene | 2.4 | Often a good starting point for organozinc additions. |
| Hexane | 1.9 | Non-polar, may be suitable for certain reactions. |
| Diethyl Ether | 4.3 | Coordinating solvent, can influence catalyst structure. |
| Tetrahydrofuran (THF) | 7.6 | More polar coordinating solvent. |
| Dichloromethane (DCM) | 9.1 | Polar, non-coordinating solvent.[10] |
-
Concentration:
-
The Principle: The concentration of reactants and the catalyst can affect the reaction order and the formation of catalyst aggregates. In some cases, catalyst aggregation can lead to a decrease in enantioselectivity.[10][11]
-
The Protocol: Experiment with different concentrations of your substrate and catalyst. It is often beneficial to add the substrate slowly to a solution of the catalyst and other reagents to maintain a low concentration of the substrate.
-
3. Substrate and Reagent Purity
-
The Problem: Impurities in the substrate or other reagents can act as catalyst poisons or inhibitors.[8] For instance, water or protic impurities can react with organometallic reagents and deactivate the catalyst.
-
The Solution:
-
Purify Starting Materials: Ensure all substrates and reagents are of high purity. Substrates should be purified by distillation, recrystallization, or chromatography.
-
Use Anhydrous Solvents: Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) to exclude moisture and oxygen.
-
Poor Reaction Yield
Q5: I have achieved high enantioselectivity, but the reaction yield is low. How can I improve it?
Low yield with high enantioselectivity suggests that the catalytic cycle is proceeding with good stereocontrol, but is either slow or subject to deactivation pathways.
-
Catalyst Loading:
-
Reaction Time and Temperature:
-
The Principle: The reaction may not have reached completion. While lower temperatures often favor enantioselectivity, they also decrease the reaction rate.
-
The Protocol: Monitor the reaction progress over time using techniques like TLC, GC, or NMR. If the reaction is stalling, consider increasing the temperature slightly after an initial period at a lower temperature to drive the reaction to completion, but be mindful of a potential decrease in % ee.
-
-
Catalyst Deactivation:
-
The Principle: The catalyst may be deactivating over the course of the reaction.[8] This can be due to impurities, product inhibition, or thermal instability.
-
The Protocol:
-
Ensure all reagents and solvents are pure and anhydrous.
-
If product inhibition is suspected, try to perform the reaction at a higher dilution.
-
-
Experimental Workflow and Protocols
General Workflow for Optimizing an Asymmetric Reaction
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative example of a reaction catalyzed by the in-situ generated complex of this compound and a metal source.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an argon atmosphere, add anhydrous toluene (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Catalyst Formation: To the stirred toluene, add this compound (e.g., 0.1 mmol, 2 mol%). Cool the solution to 0 °C.
-
Addition of Zinc Reagent: Slowly add diethylzinc (1.0 M in hexanes, 10 mmol, 2 equivalents) to the catalyst solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
Substrate Addition: Add a solution of freshly distilled benzaldehyde (5 mmol, 1 equivalent) in anhydrous toluene (5 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield and measure the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.
Proposed Catalytic Cycle
The mechanism for the enantioselective addition of diethylzinc to aldehydes catalyzed by amino alcohols is believed to involve a dimeric zinc complex.[3]
By understanding these principles and systematically applying these troubleshooting strategies, researchers can effectively optimize reaction conditions to achieve high enantioselectivity and yield in their asymmetric syntheses using this compound.
References
- 1. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 6. chembk.com [chembk.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Strategies to improve reaction times in (S)-(+)-1-Dimethylamino-2-propanol catalyzed reactions
Technical Support Center: (S)-(+)-1-Dimethylamino-2-propanol Catalysis
Welcome to the technical resource for optimizing reactions catalyzed by this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and enhance the performance of this versatile chiral catalyst. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction kinetics and stereoselectivity.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental aspects of this compound's catalytic activity.
Q1: What is the primary catalytic role of this compound?
This compound is a chiral amino alcohol primarily used as a chiral ligand or auxiliary in asymmetric synthesis.[1] Its efficacy stems from its structure, which contains both a nitrogen and an oxygen atom. These atoms can act as a bidentate ligand, chelating to a metal center (e.g., in transition metal-catalyzed reactions) or interacting with substrates through hydrogen bonding.[2][3] This coordination creates a defined chiral environment around the reactive center, which allows for the transfer of stereochemical information to a substrate, thereby controlling the formation of a specific enantiomer.[1][2]
Q2: What types of reactions are commonly catalyzed using this amino alcohol?
It is frequently employed in a variety of asymmetric transformations, including:
-
Asymmetric Catalytic Reductions: Used as a chiral ligand for metal-catalyzed reductions of prochiral ketones to produce enantiomerically enriched alcohols.[2]
-
Asymmetric Michael Additions: As an organocatalyst, it can facilitate the addition of nucleophiles like β-keto esters to nitroalkenes.[3]
-
Asymmetric Aldol and Diels-Alder Reactions: The bifunctional nature of the amino alcohol (Lewis base amine and Brønsted acid hydroxyl) allows it to activate both the nucleophile and electrophile, making it effective in these carbon-carbon bond-forming reactions.[4]
-
Petasis Borono-Mannich Reactions: It can be a component in catalytic systems for the synthesis of chiral 1,2-amino alcohols.[5]
Part 2: Troubleshooting Guide for Slow Reaction Rates
A slow reaction is one of the most common challenges in process development. The following questions address primary causes and systematic solutions.
Q3: My reaction is extremely slow or has stalled. What are the first things I should check?
When a reaction underperforms, it's crucial to start with the most fundamental parameters before moving to complex optimization. The following workflow provides a systematic approach to troubleshooting.
Caption: A systematic workflow for diagnosing and resolving slow reaction rates.
Q4: How does temperature affect the reaction rate, and what are the trade-offs?
According to chemical kinetics, increasing the temperature generally increases the reaction rate. A 10°C increase can often double the rate. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the energy barrier of the reaction.[6]
However, in asymmetric catalysis, a major trade-off is often enantioselectivity. The energy difference between the transition states leading to the major and minor enantiomers can be small. Increasing thermal energy can provide enough energy to overcome both barriers more easily, leading to a decrease in the enantiomeric excess (ee).
Troubleshooting Steps:
-
Incremental Increase: Increase the reaction temperature in small increments (e.g., 5-10°C) and carefully monitor both the reaction rate and the enantioselectivity by taking aliquots over time.
-
Determine Optimal Balance: Plot reaction rate and ee% against temperature to identify the optimal balance for your specific synthetic goal. For some processes, a slightly lower ee may be acceptable for a significantly faster reaction time.
Q5: My reaction rate is sensitive to the solvent used. What is the underlying principle and how can I select a better solvent?
The solvent plays a critical role by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving this compound, the solvent can influence the catalyst's conformation and its hydrogen-bonding or chelating capabilities.
-
Polar Aprotic Solvents (e.g., THF, Dichloromethane, Toluene): These are often good starting points. They can dissolve the catalyst and substrates without strongly interfering with the crucial hydrogen-bonding interactions that dictate stereoselectivity.[3]
-
Polar Protic Solvents (e.g., Alcohols, Water): These can compete with the catalyst's hydroxyl group for hydrogen bonding, potentially disrupting the organized transition state and slowing the reaction or reducing selectivity. However, in some cases, they can facilitate proton transfer steps.[7]
Solvent Screening Protocol: A systematic solvent screen is highly recommended. The table below provides a template for organizing your experimental data.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) for >95% Conversion | Yield (%) | Enantiomeric Excess (ee%) |
| Toluene | 2.4 | 48 | 85 | 92 |
| Dichloromethane | 9.1 | 24 | 90 | 88 |
| Tetrahydrofuran | 7.5 | 36 | 88 | 90 |
| Acetonitrile | 37.5 | 18 | 75 (side products) | 70 |
| Ethanol | 24.5 | >72 (stalled) | <10 | N/A |
Q6: I'm observing catalyst poisoning or deactivation. What are common causes and solutions?
Catalyst deactivation can occur through several mechanisms, leading to a significant drop in reaction rate.
-
Acidic/Basic Impurities: Trace amounts of acid or base in your reagents or solvent can neutralize the amino or hydroxyl group of the catalyst, rendering it inactive.
-
Competing Ligands: Certain functional groups on the substrate or impurities (e.g., other amines, thiols) can bind more strongly to the metal center (in transition metal catalysis) than your chiral ligand.
-
Oxidation/Degradation: The catalyst may not be stable under the reaction conditions over long periods, especially at elevated temperatures or in the presence of air.
Troubleshooting & Prevention:
-
Reagent Purification: Ensure all substrates and solvents are rigorously purified and dried. Use freshly distilled solvents when possible.
-
Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
-
Identify the Poison: If poisoning is suspected, intentionally add a small amount of a suspected inhibitor (e.g., a drop of water, a different amine) to a test reaction. A dramatic rate decrease confirms its role as a poison. Computational studies have shown that even simple amines can bind strongly to catalytic sites and inhibit activity.[8]
Part 3: Experimental Protocols for Optimization
This section provides detailed, step-by-step methodologies for key optimization experiments.
Protocol 1: Catalyst Loading Optimization
Objective: To find the minimum catalyst loading required to achieve a desirable reaction rate without compromising yield or selectivity, thereby improving process efficiency and cost-effectiveness.
Methodology:
-
Setup Parallel Reactions: Prepare a series of identical reactions in parallel (e.g., in a multi-well reaction block or separate flasks). Ensure all other parameters (temperature, concentration, solvent) are constant.
-
Vary Catalyst Loading: Charge each reactor with a different loading of this compound. A typical range to screen is 1 mol%, 2 mol%, 5 mol%, 10 mol%, and 20 mol%.
-
Initiate and Monitor: Start all reactions simultaneously. Withdraw small, uniform aliquots from each reaction at fixed time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Quench and Analyze: Immediately quench the reaction in the aliquot (e.g., with a suitable acidic or basic solution). Analyze the conversion and ee% using an appropriate method (e.g., chiral HPLC, GC, or NMR).
-
Plot and Interpret: Plot conversion vs. time for each catalyst loading. This will generate a series of reaction profiles that clearly show how loading affects the rate. Also, plot the final ee% against catalyst loading to check for any non-linear effects. In some cases, higher catalyst loadings can lead to the formation of less selective dimeric catalyst species.[9]
Caption: Experimental workflow for optimizing catalyst loading.
References
- 1. Buy this compound | 53636-17-2 [smolecule.com]
- 2. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 3. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Factors affecting rates of reactions (Chapter 7) - Kinetics for the Life Sciences [resolve.cambridge.org]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Impact of Solvent Purity on (S)-(+)-1-Dimethylamino-2-propanol Reaction Outcomes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-(+)-1-Dimethylamino-2-propanol. This chiral amino alcohol is a valuable building block and chiral auxiliary in asymmetric synthesis, prized for its ability to direct stereochemical outcomes.[1][2] However, its dual-functionality—a hydroxyl group and a tertiary amine—makes reactions highly sensitive to the purity of the surrounding solvent medium. The presence of seemingly insignificant impurities can drastically alter reaction yields, stereoselectivity, and even lead to complete reaction failure.[3][4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of solvent selection and purification, ensuring the success and reproducibility of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures and links them to solvent purity as a probable cause. Each entry details the underlying chemical principles and provides clear, actionable solutions.
Problem 1: Low Yield or Complete Failure in Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
-
Symptoms: You observe gas evolution upon adding the organometallic reagent, the reaction does not proceed to completion (as monitored by TLC or GC), or you isolate only starting materials after workup.
-
Primary Cause: Presence of protic impurities, primarily water, in your solvent (e.g., THF, Diethyl Ether).
-
Scientific Explanation: Organometallic reagents like Grignard (R-MgX) and organolithiums (R-Li) are exceptionally strong bases. They react rapidly and irreversibly with any available acidic protons, such as those from water (H₂O) or residual alcohols.[3][5] This acid-base reaction is much faster than the desired nucleophilic attack on your electrophile, effectively "quenching" the organometallic reagent and converting it into an inert alkane. The this compound itself has a hydroxyl proton, which will consume one equivalent of the reagent; however, solvent impurities consume the reagent intended for the primary reaction.
-
Solution & Protocol:
-
Solvent Selection: Strictly use anhydrous grade aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).
-
Solvent Purification: Never assume a new bottle of solvent is perfectly dry. For moisture-critical reactions, purify the solvent immediately before use. A common and effective method is distillation from a drying agent.
-
Procedure for THF: Pre-dry the solvent with CaCl₂ or sodium, then reflux over sodium metal and benzophenone under an inert atmosphere (e.g., Nitrogen or Argon) until a persistent deep blue or purple color develops.[6] This color indicates the solution is anhydrous and oxygen-free. Distill directly into the reaction flask.
-
-
Glassware Preparation: Ensure all glassware is rigorously dried by oven-heating at >120°C for several hours and then cooled under a stream of dry inert gas.
-
Problem 2: Poor or Inconsistent Enantioselectivity in Asymmetric Reductions
-
Symptoms: The enantiomeric excess (ee) of your product is lower than expected or varies significantly between batches, even when using this compound as a chiral ligand or auxiliary with a reducing agent like LiAlH₄.[7][8]
-
Primary Cause: Solvent interactions with the chiral catalyst complex or the presence of coordinating impurities.
-
Scientific Explanation: In asymmetric synthesis, the solvent is not merely a medium but an integral part of the reaction's transition state. The solvent cage around the chiral metal-ligand complex influences its conformation and, therefore, the facial selectivity of the reduction.[9][10] Furthermore, trace impurities with coordinating capabilities (e.g., water, aldehydes, other amines) can compete with your chiral ligand for binding sites on the metal center (like Lithium or Aluminum), disrupting the carefully organized chiral environment and leading to a loss of stereocontrol.
-
Solution & Protocol:
-
Solvent Screening: Test a range of high-purity, anhydrous, aprotic solvents (e.g., THF, Toluene, Dichloromethane). The optimal solvent can be highly substrate-dependent.
-
Impurity Removal: Ensure the solvent is free from carbonyl-containing impurities (aldehydes, ketones) which can be reduced themselves. This can be achieved by treating the solvent with an appropriate purifying agent before distillation (e.g., refluxing Dichloromethane over CaH₂).[11]
-
Consistent Source: Use solvent from the same supplier and batch for a series of related experiments to minimize variability.
-
Problem 3: Formation of Elimination Byproducts in Nucleophilic Substitution (Sₙ2) Reactions
-
Symptoms: When using the hydroxyl group of this compound as a nucleophile (or its corresponding alkoxide), you observe significant formation of alkenes (elimination products) alongside or instead of the desired substitution product.
-
Primary Cause: Use of a polar protic solvent (e.g., Ethanol, Methanol, Water).
-
Scientific Explanation: Sₙ2 reactions are favored by polar aprotic solvents.[12][13] Polar protic solvents contain O-H or N-H bonds and can form hydrogen bonds with the nucleophile.[14] This "solvation cage" stabilizes the nucleophile, increasing the activation energy required for it to attack the electrophilic carbon.[13] This hindrance makes the nucleophile act more like a base, abstracting a proton from a β-carbon and promoting the competing E2 elimination pathway.
-
Solution & Protocol:
-
Correct Solvent Choice: Employ polar aprotic solvents such as Acetone, Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). These solvents possess dipoles to dissolve the reactants but lack acidic protons, leaving the nucleophile "naked" and highly reactive for substitution.[12][14]
-
Solvent Purification:
-
Acetone: Can be dried over anhydrous potassium carbonate and distilled. To remove aldehyde impurities, it can be treated with potassium permanganate.[15]
-
DMF/DMSO: These are hygroscopic. They can be purified by stirring over calcium hydride (CaH₂) overnight followed by distillation under reduced pressure.[16]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What makes this compound so sensitive to solvent choice?
A1: Its structure contains both a hydrogen-bond donating group (the hydroxyl -OH) and a hydrogen-bond accepting/basic site (the dimethylamino -N(CH₃)₂). This bifunctionality means it can interact with solvents in multiple ways. In protic solvents, both groups can be solvated, affecting reactivity. In reactions involving organometallics, both the hydroxyl proton and any protic solvent impurities will react.[5] Its role as a chiral ligand relies on precise coordination to a metal center, which can be easily disrupted by coordinating solvent impurities.[2]
Q2: What are the most common and damaging impurities in laboratory solvents?
A2: The most common and detrimental impurity is water .[3][17] Other significant impurities include:
-
Peroxides: Formed in ethers (like THF, diethyl ether) upon exposure to air and light. They are explosive hazards and can act as radical initiators, causing unwanted side reactions.[16]
-
Aldehydes/Ketones: Found in solvents like acetone or as degradation products in others. They can react with organometallics or reducing agents.[15][18]
-
Acids/Bases: Trace acidic (e.g., HCl in chloroform) or basic (e.g., amines) impurities can neutralize reagents or catalyze undesired pathways.
-
Other Organic Solvents: Cross-contamination from manufacturing or laboratory use.
Q3: How do I choose between a polar protic and a polar aprotic solvent?
A3: The choice is dictated by the reaction mechanism:
-
Choose Polar Protic (e.g., H₂O, EtOH, MeOH) for Sₙ1 reactions: These solvents excel at stabilizing the carbocation intermediate and the leaving group through hydrogen bonding, which is crucial for the rate-determining step of the Sₙ1 mechanism.[13]
-
Choose Polar Aprotic (e.g., DMSO, DMF, Acetone) for Sₙ2 reactions: These solvents are required to dissolve the reactants but do not form hydrogen bonds that "cage" and deactivate the nucleophile, thus maximizing the rate of the Sₙ2 pathway.[12][14]
Q4: What are the most effective methods for drying solvents for moisture-sensitive reactions?
A4: The best method depends on the solvent.
-
Distillation from a reactive drying agent: This is the gold standard. Examples include sodium/benzophenone for ethers, calcium hydride (CaH₂) for hydrocarbons and amides (DMF), and phosphorus pentoxide (P₂O₅) for halogenated solvents.[11][16]
-
Activated Molecular Sieves: For storing already-dry solvents or for less stringent requirements, adding activated 3Å or 4Å molecular sieves can effectively scavenge residual water.[11]
-
Solvent Purification Systems: Many modern labs use systems that pass solvents through columns of activated alumina and other materials to remove water and oxygen, avoiding the need for distillation.[17]
Q5: How can I quickly verify the purity of my solvent before a critical reaction?
A5: Several analytical techniques are available:
-
Karl Fischer Titration: This is the most accurate and widely used method for quantifying trace amounts of water in a solvent.[19]
-
Gas Chromatography (GC): GC, especially with a Mass Spectrometry (MS) detector (GC-MS), is excellent for identifying and quantifying volatile organic impurities.[18][20]
-
NMR Spectroscopy: Running a ¹H NMR spectrum of the solvent can reveal impurities. There are published tables of chemical shifts for common impurities in various deuterated solvents that can aid in identification.[21]
Section 3: Data, Protocols & Visualizations
Table 1: Common Solvents, Impurities, and Purification Methods
| Solvent | Common Impurities | Recommended Purification Method | Reference |
| Tetrahydrofuran (THF) | Water, Peroxides | Pre-dry with CaH₂. Reflux over Na/benzophenone until purple and distill under N₂. | [6] |
| Diethyl Ether (Et₂O) | Water, Ethanol, Peroxides | Wash with FeSO₄ solution to remove peroxides. Dry over CaCl₂ then distill from Na/benzophenone. | |
| Dichloromethane (CH₂Cl₂) | Water, HCl, Alcohols | Wash with Na₂CO₃ solution, then water. Dry over CaCl₂, then distill from CaH₂ or P₂O₅. | |
| Dimethylformamide (DMF) | Water, Formic Acid, Dimethylamine | Stir with CaH₂ overnight. Distill under reduced pressure. Store over 4Å molecular sieves. | [16] |
| Acetone (C₃H₆O) | Water, Aldehydes, Methanol | Dry over anhydrous K₂CO₃. Distill. For high purity, reflux with KMnO₄ and distill. | [15] |
Protocol: Purity Verification via Karl Fischer Titration
-
Apparatus Setup: Ensure the Karl Fischer titrator is clean, dry, and the titration cell is sealed from atmospheric moisture.
-
Solvent Conditioning: Add the appropriate solvent (e.g., anhydrous methanol) to the titration cell and titrate to a stable, dry endpoint to neutralize any residual water in the cell.
-
Sample Introduction: Using a dry, gas-tight syringe, carefully extract a precise volume (e.g., 1.0 mL) of the solvent to be tested.
-
Injection: Quickly inject the sample into the titration cell, ensuring the needle tip is below the surface of the KF solvent. Record the exact mass or volume added.
-
Titration: Initiate the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically expressed in parts-per-million (ppm) or as a percentage. For moisture-sensitive reactions, a water content of <50 ppm is often required.
Diagrams: Workflows and Logic
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: General workflow for solvent purification and validation.
References
- 1. Buy this compound | 53636-17-2 [smolecule.com]
- 2. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 5. reddit.com [reddit.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. longchangchemical.com [longchangchemical.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 15. Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory - Oreate AI Blog [oreateai.com]
- 16. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. measurlabs.com [measurlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Overcoming incomplete conversion in asymmetric synthesis with (S)-(+)-1-Dimethylamino-2-propanol
Technical Support Center: Asymmetric Synthesis with (S)-(+)-1-Dimethylamino-2-propanol
Welcome to the technical support guide for utilizing this compound in asymmetric synthesis. This resource is designed for researchers, chemists, and drug development professionals to address common challenges, with a specific focus on diagnosing and overcoming incomplete reaction conversion. As a versatile chiral amino alcohol, this compound serves as a powerful chiral ligand or auxiliary, capable of inducing high stereoselectivity in a variety of chemical transformations.[1][2] However, achieving optimal performance requires careful attention to reaction parameters and reagent quality. This guide provides field-proven insights and systematic troubleshooting strategies to help you maximize your reaction's success.
Section 1: Troubleshooting Guide - Overcoming Incomplete Conversion
Incomplete conversion is one of the most frequent challenges in asymmetric synthesis, leading to reduced yields and complex purification processes. This section provides a systematic, question-driven approach to diagnose and resolve the root causes of stalled or incomplete reactions.
Q1: My reaction has stalled with significant starting material remaining. What are the most common culprits?
When a reaction fails to reach completion, the issue typically stems from one of four areas: reagent integrity, catalyst activity, reaction conditions, or inherent substrate limitations. A logical, step-by-step diagnosis is the most efficient way to identify the problem.
The first step is to rigorously assess the quality and purity of all starting materials. Even trace impurities can poison a sensitive catalyst or initiate side reactions. Secondly, verify the activity of your catalyst system, as the chiral ligand and metal precursor must form the active catalytic species correctly. Thirdly, review your reaction conditions—temperature, concentration, and solvent—as these parameters critically influence reaction kinetics.[1][3] Finally, consider the inherent reactivity of your specific substrate, which may require more forcing conditions or a modified catalytic system.
Below is a diagnostic workflow to systematically address incomplete conversion.
Caption: Troubleshooting workflow for incomplete conversion.
Q2: How do I confirm the purity of my this compound and other critical reagents?
The purity of the chiral ligand is non-negotiable for achieving high conversion and enantioselectivity. The hydroxyl and dimethylamino groups are the critical coordination points for metal catalysts; impurities can interfere with this coordination.[1]
-
For this compound:
-
Water Content: This is a primary concern, especially when using water-sensitive reagents like organometallics (e.g., Et₂Zn) or hydrides. Water will consume the reagent, reducing the effective concentration and stalling the reaction. Use Karl Fischer titration for accurate water quantification. If significant water is present, consider azeotropic distillation with toluene to dry the amino alcohol.[4]
-
Organic Impurities: Check for the presence of the regioisomer, 2-(dimethylamino)-1-propanol, or starting materials from its synthesis. Gas Chromatography (GC) or ¹H NMR are effective for this analysis.
-
-
For Solvents and Other Reagents:
-
Anhydrous Solvents: Always use freshly dried, anhydrous solvents, particularly in metal-catalyzed reactions.
-
Substrate Purity: Ensure the substrate is pure and free from inhibitors or contaminants. Recrystallization or column chromatography may be necessary.
-
| Analytical Method | Target Impurity/Parameter | Recommendation |
| Karl Fischer Titration | Water Content | Crucial for reactions involving organometallics or hydrides. Aim for <50 ppm. |
| Gas Chromatography (GC) | Volatile Organic Impurities, Isomeric Purity | Provides a quantitative measure of purity. Useful for checking solvent and ligand quality.[5] |
| ¹H NMR Spectroscopy | Structural Confirmation, Organic Impurities | Confirms the structure of the ligand and substrate. Can detect non-volatile impurities. |
| Titration | Active Reagent Concentration | Essential for determining the exact molarity of organometallic reagents (e.g., BuLi, Grignards). |
Q3: My reagents are pure, but the reaction is still sluggish. How should I optimize the reaction conditions?
Reaction kinetics are highly sensitive to environmental parameters. If reagent quality is confirmed, the next step is to systematically optimize the reaction conditions.
-
Temperature: Temperature has a dual effect. Increasing it generally accelerates the reaction rate but can negatively impact enantioselectivity by allowing access to higher-energy, non-selective transition states.[6]
-
Troubleshooting Step: If the reaction is slow at a low temperature (e.g., -78°C or 0°C), try running it at a slightly higher temperature (e.g., room temperature). Monitor both conversion and enantiomeric excess (ee%) to find the optimal balance.
-
-
Solvent: The solvent's role extends beyond simply dissolving reagents. It influences reagent solubility, stabilizes transition states, and can directly participate in the reaction mechanism.
-
Causality: In reactions involving this compound as a ligand for a metal catalyst, the solvent's polarity and coordinating ability are critical. Non-coordinating solvents like toluene or dichloromethane are often preferred as they do not compete with the chiral ligand for binding to the metal center. In contrast, coordinating solvents like THF or acetonitrile can sometimes be beneficial by modulating the catalyst's reactivity.[1]
-
Troubleshooting Step: If conversion is low, consider screening a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, Dioxane).
-
-
Concentration: Reactions run under highly dilute conditions may be slow due to reduced intermolecular interactions. Conversely, overly concentrated conditions can lead to side reactions or solubility issues.
-
Troubleshooting Step: If the reaction is slow, try incrementally increasing the concentration (e.g., from 0.1 M to 0.5 M).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which this compound induces chirality?
This compound functions as a bidentate chiral ligand. This means it uses its two coordinating atoms—the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group—to bind to a metal center (e.g., Zn, Ti, Ru, Cu).[1][6] This binding forms a rigid, chiral complex.
When a prochiral substrate (e.g., an aldehyde or ketone) approaches this complex, the chiral environment dictates the facial selectivity of the attack. The catalyst complex stabilizes the transition state leading to one enantiomer over the other, resulting in an enantiomerically enriched product.
Caption: General mechanism of action for this compound.
Q2: What are the best practices for handling and storing this reagent?
Proper handling and storage are critical to maintaining the reagent's integrity.
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to protect it from moisture and carbon dioxide. Store in a cool, dry place away from incompatible materials.
-
Handling: The compound is flammable and can cause skin and eye irritation.[7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: Can this compound be used in organocatalysis?
While primarily known as a ligand for metal-catalyzed reactions, chiral amino alcohols and their derivatives can also be used in organocatalysis.[8] For instance, they can serve as precursors to chiral oxazaborolidine catalysts for the asymmetric reduction of ketones (Corey-Bakshi-Shibata reduction).[2] They can also be part of more complex organocatalytic systems where the amino and alcohol groups participate in hydrogen bonding to activate substrates.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Asymmetric Alkylation of an Aldehyde
This protocol is a representative starting point and must be optimized for specific substrates.
1. Catalyst Pre-formation: a. In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve this compound (0.1 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL). b. Cool the solution to 0°C in an ice bath. c. Add titanium (IV) isopropoxide (0.1 mmol, 1.0 equiv) dropwise to the stirred solution. d. Allow the mixture to stir at room temperature for 1 hour to ensure the formation of the chiral titanium complex.
2. Asymmetric Addition: a. Cool the catalyst solution to the desired reaction temperature (e.g., -20°C). b. In a separate flame-dried flask, dissolve the aldehyde substrate (1.0 mmol, 10 equiv) in anhydrous toluene (5.0 mL). c. Add the aldehyde solution to the catalyst mixture via syringe. d. Add a solution of diethylzinc (1.1 M in toluene, 1.2 mmol, 12 equiv) dropwise to the reaction mixture over 30 minutes. The slow addition is crucial to control the exotherm and maintain selectivity. e. Stir the reaction at -20°C and monitor its progress by TLC or GC analysis.
3. Work-up and Purification: a. Once the reaction is complete (typically 4-24 hours), quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (5 mL) at 0°C. b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Extract the product with ethyl acetate (3 x 15 mL). d. Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.
References
- 1. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561) - Wikisource, the free online library [en.wikisource.org]
- 6. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0 | Benchchem [benchchem.com]
- 7. This compound | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
How to regenerate and recycle (S)-(+)-1-Dimethylamino-2-propanol chiral auxiliary
Welcome to the Technical Support Center for the regeneration and recycling of the (S)-(+)-1-Dimethylamino-2-propanol chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into efficiently recovering this valuable synthetic building block. Adherence to these protocols ensures both economic savings and sustainable laboratory practices.
Introduction: The Value of Recycling Chiral Auxiliaries
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the production of single-enantiomer pharmaceutical compounds.[1][2] However, their stoichiometric use presents challenges in terms of cost and atom economy. The ability to efficiently cleave, recover, and reuse the auxiliary is paramount for developing scalable and sustainable synthetic routes.[1] this compound is a versatile auxiliary, and its basic dimethylamino group provides a convenient chemical handle for a straightforward, high-yield recovery process based on fundamental acid-base chemistry.
Core Protocol: Regeneration and Recycling Workflow
The overall strategy involves two main phases after the primary synthetic reaction is complete:
-
Cleavage: The auxiliary is chemically cleaved from the desired product. This is typically from an amide linkage.
-
Extraction & Recovery: An acid-base liquid-liquid extraction is performed to separate the basic auxiliary from the (typically neutral or acidic) product.
The following diagram illustrates the comprehensive workflow for this process.
Caption: Workflow for the regeneration of this compound.
Experimental Methodology
This protocol provides a generalized procedure. Specific conditions for cleavage must be optimized based on the stability of the desired product.
Step 1: Cleavage of the Amide Bond (Example: Acid Hydrolysis)
-
Dissolution: Dissolve the crude product-auxiliary adduct in a suitable solvent (e.g., methanol or dioxane).
-
Acidification: Add an excess of aqueous acid (e.g., 3-6 M hydrochloric acid).
-
Heating: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the organic solvent (methanol/dioxane) under reduced pressure.
Step 2: Acid-Base Extraction to Isolate the Auxiliary
-
Dilution: Dilute the remaining aqueous residue with water and transfer it to a separatory funnel.
-
Product Extraction: Extract the mixture several times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to remove the desired product. The product should reside in the organic layer, while the protonated amino alcohol auxiliary remains in the acidic aqueous layer as a water-soluble ammonium salt.[4][5][6][7]
-
Combine & Isolate: Combine the organic layers. This fraction contains your desired product, which can be further purified. Retain the aqueous layer, as it contains the chiral auxiliary.
Step 3: Recovery of the Free Auxiliary
-
Basification: Cool the retained aqueous layer in an ice bath. Slowly add a strong base (e.g., 50% aq. NaOH or solid KOH) with vigorous stirring until the pH is >12. This deprotonates the ammonium salt, regenerating the free amino alcohol.[4]
-
Back-Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it multiple times with an organic solvent like dichloromethane (DCM) or diethyl ether. The neutral, free auxiliary will move into the organic layer.[4]
-
Drying & Concentration: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
Step 4: Purification and Quality Control
-
Purification: The recovered crude auxiliary can be purified by vacuum distillation to achieve high purity.
-
Analysis: The chemical purity should be assessed using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Crucially, the enantiomeric purity (enantiomeric excess, ee%) must be verified using chiral High-Performance Liquid Chromatography (HPLC) or GC with a chiral column to ensure no racemization has occurred during the recovery process.[8][9][][11]
Data Summary Table
| Parameter | Target Value/Range | Method of Analysis |
| Recovery Yield | > 85% | Gravimetric analysis after purification |
| Chemical Purity | > 99% | Gas Chromatography (GC-FID) |
| Enantiomeric Excess (ee%) | > 99% | Chiral HPLC or Chiral GC |
| Appearance | Colorless to light yellow liquid | Visual Inspection |
Troubleshooting Guide (Q&A)
Q1: My recovery yield for the auxiliary is significantly lower than expected. What are the common causes?
A1: Low recovery yield is a frequent issue that can be traced to several steps in the process.[12]
-
Incomplete Cleavage: If the amide bond is not fully hydrolyzed, a significant portion of the auxiliary will remain attached to the product and will be removed with the organic layer during the initial extraction (Step 2.2).
-
Solution: Ensure the cleavage reaction has gone to completion by monitoring with TLC or LC-MS. If necessary, increase the reaction time, temperature, or concentration of the acid/base used for hydrolysis.[13]
-
-
Insufficient Basification: The protonated auxiliary is water-soluble. If the aqueous layer is not made sufficiently basic (pH >12) in Step 3.1, the auxiliary will not be fully deprotonated to its free amine form and will not extract efficiently into the organic layer during back-extraction.
-
Solution: Use a pH meter or pH strips to confirm a strongly basic solution before performing the back-extraction. Add base portion-wise until the target pH is reached and stable.
-
-
Inadequate Extraction: The auxiliary may have significant water solubility even in its free base form. An insufficient number of extractions will leave a portion of it behind in the aqueous layer.
-
Solution: Perform at least 3-5 back-extractions (Step 3.2) with fresh organic solvent. Using a saturated brine solution in the final wash can help reduce the solubility of the amino alcohol in the aqueous phase and improve partitioning into the organic layer.
-
-
Volatility: this compound is a relatively low-boiling point liquid. Aggressive removal of solvent on a rotary evaporator, especially at high vacuum and elevated temperatures, can lead to loss of the product.
-
Solution: Remove the solvent at moderate temperature and pressure. For the final traces of solvent, use a high vacuum pump at room temperature.
-
Q2: The recovered auxiliary is contaminated with my main product. How can this be resolved?
A2: This indicates a breakdown in the separation efficiency of the acid-base extraction.
-
Cause: If your main product has basic functionalities, it may be partially extracted into the acidic aqueous layer along with the auxiliary. Conversely, if the initial extractions to remove the product are not thorough, some product will remain in the aqueous phase.
-
Solution:
-
Thorough Product Extraction: Increase the number of extractions (Step 2.2) to ensure all of the non-basic product is removed from the acidic aqueous solution.
-
pH Control: Ensure the pH of the initial aqueous solution is strongly acidic (pH 1-2) to fully protonate the auxiliary and minimize the protonation of very weak bases.
-
Re-purification: If contamination is observed after recovery, the auxiliary can be re-dissolved in an organic solvent and the acid-base extraction procedure can be repeated. Final purification by vacuum distillation should effectively separate the auxiliary from less volatile impurities.
-
Q3: I suspect the stereochemical integrity of my recycled auxiliary has been compromised. How can I confirm this and what causes it?
A3: Maintaining enantiomeric purity is the most critical aspect of recycling a chiral auxiliary.[8]
-
Confirmation: The enantiomeric excess (ee%) must be determined analytically. The most reliable method is chiral HPLC.[14] An injection of a racemic standard of 1-Dimethylamino-2-propanol should be run first to establish the retention times of both the (S) and (R) enantiomers. Then, analyze your recovered sample under the same conditions to quantify the ratio of the two enantiomers.
-
Potential Cause (Racemization): While the chiral center in this compound is relatively robust, harsh chemical conditions can potentially lead to racemization. Exposing the auxiliary to very high temperatures for prolonged periods, especially under strongly acidic or basic conditions, could theoretically pose a risk, although it is generally not a common problem for this specific molecule under standard workup conditions.
-
Prevention: Avoid unnecessarily harsh conditions. Use the minimum temperature and reaction time required for complete cleavage. If racemization is confirmed, investigate milder cleavage protocols. For example, enzymatic cleavage methods, if applicable to your substrate, operate under much milder conditions and are less likely to affect the stereocenter.[2]
Frequently Asked Questions (FAQs)
Q: What is the fundamental principle behind the acid-base extraction for recovering this auxiliary? A: The principle relies on the difference in solubility between the neutral form of the amino alcohol and its protonated salt form.[7] The tertiary amine group is basic and reacts with acid (like HCl) to form an ammonium salt. This salt is ionic and highly soluble in water.[4] Neutral or acidic organic molecules are generally not soluble in the aqueous acid. This allows for a clean separation using two immiscible liquid layers (an organic solvent and water).[7]
Q: Can I use a different base than sodium hydroxide to regenerate the free auxiliary? A: Yes, other strong bases like potassium hydroxide (KOH) or a saturated aqueous solution of potassium carbonate (K₂CO₃) can be used. The key requirement is that the base must be strong enough to deprotonate the ammonium salt, which typically requires a pH well above 10. Avoid weak bases like sodium bicarbonate (NaHCO₃), as they are not strong enough to effectively deprotonate the auxiliary's conjugate acid.
Q: How should I properly store the recovered this compound? A: The purified auxiliary should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂ and moisture. Store it in a cool, dry place away from direct sunlight.
Q: Is there a limit to how many times the auxiliary can be recycled? A: In theory, if the recovery and purification process is performed correctly and does not cause degradation or racemization, the auxiliary can be recycled multiple times. It is crucial to perform a quality control check (especially chiral HPLC for enantiomeric purity) on each recycled batch before reusing it in a critical, stereoselective synthesis. Any drop in enantiomeric excess will directly compromise the stereoselectivity of the subsequent reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. coconote.app [coconote.app]
- 5. coconote.app [coconote.app]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Exothermic Reactions Involving (S)-(+)-1-Dimethylamino-2-propanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for managing exothermic reactions involving (S)-(+)-1-Dimethylamino-2-propanol. Our focus is on providing practical, field-tested insights and solutions to common challenges encountered during synthesis.
Introduction to this compound in Exothermic Reactions
This compound is a valuable chiral amino alcohol widely employed as a ligand in asymmetric synthesis.[1] Its ability to form a bidentate chelate with metal centers creates a chiral environment, enabling stereoselective transformations.[1] A prominent application is in the enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes.[1][2] These reactions are often highly exothermic and require careful management to ensure safety, selectivity, and product quality. This guide will address common questions and troubleshooting scenarios related to these processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[3] It is also corrosive and can cause severe skin burns and eye damage.[3] It is incompatible with strong acids and strong oxidizers, and reactions with these can be highly exothermic.[4]
Q2: What are the initial signs of a thermal runaway in a reaction using this compound as a ligand?
A2: The initial signs of a thermal runaway include a rapid, uncontrolled increase in reaction temperature that cannot be managed by the cooling system. Other indicators are a sudden increase in pressure, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture.
Q3: Can this compound itself decompose exothermically?
A3: While the primary concern is its role in catalyzing highly exothermic reactions, like all organic compounds, it has a thermal decomposition temperature. Under fire conditions, it can decompose to produce hazardous gases, including carbon oxides and nitrogen oxides.[5]
Q4: How does the purity of this compound affect the reaction?
A4: The purity of the chiral ligand is crucial for achieving high enantioselectivity.[6] Impurities can interfere with the formation of the active chiral catalyst, leading to a decrease in the enantiomeric excess (ee) of the product. Water is a particularly detrimental impurity as it will react violently with organometallic reagents.
Troubleshooting Guide for Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc (Et₂Zn) to aldehydes, catalyzed by this compound, is a classic example of a highly exothermic reaction requiring stringent control.
Scenario 1: Rapid Uncontrolled Temperature Spike During Diethylzinc Addition
Question: I am observing a dangerous temperature spike during the addition of diethylzinc to my aldehyde, even with cooling. What is happening and how can I control it?
Answer: This indicates that the rate of heat generation is exceeding the capacity of your cooling system. The reaction between diethylzinc and the aldehyde is highly exothermic, and the amino alcohol catalyzes this reaction, potentially accelerating the heat release.
Causality:
-
Addition Rate is Too Fast: A high concentration of unreacted diethylzinc can build up, and when the reaction initiates, it proceeds very rapidly, leading to a thermal runaway.
-
Inadequate Cooling: The cooling bath may not have sufficient capacity or surface area contact to dissipate the heat generated.
-
Concentration Issues: High concentrations of reactants will lead to a faster reaction rate and more heat generated per unit volume.
Troubleshooting Protocol:
-
Immediate Action: Stop the addition of diethylzinc immediately. If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture and help absorb the heat.
-
Reduce Addition Rate: When you restart, significantly slow down the rate of diethylzinc addition. A syringe pump is highly recommended for precise and controlled addition.
-
Improve Cooling: Ensure your reaction flask is adequately immersed in the cooling bath. Use a larger cooling bath or a more efficient cooling medium (e.g., a cryocooler instead of a simple ice bath).
-
Dilution: Conduct the reaction at a lower concentration. While this may increase reaction time, it will make the exotherm much more manageable.
Experimental Protocol: Controlled Addition of Diethylzinc
A robust setup for controlling the exotherm in this reaction is essential.
References
- 1. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. This compound | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simmons-Smith Reaction (Et2Zn + CH2I2) [commonorganicchemistry.com]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in (S)-(+)-1-Dimethylamino-2-propanol Systems
Welcome to the technical support resource for professionals navigating the complexities of asymmetric synthesis using (S)-(+)-1-Dimethylamino-2-propanol (DMAPr-OH). This guide is designed to provide in-depth troubleshooting for common issues related to catalyst deactivation. As a versatile chiral amino alcohol, DMAPr-OH is a powerful ligand and auxiliary, but its bifunctional nature—containing both a Lewis basic dimethylamino group and a hydroxyl group—can present unique challenges in maintaining catalyst stability and performance.[1] This center provides field-proven insights and actionable protocols to diagnose and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common experimental issues in a question-and-answer format.
Category 1: Poor or Stalled Reaction Conversion
Question 1: My reaction is extremely sluggish or has stopped completely. What are the primary causes of this sudden loss of activity?
A stalled reaction is the most common indicator of catastrophic catalyst deactivation. The root cause is typically the blockage or destruction of the active sites on your metal catalyst. From a mechanistic standpoint, this can be attributed to several distinct phenomena.[2]
Answer: The primary culprits for a complete loss of activity are Poisoning and Fouling .
-
Catalyst Poisoning: This occurs when molecules in the reaction mixture strongly and often irreversibly bind to the catalyst's active sites, rendering them inaccessible to the reactants.[3][4]
-
Causality in DMAPr-OH Systems:
-
Feedstock Impurities: Trace impurities like sulfur, phosphorus, or halides from starting materials or solvents are notorious poisons for many transition metal catalysts.[3] It is crucial to purify feedstocks before they contact the catalyst.[3]
-
Air and Moisture: Many catalytic systems, especially those involving organometallic species, are highly sensitive to oxygen and water.[5] Inappropriate handling can lead to the oxidation of the metal center or hydrolysis of the ligand/catalyst complex.
-
Ligand/Product Inhibition: The dimethylamino group of the DMAPr-OH ligand, or a nitrogen-containing product, can itself act as a poison.[6] While chelation is necessary for catalysis, excessively strong binding or competitive binding from product molecules can inhibit turnover by preventing substrate access or product release.[7][8] Studies on other systems have shown that dimethylamine can be a potent inhibitor.[9]
-
-
-
Fouling: This is a physical process where the catalyst surface and pores become blocked by the deposition of materials from the reaction phase.[3][10]
-
Causality in DMAPr-OH Systems:
-
Byproduct Deposition: Undesired side reactions can produce insoluble polymeric or carbonaceous materials (coke) that coat the catalyst.[3][4]
-
Substrate/Product Insolubility: If your substrate or product has limited solubility under the reaction conditions, it can precipitate onto the catalyst surface, especially in heterogeneous systems.
-
-
To diagnose the issue, a systematic approach is necessary.
dot
Caption: Troubleshooting workflow for low or no reaction conversion.
Category 2: Declining Enantioselectivity (% ee)
Question 2: I'm observing good initial conversion, but the enantioselectivity is poor or decreases as the reaction progresses. Why is this happening?
Answer: A drop in enantioselectivity points to a change in the chiral environment of the catalyst's active site.[6] The DMAPr-OH ligand is responsible for creating this specific environment, so any process that alters the ligand-metal interaction or the catalyst structure itself is a likely culprit.[11]
-
Potential Causes:
-
Ligand Degradation: The DMAPr-OH ligand may not be stable under the reaction conditions. High temperatures or reactive substrates/byproducts could lead to its decomposition, resulting in an achiral or less selective catalytic species.
-
Thermal Degradation (Sintering): In heterogeneous catalysis, high temperatures can cause the fine metal particles of the catalyst to melt and clump together (sintering).[3][10] This process reduces the catalyst's surface area and can destroy the well-defined active sites created by the chiral ligand, leading to a loss of selectivity.[12] This damage is typically irreversible.[3]
-
Formation of Multiple Active Species: The reaction conditions might promote the formation of different catalytic species, some of which are less selective than the desired one. An excess of a base, for example, could lead to inactive or less selective catalyst-base adducts.[6]
-
Leaching: The active metal may be leaching off its support (in heterogeneous systems).[12] The soluble, leached metal complex may still be catalytically active but could exhibit different (and lower) selectivity compared to the supported version. The chelating nature of amino alcohols can sometimes contribute to metal leaching.[13][14]
-
dot
Caption: Ligand-metal interactions and competitive inhibition pathways.
Protocols and Best Practices
To ensure reproducibility and maintain catalyst integrity, rigorous experimental technique is paramount.
Protocol 1: Handling of Air- and Moisture-Sensitive Catalyst Systems
Many catalyst precursors and active species are sensitive to air and moisture.[15] Adherence to inert atmosphere techniques is non-negotiable for success.
Objective: To prepare for and execute a reaction under a dry, oxygen-free atmosphere using a Schlenk line.
Materials:
-
Oven-dried (140°C, >4 hours) glassware with ground-glass joints.[16]
-
High-vacuum grease.
-
Schlenk line with dual vacuum/inert gas manifold.[15]
-
Dry, high-purity inert gas (Nitrogen or Argon).
-
Solvents freshly distilled from an appropriate drying agent or passed through a solvent purification system.
-
Septa, syringes, and needles (oven-dried).
Procedure:
-
Glassware Assembly: Assemble the hot glassware quickly from the oven and immediately connect it to the Schlenk line.[16] Lightly grease all joints.
-
Purging the System: Evacuate the assembled glassware under high vacuum for 5-10 minutes. Gently refill with inert gas. Repeat this "vac-fill" cycle at least three times to remove residual air and adsorbed moisture.
-
Solvent Transfer: Use a cannula or a dry syringe to transfer anhydrous solvent into the reaction flask under a positive pressure of inert gas.[5][16] A bubbler should be used to monitor the gas flow and prevent over-pressurization.[16]
-
Reagent Addition:
-
Solids: Add solid catalysts or reagents under a strong flow of inert gas ("positive pressure transfer") or within a glove box.
-
Liquids: Use a gas-tight syringe that has been purged with inert gas multiple times.[16] Withdraw the liquid from a septum-sealed bottle while simultaneously introducing inert gas to equalize the pressure.
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored via an oil bubbler.[16]
Data Summary Table: Common Deactivation Mechanisms
| Deactivation Mechanism | Description | Common Causes in DMAPr-OH Systems | Prevention & Mitigation Strategies |
| Poisoning | Strong chemisorption of impurities on active sites, blocking reactions.[4] | Sulfur/halogens in substrates, water/O₂ from air, strongly coordinating products.[3][12] | Rigorous purification of all reactants and solvents; strict use of inert atmosphere techniques.[3][5] |
| Fouling | Physical deposition of materials (e.g., coke, polymers) onto the catalyst surface.[4] | Polymerization of substrates/products; thermal decomposition of organic species.[3] | Optimize reaction temperature and pressure to minimize side reactions; periodic catalyst regeneration.[3] |
| Thermal Degradation (Sintering) | Agglomeration of catalyst particles at high temperatures, reducing active surface area.[10] | Operating at excessively high temperatures; reaction hotspots.[12] | Select thermally stable catalysts; operate at the lowest effective temperature; ensure efficient reactor cooling.[3][12] |
| Leaching | Dissolution of the active catalytic species from a solid support into the liquid phase.[3][4] | Strong chelation by the amino alcohol ligand or solvent; acidic/basic reaction conditions.[13] | Modify catalyst support; select a more robust catalyst-support linkage; control reaction pH.[3] |
References
- 1. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0 | Benchchem [benchchem.com]
- 2. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst [frontiersin.org]
- 14. Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 16. web.mit.edu [web.mit.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess for (S)-(+)-1-Dimethylamino-2-propanol
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. The stereochemical purity of molecules like (S)-(+)-1-Dimethylamino-2-propanol, a valuable chiral building block, is not merely a quality metric but a critical determinant of a final product's pharmacological and toxicological profile. This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose, supported by experimental data and detailed protocols, to empower you in selecting the most suitable method for your research and development needs.
The Imperative of Stereochemical Fidelity
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its specific three-dimensional arrangement is fundamental to its utility and the biological activity of the resulting active pharmaceutical ingredients (APIs). The presence of its enantiomer, (R)-(-)-1-Dimethylamino-2-propanol, can lead to reduced efficacy, altered pharmacological effects, or even undesirable side effects. Consequently, robust and validated analytical methods for quantifying the enantiomeric excess are indispensable throughout the drug development lifecycle.
This guide will navigate the nuances of three principal analytical methodologies:
-
Chiral High-Performance Liquid Chromatography (HPLC): The workhorse of enantioselective analysis.
-
Chiral Gas Chromatography (GC): A powerful technique for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile tool employing chiral auxiliaries.
Comparative Analysis of Key Methodologies
The selection of an analytical technique is a multifactorial decision, weighing the analyte's properties, required sensitivity, sample throughput, and available instrumentation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Differential interaction of volatile enantiomers with a chiral stationary phase, resulting in different retention times. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals. |
| Sample Preparation | Often requires pre-column derivatization for UV detection due to the lack of a strong chromophore in the analyte. | May require derivatization to increase volatility and improve peak shape. | Simple mixing with a CSA or a chemical reaction to form diastereomers with a CDA. |
| Resolution | Generally excellent, with baseline separation achievable with appropriate column and mobile phase selection. | High resolution is attainable with specialized capillary columns. | Dependent on the choice of chiral auxiliary and the magnetic field strength. Can be lower than chromatographic methods. |
| Sensitivity | High, especially with UV-active derivatives (ng to pg level). | Very high, particularly with flame ionization detection (FID) (pg to fg level). | Lower sensitivity compared to chromatographic methods (mg to µg level). |
| Analysis Time | Typically 5-30 minutes per sample. | Generally faster than HPLC, often in the range of 5-20 minutes. | Rapid, with spectra acquired in minutes. Well-suited for high-throughput screening. |
| Method Development | Can be time-consuming, involving screening of columns and mobile phases. | Requires optimization of temperature programs and carrier gas flow rates. | Can be relatively fast, involving screening of different chiral auxiliaries and solvents. |
| Instrumentation | Widely available in analytical laboratories. | Common in many analytical laboratories. | Readily accessible in most research institutions. |
| Quantitative Accuracy | Excellent, with high precision and accuracy when properly validated. | Excellent, with high precision and accuracy. | Good, but can be influenced by factors like signal-to-noise ratio and peak integration challenges. |
In-Depth Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for enantiomeric excess determination due to its robustness and wide applicability. For a molecule like 1-Dimethylamino-2-propanol, which lacks a significant UV chromophore, a pre-column derivatization step is essential for sensitive UV detection.[1]
Caption: Workflow for ee determination by chiral HPLC.
-
Derivatization with 3,5-Dinitrobenzoyl chloride (DNBC): [1]
-
Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a slight molar excess of 3,5-Dinitrobenzoyl chloride and a tertiary amine base (e.g., triethylamine) to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).
-
Quench the reaction with a small amount of methanol.
-
Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the derivatized product.
-
-
HPLC Analysis:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), is a good starting point.[1]
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10, v/v) is commonly used for normal-phase chiral separations.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the derivatized product in the mobile phase.
-
-
Data Analysis:
-
Record the chromatogram and identify the peaks corresponding to the two diastereomers.
-
Integrate the peak areas of the (S)- and (R)-enantiomer derivatives.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Method 2: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[2] 1-Dimethylamino-2-propanol is amenable to GC analysis, although derivatization may be employed to improve peak shape and thermal stability.
Caption: Workflow for ee determination by chiral GC.
-
Sample Preparation (Optional Derivatization):
-
While direct analysis is possible, derivatization of the hydroxyl and/or amino group (e.g., with trifluoroacetic anhydride) can improve volatility and chromatographic performance.
-
Dissolve the analyte in a suitable solvent and react with the derivatizing agent according to standard protocols.
-
-
GC Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Astec® CHIRALDEX™), is recommended.[2]
-
Carrier Gas: Helium or Hydrogen.
-
Injection Port Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.
-
Injection: Split injection is typically used.
-
-
Data Analysis:
-
Record the chromatogram and integrate the peak areas for the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess as described for the HPLC method.
-
Method 3: NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a rapid and often non-destructive method for determining enantiomeric excess.[3] This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or by covalent derivatization with a chiral derivatizing agent (CDA).
Caption: Workflow for ee determination by NMR.
-
Sample Preparation:
-
Dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar equivalent of a suitable chiral solvating agent, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, to the NMR tube.[4]
-
-
NMR Analysis:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquire the ¹H NMR spectrum of the mixture. The formation of transient diastereomeric complexes should result in the splitting of one or more proton signals of the analyte into two distinct sets of peaks, one for each enantiomer.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the integration values.
-
Method Validation: Ensuring Trustworthiness
Regardless of the chosen method, validation is a critical step to ensure the reliability of the results.[5][6] Key validation parameters for chiral methods include:
-
Specificity: The ability of the method to resolve the two enantiomers from each other and from any potential impurities.
-
Linearity: The demonstration of a linear relationship between the concentration of the minor enantiomer and the analytical response over a defined range.
-
Accuracy: The closeness of the measured ee to the true value, often assessed by analyzing samples with known enantiomeric compositions.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: A Strategic Approach to Enantiomeric Excess Determination
The determination of the enantiomeric excess of this compound is a critical analytical task with significant implications for pharmaceutical development. While chiral HPLC after derivatization often represents the gold standard for its high resolution and accuracy, chiral GC and NMR spectroscopy offer valuable alternatives with their own distinct advantages.
-
Chiral HPLC is ideal for routine quality control and when high accuracy and sensitivity are paramount.
-
Chiral GC is an excellent choice for its high efficiency and sensitivity, particularly if the analyte is sufficiently volatile or can be easily derivatized.
-
NMR spectroscopy provides a rapid and non-destructive method that is exceptionally well-suited for reaction monitoring and high-throughput screening applications.
The ultimate choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required level of precision and accuracy, and the available instrumentation. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and ensure the stereochemical integrity of their chiral products.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Spotlight on (S)-(+)-1-Dimethylamino-2-propanol
In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries.[1] The differential biological activity of enantiomers, underscored by historical examples like thalidomide, has led to stringent regulatory demands for single-enantiomer drugs.[1] Chiral amino alcohols have emerged as a cornerstone in this endeavor, serving as versatile chiral auxiliaries and ligands in a myriad of asymmetric transformations.[2][3] This guide provides a comprehensive comparative analysis of (S)-(+)-1-Dimethylamino-2-propanol against other prominent chiral amino alcohols, offering researchers, scientists, and drug development professionals a data-driven resource for catalyst and auxiliary selection.
The Pivotal Role of Chiral Amino Alcohols
Chiral amino alcohols are structurally characterized by the presence of both an amino and a hydroxyl group attached to a chiral scaffold. This bifunctional nature allows them to act as effective bidentate ligands, coordinating to metal centers to create a well-defined chiral environment.[1] This coordination is crucial for inducing stereoselectivity in reactions such as the reduction of prochiral ketones and the alkylation of aldehydes, leading to the preferential formation of one enantiomer.
This compound: A Profile
This compound, a tertiary amino alcohol, is a valuable building block and ligand in asymmetric synthesis.[4][5] Its structure allows it to form stable complexes with various metal catalysts, influencing the stereochemical outcome of reactions.[1] It is particularly noted for its application in asymmetric reductions and alkylations.
Comparative Performance Analysis
The efficacy of a chiral amino alcohol is best evaluated through its performance in key asymmetric reactions. Here, we compare this compound with other widely used chiral amino alcohols: (S)-(+)-2-amino-1-propanol (L-alaninol), (1R,2S)-(-)-ephedrine, and (1S,2R)-(+)-norephedrine.
Enantioselective Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[6][7] One of the most powerful methods for this conversion is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst derived from a β-amino alcohol.[2]
Table 1: Comparison of Chiral Amino Alcohols in the Asymmetric Reduction of Acetophenone
| Chiral Amino Alcohol | Catalyst System | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| This compound | In situ generated oxazaborolidine | BH₃·SMe₂ | THF | -20 | >95 | 85 |
| (S)-(+)-2-Amino-1-propanol | In situ generated oxazaborolidine | BH₃·SMe₂ | THF | -20 | >95 | 92 |
| (1R,2S)-(-)-Ephedrine | In situ generated oxazaborolidine | BH₃·SMe₂ | THF | -20 | >95 | 97 |
| (1S,2R)-(+)-Norephedrine | In situ generated oxazaborolidine | BH₃·SMe₂ | THF | -20 | >95 | 99.8 |
Note: The data presented is a synthesis of typical results reported in the literature and may vary depending on specific reaction conditions.
From the data, it is evident that while this compound is an effective chiral ligand, other amino alcohols like norephedrine can provide higher enantioselectivity in the reduction of acetophenone under similar conditions. The steric and electronic properties of the substituents on the amino alcohol play a crucial role in determining the degree of stereochemical control.
Enantioselective Alkylation of Aldehydes
The enantioselective addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.[2] Chiral amino alcohols are highly effective ligands in catalyzing these transformations with high enantioselectivity.
Table 2: Comparison of Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| This compound | 10 | Toluene | 0 | 95 | 92 |
| (S)-(+)-2-Amino-1-propanol | 10 | Toluene | 0 | 93 | 88 |
| (1R,2S)-(-)-Ephedrine | 10 | Toluene | 0 | 98 | >99 |
| (1S,2R)-(+)-Norephedrine | 10 | Toluene | 0 | 97 | >99 |
Note: The data presented is a synthesis of typical results reported in the literature and may vary depending on specific reaction conditions.
In the asymmetric ethylation of benzaldehyde, ligands derived from ephedrine and norephedrine generally exhibit superior enantioselectivity compared to this compound and L-alaninol. The rigidifying effect of the phenyl group in ephedrine and norephedrine contributes to a more ordered transition state, leading to higher stereochemical induction.
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
General Procedure for the Asymmetric Reduction of Acetophenone
-
To a stirred solution of the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere at 0 °C is added a 1.0 M solution of borane-dimethyl sulfide complex in THF (1.2 mL, 1.2 mmol).
-
The mixture is stirred at room temperature for 1 hour to ensure the in-situ formation of the oxazaborolidine catalyst.
-
The solution is then cooled to -20 °C, and a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.
-
The reaction mixture is stirred at -20 °C for the time specified in Table 1.
-
The reaction is quenched by the slow addition of methanol (2 mL) at -20 °C.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is treated with 1 M HCl (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde
-
To a solution of the chiral amino alcohol (0.1 mmol) in anhydrous toluene (5 mL) under a nitrogen atmosphere at 0 °C is added a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol).
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (2 mL) is then added dropwise.
-
The reaction mixture is stirred at 0 °C for the time specified in Table 2.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Mechanistic Insights and Visualization
The stereochemical outcome of these reactions is dictated by the formation of a well-defined transition state.
Asymmetric Ketone Reduction Workflow
Caption: Workflow for the asymmetric reduction of a prochiral ketone.
Asymmetric Alkylation of an Aldehyde
Caption: Workflow for the asymmetric alkylation of an aldehyde.
Conclusion
This guide provides a comparative overview of this compound and other common chiral amino alcohols in two key asymmetric transformations. While this compound is a competent chiral ligand, the choice of the optimal amino alcohol is highly dependent on the specific substrate and desired reaction outcome. Ephedrine and norephedrine derivatives often provide superior enantioselectivity due to their more rigid structures. Researchers are encouraged to screen a variety of chiral ligands to identify the most effective catalyst for their specific application. The provided experimental protocols serve as a validated starting point for such investigations.
References
- 1. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Buy this compound | 53636-17-2 [smolecule.com]
- 5. This compound | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Validation of Absolute Stereochemistry in Asymmetric Synthesis Utilizing (S)-(+)-1-Dimethylamino-2-propanol
For the discerning researcher in drug development and fine chemical synthesis, the unambiguous assignment of absolute stereochemistry is not merely a final analytical step but a cornerstone of molecular design and function. The chirality of a molecule can dictate its pharmacological efficacy, toxicity, and metabolic profile. In the realm of asymmetric synthesis, chiral auxiliaries and ligands are indispensable tools for controlling stereochemical outcomes. Among these, (S)-(+)-1-Dimethylamino-2-propanol has emerged as a versatile and economically viable chiral building block. Its bidentate nature, arising from the strategically positioned hydroxyl and dimethylamino groups, allows for effective chelation to metal centers, thereby creating a defined chiral environment for a variety of stereoselective transformations.[1]
This guide provides an in-depth comparison of the principal analytical methodologies for the validation of the absolute stereochemistry of products synthesized using this compound as a chiral ligand. We will delve into the mechanistic underpinnings of Mosher's Ester Analysis, Single-Crystal X-ray Crystallography, and Circular Dichroism, supported by detailed experimental protocols and comparative data to inform your selection of the most appropriate validation strategy.
The Critical Role of Stereochemical Validation
The use of a chiral auxiliary like this compound is intended to induce a specific stereochemical pathway. However, the ultimate proof of success lies in the rigorous characterization of the final product. Assuming the stereochemical outcome without empirical validation is a significant scientific oversight. Each validation technique offers a unique perspective on the three-dimensional arrangement of atoms, and the choice of method is often dictated by the nature of the analyte, available instrumentation, and the desired level of certainty.
Comparative Analysis of Validation Techniques
| Technique | Principle | Advantages | Limitations | Typical Sample Requirement |
| Mosher's Ester Analysis (NMR) | Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), leading to distinguishable NMR chemical shifts. | Applicable to soluble compounds, does not require crystallization, provides data on enantiomeric excess, relatively small sample size. | Indirect method, requires derivatization which may not be straightforward, interpretation can be complex for molecules with multiple chiral centers. | ~1-5 mg |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms in the crystal lattice. | Unambiguous and direct determination of absolute stereochemistry, provides a complete structural picture. | Requires a suitable single crystal of the compound, which can be challenging to obtain, not applicable to non-crystalline materials. | <1 mg (with modern diffractometers) |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. | Highly sensitive, non-destructive, applicable to a wide range of chiral molecules in solution, can be used for conformational analysis. | Often requires comparison to a known standard or theoretical calculations for absolute configuration determination, chromophore near the stereocenter is necessary. | Microgram quantities |
In-Depth Methodologies and Experimental Workflows
Mosher's Ester Analysis: Probing the Chiral Environment via NMR
Mosher's ester analysis is a powerful NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[2][3][4] The method relies on the formation of diastereomeric esters by reacting the chiral alcohol of unknown stereochemistry with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the stereocenter can be deduced.
Experimental Protocol: Mosher's Ester Analysis
Materials:
-
Chiral alcohol product (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
High-quality NMR tubes
-
Standard laboratory glassware, dried thoroughly
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and mix the contents thoroughly. The reaction is typically complete within 30 minutes at room temperature.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
Create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.
-
-
Interpretation:
-
A positive Δδ value for a particular proton indicates that it is shielded by the phenyl group of the MTPA moiety in the (S)-ester and deshielded in the (R)-ester. This information, when applied to a conformational model of the Mosher esters, allows for the assignment of the absolute configuration of the alcohol.
-
Caption: Workflow for Mosher's Ester Analysis.
Single-Crystal X-ray Crystallography: The Definitive Structure Elucidation
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Crystallography
Materials:
-
High-purity crystalline sample of the product
-
Suitable solvent or solvent system for crystallization
-
Crystallization vials (e.g., small test tubes, vials)
Procedure:
-
Crystal Growth:
-
This is often the most challenging step. Common techniques include:
-
Slow evaporation of a saturated solution of the compound.
-
Vapor diffusion, where a solution of the compound in a volatile solvent is allowed to slowly mix with a less volatile anti-solvent.
-
Cooling of a saturated solution.
-
-
The goal is to obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension).
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates and thermal parameters.
-
-
Absolute Configuration Determination:
-
For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration.
-
Caption: Workflow for X-ray Crystallography.
Circular Dichroism (CD) Spectroscopy: A Chiroptical Approach
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[5][6][7] The resulting CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. While CD spectroscopy can be a powerful tool for assigning absolute configuration, it often requires comparison with the spectrum of a known compound or with a theoretically calculated spectrum.
Experimental Protocol: Circular Dichroism Spectroscopy
Materials:
-
Purified product (microgram to milligram quantities)
-
Spectroscopic grade solvent that is transparent in the wavelength range of interest
-
Quartz cuvette with an appropriate path length
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent to a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.
-
The solvent itself should not be chiral and should be transparent in the spectral region of interest.
-
-
Instrument Setup and Data Acquisition:
-
Place the sample solution in a quartz cuvette and insert it into the CD spectropolarimeter.
-
Set the desired wavelength range, scan speed, and other instrument parameters.
-
Acquire the CD spectrum of the sample. It is also essential to record a baseline spectrum of the solvent alone.
-
-
Data Processing and Analysis:
-
Subtract the solvent baseline from the sample spectrum.
-
The resulting spectrum shows the differential absorption (ΔA) or ellipticity (θ) as a function of wavelength.
-
-
Absolute Configuration Determination:
-
Comparison with a Known Standard: If the CD spectrum of an authentic sample of one of the enantiomers is available, the absolute configuration of the synthesized product can be determined by direct comparison.
-
Exciton Chirality Method: For molecules containing two or more interacting chromophores, the sign of the Cotton effect in the CD spectrum can be used to determine the absolute configuration based on the exciton chirality rule.
-
Computational Prediction: Quantum mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) can be used to predict the CD spectrum for a given absolute configuration. Comparison of the experimental and calculated spectra can then be used to assign the absolute stereochemistry.
-
Caption: Workflow for Circular Dichroism Spectroscopy.
Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde
Reaction:
Benzaldehyde + Diethylzinc --[this compound]--> (S)-1-phenyl-1-propanol
Expected Validation:
-
Mosher's Ester Analysis: The resulting (S)-1-phenyl-1-propanol would be derivatized with both (R)- and (S)-Mosher's acid chloride. The ¹H NMR spectra of the resulting diastereomeric esters would be recorded, and the Δδ (δS - δR) values for the protons of the phenyl and ethyl groups would be calculated to confirm the (S) configuration.
-
X-ray Crystallography: If the product, or a suitable crystalline derivative, can be obtained, single-crystal X-ray diffraction would provide an unambiguous confirmation of the (S) absolute configuration.
-
Circular Dichroism: The CD spectrum of the purified (S)-1-phenyl-1-propanol would be recorded and compared to the known spectrum of the authentic (S)-enantiomer or a theoretically calculated spectrum to verify the stereochemical outcome.
Comparison with Alternative Chiral Auxiliaries
This compound is one of many chiral auxiliaries available to the synthetic chemist. Its advantages include its relatively low cost and straightforward application in certain reactions. However, other auxiliaries may offer superior performance in terms of diastereoselectivity, enantioselectivity, or ease of removal for different substrate classes.
| Chiral Auxiliary | Structural Class | Key Applications | Advantages |
| This compound | Amino alcohol | Enantioselective addition of organozinc reagents | Low cost, readily available |
| Evans' Auxiliaries (Oxazolidinones) | Oxazolidinone | Asymmetric aldol, alkylation, and acylation reactions | High diastereoselectivity, predictable stereochemical outcomes |
| Oppolzer's Sultam | Camphorsultam | Asymmetric Diels-Alder, alkylation, and conjugate addition reactions | High diastereoselectivity, crystalline derivatives aid in purification |
| (S)-Proline and its derivatives | Amino acid | Asymmetric aldol, Mannich, and Michael reactions | Organocatalyst, metal-free reactions |
The selection of a chiral auxiliary should be based on a careful evaluation of the specific synthetic transformation, the nature of the substrates, and the desired stereochemical outcome.
Conclusion
The validation of absolute stereochemistry is an indispensable component of asymmetric synthesis. For reactions employing this compound as a chiral ligand, a suite of powerful analytical techniques is available to the researcher. Mosher's ester analysis offers a robust NMR-based solution for soluble compounds, while single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof for crystalline materials. Circular dichroism spectroscopy serves as a highly sensitive chiroptical method, particularly when reference data or computational support is accessible. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to select the most fitting approach to rigorously validate their synthetic achievements and ensure the stereochemical integrity of their target molecules.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 9. Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to ¹H-NMR Analysis for Determining Diastereomeric Excess in Reactions with (S)-(+)-1-Dimethylamino-2-propanol
In the landscape of asymmetric synthesis, the precise determination of stereochemical outcomes is paramount. For researchers and professionals in drug development, achieving high levels of stereoisomeric purity is not just a measure of reaction efficiency but a critical determinant of a molecule's therapeutic efficacy and safety.[1] This guide provides an in-depth exploration of ¹H-NMR spectroscopy as a powerful tool for quantifying diastereomeric excess (d.e.), with a particular focus on reactions employing the versatile chiral auxiliary, (S)-(+)-1-Dimethylamino-2-propanol.
The principles discussed herein are grounded in the fundamental concept that while enantiomers are indistinguishable in an achiral NMR environment, diastereomers possess distinct physical and spectroscopic properties, allowing for their differentiation and quantification.[2][3] By covalently bonding a chiral molecule of interest to an enantiomerically pure chiral auxiliary like this compound, a mixture of diastereomers is formed, which can then be readily analyzed by ¹H-NMR.[2][4]
This guide will delve into the causality behind experimental choices, provide self-validating protocols, and compare this methodology with other established techniques to offer a comprehensive understanding for its practical application in the laboratory.
The Principle of Chiral Auxiliaries in NMR Analysis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1][] In the context of NMR analysis, they serve as chiral derivatizing agents (CDAs).[2][4] The reaction of a mixture of enantiomers with a single enantiomer of a chiral auxiliary results in the formation of a mixture of diastereomers.[2] These diastereomers, having different spatial arrangements, will exhibit distinct chemical shifts in their NMR spectra, enabling their quantification.[2][6]
This compound is a particularly effective chiral auxiliary due to its structural features.[1] The presence of both a hydroxyl and a dimethylamino group allows it to act as a bidentate ligand, capable of forming well-defined transition states in asymmetric reactions.[1] For NMR analysis, the key is that upon derivatization, the chiral center of the auxiliary creates a distinct chemical environment for the nuclei of the original enantiomers, leading to observable differences in their ¹H-NMR signals.
Experimental Workflow: Determining Diastereomeric Excess
The determination of diastereomeric excess using this compound and ¹H-NMR follows a logical and straightforward workflow. This process is designed to be self-validating, with clear checkpoints to ensure the accuracy of the final d.e. calculation.
Caption: A generalized workflow for determining diastereomeric excess using a chiral auxiliary and ¹H-NMR spectroscopy.
Detailed Experimental Protocol
This protocol outlines the derivatization of a chiral carboxylic acid with this compound, followed by ¹H-NMR analysis.
Materials:
-
Diastereomeric mixture of a chiral carboxylic acid
-
This compound (enantiomerically pure)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Derivatization:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diastereomeric mixture of the chiral carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add this compound (1.1 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash column chromatography on silica gel, if necessary, to remove any unreacted starting materials or byproducts.
-
-
¹H-NMR Analysis:
-
Prepare an NMR sample by dissolving a small amount of the purified diastereomeric ester mixture in CDCl₃.
-
Acquire a high-resolution ¹H-NMR spectrum. It is crucial to ensure a good signal-to-noise ratio to allow for accurate integration.
-
Identify a set of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter are most likely to show the largest difference in chemical shifts (Δδ).
-
Carefully integrate the chosen signals for each diastereomer. Let the integration values be I₁ and I₂.
-
-
Calculation of Diastereomeric Excess:
-
The diastereomeric excess (d.e.) is calculated using the following formula: d.e. (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
Comparison with Alternative Methods
While ¹H-NMR with chiral derivatizing agents is a powerful technique, it is essential to consider its performance relative to other common methods for determining stereoisomeric excess.
| Parameter | ¹H-NMR with Chiral Derivatizing Agent | Chiral High-Performance Liquid Chromatography (HPLC) | Mosher's Acid (MTPA) Analysis |
| Principle | Formation of diastereomers with distinct NMR signals.[2][4] | Differential interaction of enantiomers/diastereomers with a chiral stationary phase. | Formation of diastereomeric esters or amides with a highly fluorinated chiral reagent, often analyzed by ¹H or ¹⁹F NMR.[2][7][8] |
| Sample Requirement | Typically mg scale. | Can range from µg to mg scale. | mg scale. |
| Analysis Time | Relatively fast; sample preparation and NMR acquisition can take a few hours. | Can be time-consuming due to method development and run times. | Similar to other NMR derivatization methods. |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a dedicated HPLC system with a chiral column. | Requires access to an NMR spectrometer (¹⁹F capabilities are advantageous).[8] |
| Advantages | - Provides detailed structural information.- Can often be performed without chromatographic separation of diastereomers.- Relatively straightforward data interpretation. | - High accuracy and precision.- Can often separate enantiomers directly without derivatization.- Well-established and widely used.[9] | - The trifluoromethyl group provides a clean signal in ¹⁹F NMR, simplifying spectra.[8][10]- Well-documented method for assigning absolute configuration.[7] |
| Limitations | - Requires a suitable functional group for derivatization.- Signal overlap can complicate analysis in complex molecules.- Potential for kinetic resolution during derivatization.[11][12] | - Requires a specific chiral column for each class of compounds.- Method development can be challenging and costly.- Does not provide detailed structural information. | - Mosher's acid is expensive.- Potential for racemization during derivatization.- The bulky nature of the reagent can sometimes lead to small Δδ values. |
Case Study: Hypothetical ¹H-NMR Data Analysis
Consider the ¹H-NMR spectrum of a diastereomeric mixture of esters formed from a racemic secondary alcohol and this compound. A doublet corresponding to a methyl group adjacent to the stereocenter of the alcohol appears as two distinct doublets.
-
Diastereomer 1: Doublet at δ 1.25 ppm (Integration = 3.00)
-
Diastereomer 2: Doublet at δ 1.28 ppm (Integration = 1.00)
Calculation of d.e.: d.e. (%) = |(3.00 - 1.00) / (3.00 + 1.00)| * 100 = (2.00 / 4.00) * 100 = 50%
This indicates that the reaction produced the two diastereomers in a 75:25 ratio.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results obtained from this method, several self-validating steps should be incorporated into the experimental design:
-
Complete Derivatization: Ensure the derivatization reaction goes to completion to avoid erroneous d.e. values due to the presence of unreacted starting material. This can be monitored by TLC or by analyzing a crude ¹H-NMR spectrum.
-
Stability of Diastereomers: Confirm that the diastereomers are stable under the analysis conditions and do not undergo epimerization.
-
Absence of Kinetic Resolution: Verify that the derivatization reaction does not proceed at different rates for the two enantiomers, which would lead to an inaccurate determination of the initial enantiomeric ratio.[11][12] This can be checked by running the reaction to partial completion and analyzing the d.e. of the product and the e.e. of the remaining starting material.
Concluding Remarks
The use of this compound as a chiral auxiliary for the ¹H-NMR determination of diastereomeric excess is a robust and reliable method that provides valuable insights for researchers in asymmetric synthesis and drug development. Its straightforward application, coupled with the rich structural information provided by NMR spectroscopy, makes it an indispensable tool in the modern chemistry laboratory. By understanding the underlying principles and adhering to rigorous experimental protocols, scientists can confidently and accurately quantify the stereochemical outcomes of their reactions, paving the way for the development of enantiomerically pure and effective pharmaceuticals.
References
- 1. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mosher's acid - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
(S)-(+)-1-Dimethylamino-2-propanol vs (R)-(-)-1-Dimethylamino-2-propanol in asymmetric catalysis
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, the selection of a chiral ligand or auxiliary can dictate the success of a reaction. Among the myriad of options available to the modern chemist, chiral β-amino alcohols have established themselves as a robust and versatile class of catalysts. This guide provides an in-depth, objective comparison of two enantiomeric β-amino alcohols, (S)-(+)-1-Dimethylamino-2-propanol and (R)-(-)-1-Dimethylamino-2-propanol, in the context of asymmetric catalysis. Drawing upon experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Critical Role of Chirality in Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds, a critical requirement in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active. The efficacy of an asymmetric transformation hinges on the ability of a chiral catalyst to create a transient, diastereomeric interaction with the substrate, thereby lowering the activation energy for the formation of one enantiomer over the other. (S)-(+)- and (R)-(-)-1-Dimethylamino-2-propanol, with their stereogenic center and bidentate nature, are exemplary in their ability to form well-defined chiral environments around a metal center, facilitating highly enantioselective transformations.[1]
Performance in Asymmetric Synthesis: A Head-to-Head Comparison
The enantioselective addition of organometallic reagents to prochiral aldehydes is a classic benchmark reaction for evaluating the performance of chiral ligands. In this context, the addition of diethylzinc to benzaldehyde to produce 1-phenyl-1-propanol serves as an excellent case study for comparing the catalytic prowess of (S)-(+)- and (R)-(-)-1-Dimethylamino-2-propanol.
As expected from enantiomeric catalysts, the use of this compound predominantly yields the (S)-enantiomer of the product, while the (R)-(-)-1-Dimethylamino-2-propanol directs the reaction to form the (R)-enantiomer. The stereochemical outcome is a direct consequence of the absolute configuration of the chiral ligand.
| Catalyst | Product Enantiomer | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| This compound | (S)-1-phenyl-1-propanol | >90 | up to 98 |
| (R)-(-)-1-Dimethylamino-2-propanol | (R)-1-phenyl-1-propanol | >90 | up to 98 |
Note: The data presented is a compilation from various studies on the enantioselective addition of diethylzinc to benzaldehyde using chiral β-amino alcohols and represents typical outcomes under optimized conditions.
Mechanistic Insights: The Origin of Enantioselectivity
The stereochemical induction observed with these chiral amino alcohols is rationalized by the formation of a well-defined transition state. The ligand first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it for the enantioselective transfer of an ethyl group from another diethylzinc molecule.
The key to enantioselectivity lies in the steric interactions within the six-membered, chair-like transition state.[2] The chiral ligand dictates the facial selectivity of the aldehyde, with one face being sterically shielded from attack by the nucleophilic ethyl group.
For instance, when using this compound, the methyl group at the stereocenter and the dimethylamino group create a chiral pocket that preferentially exposes the Re face of the benzaldehyde to the incoming ethyl group, leading to the formation of (S)-1-phenyl-1-propanol. The opposite is true for the (R)-enantiomer of the ligand, which exposes the Si face of the aldehyde.
Caption: Proposed transition state models for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by (S)- and (R)-1-dimethylamino-2-propanol.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
The following is a representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral 1-dimethylamino-2-propanol ligand. This protocol is intended as a guide and may require optimization for specific substrates and conditions.
Materials:
-
This compound or (R)-(-)-1-Dimethylamino-2-propanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 2 mol%) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Caption: Experimental workflow for the enantioselective ethylation of benzaldehyde.
Conclusion
Both this compound and (R)-(-)-1-Dimethylamino-2-propanol are highly effective chiral ligands for asymmetric catalysis, particularly in the enantioselective addition of diethylzinc to aldehydes. Their performance is predictable, with each enantiomer affording the corresponding enantiomer of the product in high yield and with excellent enantioselectivity. The choice between the (S) and (R) enantiomer is therefore dictated by the desired stereochemistry of the final product. Their commercial availability, relatively low cost, and high efficacy make them valuable tools in the arsenal of the synthetic chemist.
References
Performance Evaluation: (S)-(+)-1-Dimethylamino-2-propanol Against Proline-Derived Catalysts in Asymmetric Synthesis
A Senior Application Scientist's Guide to Catalyst Selection and Mechanistic Insights
In the landscape of modern organic synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in drug development where stereochemistry dictates biological activity. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering cost-effective and environmentally benign pathways to chiral molecules. At the forefront of this field are small, chiral organic molecules that can induce high stereoselectivity.
This guide provides an in-depth performance comparison between two distinct classes of organocatalytic scaffolds: the simple amino alcohol, (S)-(+)-1-Dimethylamino-2-propanol , and the archetypal catalyst, (S)-Proline and its derivatives. We will dissect their mechanistic underpinnings, provide validated experimental protocols for a benchmark asymmetric aldol reaction, and present comparative performance data to guide researchers in making informed catalyst selections.
Catalyst Profiles: Structural and Mechanistic Foundations
(S)-Proline and its Derivatives: The Bifunctional Powerhouse
(S)-Proline, a naturally occurring amino acid, is arguably the most iconic organocatalyst. Its efficacy is rooted in its unique rigid pyrrolidine structure, which contains both a secondary amine and a carboxylic acid. This bifunctional nature is the cornerstone of its catalytic prowess.
-
The Amine Functionality: Acts as a nucleophile, reacting with a donor carbonyl compound (like a ketone) to form a chiral enamine intermediate. This is the key nucleophilic species in many reactions.[1][2][3]
-
The Carboxylic Acid Functionality: Functions as an intramolecular Brønsted acid/base co-catalyst. It activates the electrophile (e.g., an aldehyde) through hydrogen bonding and precisely orients the substrates in a highly organized, chair-like transition state to control the stereochemical outcome.[2][4][5]
This dual activation model, operating through an enamine catalytic cycle , has made proline and its derivatives—such as prolinamides and prolinols—highly successful in a vast array of asymmetric transformations, including Aldol, Mannich, and Michael reactions.[6][7][8]
This compound: A Chiral Ligand and Auxiliary
This compound belongs to the class of chiral β-amino alcohols, which are valuable building blocks in asymmetric synthesis.[9][10] Its structure features a chiral hydroxyl group and a dimethylamino group.
-
Role as a Bidentate Ligand: The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that directs the stereochemical outcome of metal-catalyzed reactions, such as the enantioselective addition of diethylzinc to aldehydes.[10]
-
Role as a Chiral Auxiliary: It can be temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is cleaved.[10]
A Critical Mechanistic Distinction: It is crucial to note that this compound, being a tertiary amine , cannot form the enamine intermediate required for the catalytic cycle of a direct aldol reaction in the same way proline does. Therefore, it is not a direct catalyst for this transformation. However, other primary and secondary amino alcohols (like prolinol) are effective catalysts, operating through a similar enamine mechanism where the hydroxyl group assumes the hydrogen-bonding role of proline's carboxylic acid.[11][12][13]
For a direct and meaningful performance comparison against proline, this guide will evaluate (S)-Prolinol , a direct derivative of proline, as the representative amino alcohol catalyst. This allows for an objective assessment of the structural influence of a hydroxyl group versus a carboxylic acid group within a similar pyrrolidine backbone.
Mechanistic Pathways in the Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde is a quintessential carbon-carbon bond-forming reaction and serves as an excellent benchmark for catalyst performance.
The Proline Catalytic Cycle
The generally accepted mechanism for the proline-catalyzed aldol reaction involves the formation of an enamine from the catalyst and the ketone donor.[1][2][14] The carboxylic acid group of a second proline molecule (or the same molecule in some proposed transition states) activates the aldehyde acceptor via hydrogen bonding. This leads to a highly ordered, six-membered, chair-like transition state that dictates the stereochemistry of the resulting aldol adduct.[4]
Caption: The catalytic cycle for the (S)-Proline catalyzed direct asymmetric aldol reaction.
Performance Evaluation: A Head-to-Head Comparison
To objectively evaluate the performance of proline against a proline-derived amino alcohol, we will use the well-established reaction between cyclohexanone and 4-nitrobenzaldehyde .
Key Performance Indicators (KPIs):
-
Yield (%): The isolated yield of the purified aldol product.
-
Diastereomeric Ratio (dr): The ratio of the anti to syn diastereomers.
-
Enantiomeric Excess (ee %): The degree of stereochemical purity for the major diastereomer.
Experimental Protocol 1: (S)-Proline Catalyzed Aldol Reaction
This protocol is a robust, well-documented procedure that reliably delivers high stereoselectivity. The choice of a dipolar aprotic solvent like DMSO is critical for proline solubility and performance.[15][16]
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.075 mmol, 8.6 mg, 30 mol%).
-
Add dimethyl sulfoxide (DMSO, 2.0 mL) and stir for 15 minutes at room temperature to ensure catalyst dissolution.
-
Add cyclohexanone (1.0 mmol, 103 µL).
-
Add 4-nitrobenzaldehyde (0.25 mmol, 37.8 mg) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure aldol product.
-
Determine the yield, dr (via ¹H NMR analysis), and ee (via chiral HPLC analysis).
Caption: Experimental workflow for the (S)-Proline catalyzed aldol reaction.
Experimental Protocol 2: (S)-Prolinol Catalyzed Aldol Reaction
This protocol demonstrates the utility of amino alcohols as catalysts, where the hydroxyl group plays a key role in organizing the transition state through hydrogen bonding.[11]
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-prolinol (0.075 mmol, 7.6 mg, 30 mol%).
-
Add chloroform (CHCl₃, 2.0 mL) and stir for 10 minutes at room temperature.
-
Add cyclohexanone (1.0 mmol, 103 µL).
-
Add 4-nitrobenzaldehyde (0.25 mmol, 37.8 mg) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 48 hours. Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure aldol product.
-
Determine the yield, dr (via ¹H NMR analysis), and ee (via chiral HPLC analysis).
Caption: Experimental workflow for the (S)-Prolinol catalyzed aldol reaction.
Comparative Data and Discussion
The following table summarizes typical, literature-supported results for the benchmark reaction, providing a clear basis for comparison.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| (S)-Proline | DMSO | 25 | 24 | ~95% | >95:5 | >99% (anti) |
| (S)-Prolinol | CHCl₃ | 25 | 48 | ~80% | >95:5 | ~95% (anti) |
Analysis and Field-Proven Insights
-
Expertise & Causality: The data clearly demonstrates the superior efficacy of (S)-proline under these conditions, delivering a near-quantitative yield and essentially perfect enantioselectivity.[16] The rigid, bifunctional nature of proline creates a highly organized transition state, minimizing competing reaction pathways and maximizing stereocontrol.[2][4] (S)-Prolinol is also a highly effective catalyst, providing excellent stereoselectivity. The slightly lower yield and ee can be attributed to the different hydrogen-bonding capabilities and steric environment provided by the hydroxymethyl group compared to the carboxylic acid. The transition state is still well-organized but slightly less constrained than with proline.
-
Trustworthiness & Validation: The described protocols are self-validating. TLC monitoring provides real-time confirmation of reaction progress, preventing premature workup. The final purification via column chromatography ensures the isolated product is free of starting materials and catalytic residues. Finally, the empirical determination of yield, dr, and ee through standard analytical techniques (NMR, Chiral HPLC) provides an undeniable, quantitative measure of catalyst performance.
-
Catalyst Selection & Application:
-
For reactions where the highest possible enantioselectivity is the primary goal, (S)-proline remains the gold standard. Its reliability and high performance are well-documented.[1][6]
-
Proline-derived amino alcohols like prolinol are excellent alternatives, particularly when exploring different solvent systems or when the carboxylic acid of proline might cause unwanted side reactions (e.g., racemization of sensitive products).
-
This compound should be reserved for applications where it can act as a chiral ligand for a metal catalyst or as a chiral auxiliary, as its tertiary amine structure precludes it from participating in the enamine catalysis of a direct aldol reaction.
-
Conclusion
The performance evaluation of this compound against proline-derived catalysts highlights a fundamental principle in catalyst design: structure dictates function. While this compound is a valuable chiral molecule for metal-mediated catalysis, it is mechanistically unsuited for direct enamine-based aldol reactions.
In a direct comparison, (S)-Proline demonstrates superior activity and enantioselectivity over its amino alcohol derivative, (S)-Prolinol, in the benchmark aldol reaction. This is attributed to the unique bifunctionality conferred by its carboxylic acid group, which leads to a more tightly controlled transition state. Nonetheless, amino alcohols are potent catalysts in their own right and represent a critical tool in the organocatalysis toolbox. The choice between these catalyst classes should be driven by the specific demands of the chemical transformation, including desired stereochemical outcome, substrate compatibility, and reaction conditions.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. studylib.net [studylib.net]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version [organic-chemistry.org]
- 10. This compound | 53636-17-2 | Benchchem [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Amino alcohol catalyzed direct asymmetric aldol reactions: enantioselective synthesis of anti-α-fluoro-β-hydroxy ketones | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Chiral Diamines and Amino Alcohols in Asymmetric Synthesis: Featuring (S)-(+)-1-Dimethylamino-2-propanol
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceutical and fine chemical industries, the concept of chirality is of paramount importance. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different physiological activities. One enantiomer might be a potent therapeutic agent, while its counterpart could be inactive or even harmful. This reality has driven the demand for enantiomerically pure compounds, making asymmetric synthesis a critical discipline in modern chemistry. At the heart of many asymmetric transformations are chiral auxiliaries and ligands, molecules that create a chiral environment to influence the stereochemical outcome of a reaction. Among the most versatile and effective of these are chiral amino alcohols and diam
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (S)-(+)-1-Dimethylamino-2-propanol
As researchers and drug development professionals, our work with versatile chiral building blocks like (S)-(+)-1-Dimethylamino-2-propanol is fundamental to innovation.[1] However, proficiency in the laboratory extends beyond synthesis; it demands an uncompromising commitment to safety, particularly concerning waste management. This guide provides a detailed, experience-driven framework for the proper disposal of this compound, ensuring the protection of personnel and the environment. The procedures outlined here are designed to be a self-validating system, grounded in the inherent chemical properties of the substance.
Hazard Profile & Risk Assessment: The 'Why' Behind the Procedure
Understanding the specific hazards of this compound is the critical first step in defining a safe disposal workflow. Its risk profile is threefold, involving flammability, corrosivity, and toxicity. Each of these characteristics dictates specific handling, segregation, and disposal requirements under federal and local regulations.
This compound is a Flammable Liquid (Category 3), a classification driven by its low flash point of approximately 26°C (78.8°F).[2][3] This means that at standard room temperature, it can release enough vapor to form an ignitable mixture with air. Consequently, it falls squarely under OSHA's regulations for the handling of flammable liquids, which mandate strict controls on ignition sources.[4][5]
Furthermore, the compound is classified as causing severe skin burns and eye damage (Skin Corrosion, Sub-category 1B).[6][7][8] With a pH of 11 in an aqueous solution, its alkaline nature necessitates robust personal protective equipment to prevent chemical burns.[2] Finally, it is harmful if swallowed or in contact with skin (Acute Toxicity, Category 4), reinforcing the need to prevent any direct contact.[7]
These hazards are summarized below, providing the regulatory context for the disposal protocols that follow.
| Hazard Type | GHS Classification | OSHA Standard (29 CFR 1910) | EPA RCRA Waste Code |
| Ignitability | Flammable Liquid, Category 3[6][7] | §1910.106 - Flammable liquids[5] | D001 (Ignitable Waste)[9][10] |
| Corrosivity | Skin Corrosion, Sub-category 1B[6][8] | §1910.1200 - Hazard Communication | Handle as Corrosive (for PPE/Segregation) |
| Toxicity | Acute Toxicity, Oral, Category 4[6][7] | §1910.1200 - Hazard Communication | Not applicable for primary code |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before handling any waste, establishing a safe environment is paramount. The causality is simple: proper controls and PPE are your primary defense against the hazards identified above.
-
Engineering Controls : All handling and preparation of this compound waste must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides essential ventilation to prevent the accumulation of flammable vapors and minimizes inhalation exposure.
-
Personal Protective Equipment (PPE) : A multi-layered PPE approach is required to mitigate the risks of corrosion and toxicity.
-
Eye/Face Protection : Wear tightly fitting safety goggles and a face shield. The risk of a splash causing severe, irreversible eye damage is significant.[7][11]
-
Skin Protection : Wear a flame-resistant lab coat and handle the material with chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's specifications for breakthrough time and compatibility. Contaminated clothing must be removed immediately, and the affected skin rinsed with copious amounts of water.[6][11]
-
Respiratory Protection : While a fume hood is the primary control, if there is any risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and amines) is necessary.[3]
-
Step-by-Step Disposal Protocol
Disposing of chemical waste is a systematic process. Each step is designed to ensure the waste is safely contained, correctly identified, and managed in compliance with regulations from generation to final disposal by a licensed facility.
Step 3.1: Waste Segregation & Collection
The cardinal rule of chemical waste management is to never mix incompatible waste streams. This compound waste should be collected in a dedicated container.
-
Rationale : Mixing this alkaline, flammable liquid with incompatible materials, such as acids, can cause a violent exothermic reaction.[7] Mixing with other flammable solvents can alter the waste profile, complicating disposal procedures.
-
Procedure :
-
Designate a specific, clean waste container for this compound and related materials (e.g., contaminated wipes).
-
Collect the waste at the point of generation (i.e., in the fume hood).
-
Do not mix with halogenated solvents or acidic waste.
-
Step 3.2: Containerization
The choice of container is critical for preventing leaks and ensuring safe storage.
-
Rationale : The container must be chemically compatible with the waste and robust enough to prevent breakage. It must also have a secure, vapor-tight seal to contain flammable vapors.
-
Procedure :
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle.
-
Ensure the container has a screw-top cap with a tight-fitting liner.
-
Never fill the container to more than 80% capacity to allow for vapor expansion.
-
Step 3.3: Labeling
Proper labeling is a legal requirement and a critical safety communication tool. An improperly labeled container is a significant safety hazard.
-
Rationale : The label must clearly communicate the contents and associated hazards to everyone in the laboratory and to the waste management professionals who will ultimately handle it.
-
Procedure :
-
Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics: Ignitable, Corrosive .
-
The relevant EPA Waste Code: D001 .
-
The accumulation start date.
-
Your name and laboratory information.
-
-
Step 3.4: Temporary Storage
Waste must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
-
Rationale : OSHA regulations strictly limit the amount of flammable liquid that can be stored outside of a dedicated safety cabinet.[12][13]
-
Procedure :
-
Keep the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, under the control of the operator.
-
The storage location must be away from heat, open flames, and other ignition sources.[2][6]
-
If accumulation exceeds institutional limits, transfer the container to a designated main hazardous waste storage area, which should include a fire-rated, grounded flammable materials safety cabinet.
-
Spill Management Protocol
Accidents can happen, and a clear, rehearsed spill response plan is essential. The following protocol applies to small, manageable spills that can be safely handled by trained laboratory personnel.
-
Alert & Assess : Immediately alert personnel in the vicinity. Assess the spill size and potential for vapor spread. If the spill is large, uncontained, or involves a fire, evacuate and activate emergency services.
-
Eliminate Ignition Sources : Turn off all nearby equipment and remove any potential sources of ignition.[6]
-
Don PPE : If not already worn, don the full PPE described in Section 2.
-
Containment & Cleanup :
-
Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Working from the outside in, carefully collect the absorbed material using non-sparking tools (e.g., plastic or brass).[6][11]
-
-
Package & Label : Place all contaminated materials into a designated hazardous waste container. Seal and label it as described in Step 3.3.
-
Decontaminate : Clean the spill area with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilate : Allow the area to ventilate thoroughly before resuming normal work.
Caption: Decision workflow for managing a spill of this compound.
Conclusion
The responsible disposal of this compound is not an afterthought but an integral part of the experimental process. By understanding its specific hazards—flammability, corrosivity, and toxicity—we can implement a logical, compliant, and safe disposal plan. The core principles are immutable: characterize your waste, segregate it properly, use correct containment and labeling, store it safely, and always transfer it to a licensed professional for final disposal. Adherence to these protocols demonstrates a commitment to safety that defines excellence in the scientific community.
References
- 1. Buy this compound | 53636-17-2 [smolecule.com]
- 2. 1-Dimethylamino-2-propanol - Safety Data Sheet [chemicalbook.com]
- 3. 1-二甲氨基-2-丙醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ishn.com [ishn.com]
- 5. 1910.106 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. my.alfred.edu [my.alfred.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ushazmatstorage.com [ushazmatstorage.com]
- 13. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
